molecular formula C5H9BrO B106657 Tetrahydrofurfuryl bromide CAS No. 1192-30-9

Tetrahydrofurfuryl bromide

Cat. No.: B106657
CAS No.: 1192-30-9
M. Wt: 165.03 g/mol
InChI Key: VOHILFSOWRNVJJ-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl bromide is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)oxolane
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InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870857
Record name Furan, 2-(bromomethyl)tetrahydro-
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Molecular Weight

165.03 g/mol
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CAS No.

1192-30-9
Record name 2-(Bromomethyl)tetrahydrofuran
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Record name Furan, 2-(bromomethyl)tetrahydro-
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Record name Tetrahydrofurfuryl bromide
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Record name Furan, 2-(bromomethyl)tetrahydro-
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Record name Furan, 2-(bromomethyl)tetrahydro-
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Record name Tetrahydrofurfuryl bromide
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofurfuryl Bromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of Tetrahydrofurfuryl bromide (THFB). All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

This compound, with the CAS number 1192-30-9, is a halogenated heterocyclic compound.[1] At room temperature, it exists as a colorless to slightly yellow liquid with a mild odor.[1] It is also known by synonyms such as 2-(bromomethyl)tetrahydrofuran and 2-(bromomethyl)oxolane.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉BrO[1][3][4]
Molecular Weight 165.03 g/mol [3][4][5]
Boiling Point 168-170 °C (at 744 mmHg); 70 °C (at 22 mmHg)[1][3]
Density 1.45 - 1.47 g/cm³[1][3][6]
Refractive Index (n20D) 1.4853 - 1.49[1][3]
Flash Point 63 °C[1]
Vapor Pressure 1.16 mmHg (at 25°C)[1]
LogP 1.56030[1]
Appearance Colorless to light orange to yellow clear liquid[3]

Chemical Structure

This compound's structure consists of a five-membered saturated cyclic ether, the tetrahydrofuran ring, with a bromomethyl group (-CH₂Br) attached at the 2-position.[1] This combination of a stable cyclic ether and a reactive primary alkyl bromide makes it a versatile intermediate in organic synthesis.[2]

Caption: Molecular structure of this compound.

Reactivity and Chemical Behavior

The primary reactivity of this compound stems from the bromomethyl group.[2][7] The bromine atom is an excellent leaving group, making the adjacent carbon atom an electrophilic center susceptible to nucleophilic attack.[2][5][8]

Key Reactions:

  • Nucleophilic Substitution (Sₙ2): As a primary alkyl bromide, THFB predominantly undergoes Sₙ2 reactions.[5] A wide range of nucleophiles, including amines, alkoxides, thiols, and carbanions, can displace the bromide ion, allowing for the introduction of various functional groups.[2][5] This is a cornerstone of its utility in synthesizing pharmaceuticals and agrochemicals.[7][8]

  • Alkylation Agent: It serves as a versatile alkylating agent in the preparation of heterocyclic derivatives.[1]

  • Grignard Reagent Formation: Reaction with magnesium can form the corresponding organomagnesium compound, which is a valuable intermediate for further synthetic transformations.[5]

  • Elimination Reactions: Under specific conditions, it can undergo elimination to form alkenes.[5]

sn2_reaction General Sₙ2 Reaction of THFB thfb This compound (R-CH₂Br) product Substituted Product (R-CH₂Nu) thfb->product Sₙ2 Attack nu Nucleophile (Nu⁻) nu->thfb lg Bromide Ion (Br⁻) product->lg +

Caption: Sₙ2 nucleophilic substitution pathway.

Experimental Protocols: Synthesis

This compound is typically synthesized from its corresponding alcohol, tetrahydrofurfuryl alcohol (THFA), via bromination.[1][5]

Method 1: Using Phosphorus Tribromide (PBr₃) and Pyridine

This method is noted to improve yields compared to using PBr₃ or hydrobromic acid alone.[5][9] The use of pyridine helps to scavenge the HBr byproduct.[4]

  • Reagents:

    • Tetrahydrofurfuryl alcohol (1 mole)

    • Phosphorus tribromide (PBr₃) (approximately 0.4 moles)

    • Dry Pyridine (0.25 moles)

    • Benzene (for rinsing)

  • Procedure:

    • A stirred solution of tetrahydrofurfuryl alcohol and a small amount of pyridine is cooled to between -5°C and -3°C in a cooling bath.[9]

    • Phosphorus tribromide is added dropwise over 2-3 hours, maintaining the low temperature.[9]

    • The remaining pyridine is added slowly over a period of 4 hours while stirring, keeping the temperature at -5°C to -3°C.[9]

    • Stirring is continued for an additional hour, and the mixture is then allowed to stand for 24-48 hours as it warms to room temperature.[9]

    • The mixture is transferred to a Claisen flask, rinsing with benzene. The benzene is distilled off under reduced pressure (approx. 60 mm).[9]

    • The crude product is then distilled under vacuum (5-10 mm), with the main fraction collected while the oil bath is heated to 100-120°C.[9]

    • The collected distillate is redistilled through an efficient column to yield purified this compound (collected at 69–70°/22 mm).[9] The yield is typically between 53–61%.[9]

Method 2: Using Concentrated Hydrobromic Acid (HBr)

This is another common method, though it may result in lower yields and potential side reactions.[9]

  • Reagents:

    • Tetrahydrofurfuryl alcohol

    • Concentrated HBr (48–62% w/w) in stoichiometric excess.

  • Procedure:

    • The reaction is conducted at temperatures between 80–120°C under reflux.

    • Competitive elimination pathways can lead to the formation of 2-methylene tetrahydrofuran as a side product.

    • To optimize, phase-transfer catalysts like Tetrabutylammonium bromide (TBAB) can be used in a biphasic system (e.g., with toluene) to improve yields to over 90%.

synthesis_workflow Synthesis Workflow of this compound start Tetrahydrofurfuryl Alcohol reagents Add PBr₃ and Pyridine (or conc. HBr) start->reagents reaction Controlled Reaction (Low Temp / Reflux) reagents->reaction workup Distillation / Workup reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: General synthesis workflow from the alcohol.

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation. While raw spectra are not provided here, the expected characteristics based on the molecule's structure are described.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydrofuran ring. The two protons of the bromomethyl group (-CH₂Br) would appear as a distinct signal, likely a doublet of doublets due to coupling with the adjacent chiral proton. A published spectrum indicates signals at approximately 4.13, 3.86, 3.43, 3.37, and a multiplet between 2.32-1.49 ppm.[10]

  • ¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the -CH₂Br group would be shifted downfield due to the deshielding effect of the bromine atom.

  • IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad O-H stretch (which would be present in the starting alcohol). Key peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom or the bromomethyl group.

Safety, Handling, and Toxicological Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

    • Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

    • Ground/bond container and receiving equipment to prevent static discharge.[12][13]

    • May form explosive peroxides on prolonged storage; containers should be dated upon opening and checked periodically.[12][13]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][14]

    • Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[12]

    • Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[11]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[12] Store locked up.[12][14] It is recommended to store at 2 - 8 °C.[3]

This guide provides essential technical information for professionals working with this compound. Due to its reactive and hazardous nature, all handling and experimental work should be conducted with strict adherence to safety protocols.

References

An In-depth Technical Guide on the Synthesis and Characterization of Key Chemical Intermediates: CAS 1192-30-9 and CAS 125541-22-2

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this guide: Initial analysis of the topic "CAS 1192-30-9 synthesis and characterization" revealed a potential ambiguity. While CAS 1192-30-9 is definitively assigned to Tetrahydrofurfuryl bromide , a versatile reagent in organic synthesis, the related search context frequently included tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2), a compound of significant interest in pharmaceutical development and regulation. Given the importance of both compounds, this technical guide will provide a comprehensive overview of the synthesis and characterization of each, beginning with this compound.

Part 1: this compound (CAS 1192-30-9)

Chemical Name: 2-(Bromomethyl)tetrahydrofuran

This compound is a valuable chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a stable tetrahydrofuran ring, making it an excellent substrate for nucleophilic substitution reactions.[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the bromination of Tetrahydrofurfuryl alcohol. A detailed experimental protocol, adapted from established literature, is provided below.[2]

Experimental Protocol: Bromination of Tetrahydrofurfuryl Alcohol [2]

Reaction Scheme:

Materials and Reagents:

  • Tetrahydrofurfuryl alcohol (redistilled, b.p. 79–80°C/20 mm)

  • Phosphorus tribromide (redistilled, b.p. 174–175°C/740 mm)

  • Pyridine (dry)

  • Benzene (dry)

  • Ice-salt mixture

Procedure:

  • In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, separatory funnel, and calcium chloride tube, place 96 g (56.5 mL, 0.36 mole) of redistilled phosphorus tribromide and 50 mL of dry benzene.

  • With stirring, add 15 g of dry pyridine from the separatory funnel over a period of 15 minutes.

  • Cool the flask to -5°C using an ice-salt mixture.

  • Slowly add a mixture of 102 g (1 mole) of redistilled tetrahydrofurfuryl alcohol and 5 g of dry pyridine from the dropping funnel over 4 hours, maintaining the internal temperature between -5°C and -3°C.

  • Continue stirring for an additional hour, then allow the cooling bath to warm to room temperature.

  • Let the reaction mixture stand for 24–48 hours.

  • Transfer the mixture to a 500-mL Claisen flask, rinsing the reaction flask with two small portions of benzene.

  • Remove the benzene by distillation under reduced pressure (gradually to about 60 mm).

  • Gently heat the flask in an oil bath (not exceeding 90°C) to continue the distillation.

  • Reduce the pressure to 5–10 mm and slowly heat the bath to 150–155°C until no more material distills.

  • Redistill the crude distillate (110–126 g) through an efficient column to collect the purified this compound at 69–70°C/22 mm. The expected yield is 90–102 g (53–61%).

Characterization of this compound

The structural integrity and purity of the synthesized this compound can be confirmed using various analytical techniques. A summary of the expected characterization data is presented in the table below.

Parameter Value
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 170-171 °C (755 mmHg)
Density 1.45 g/mL
Refractive Index 1.4880
¹H NMR (CDCl₃) δ ~3.7–4.2 ppm (m, tetrahydrofuran ring protons), δ ~3.4 ppm (m, CH₂Br group)[3]
¹³C NMR (CDCl₃) Peaks corresponding to the tetrahydrofuran ring carbons and the bromomethyl carbon.[4][5]
IR (liquid film) Characteristic peaks for C-O and C-Br stretching.[4]
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.[4]
Reactivity and Applications

The primary reactivity of this compound is centered around the electrophilic carbon of the bromomethyl group, which readily undergoes S_N2 reactions with a wide range of nucleophiles. This reactivity makes it a key building block in the synthesis of more complex molecules.

G General Reactivity of this compound cluster_reactants Reactants cluster_product Product THFB This compound (C₅H₉BrO) Product Substituted Product ((C₅H₉O)CH₂-Nu) THFB->Product Sɴ2 Reaction LeavingGroup Bromide Ion (Br⁻) THFB->LeavingGroup Nu Nucleophile (Nu⁻) Nu->Product

General S_N2 Reactivity of this compound.

Part 2: tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2)

Synonyms: 1-Boc-4-AP, N-Boc-4-anilinopiperidine

tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a crucial intermediate in the synthesis of fentanyl and its analogues.[6] Due to its role in the production of controlled substances, its handling and synthesis are subject to strict regulations in many jurisdictions.[7]

Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

A widely employed method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with aniline.

Experimental Protocol: Reductive Amination

Reaction Scheme:

Materials and Reagents:

  • N-tert-butoxycarbonyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane

  • 1M Aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in dichloromethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) followed by acetic acid (1 equivalent).

  • Stir the mixture at ambient temperature for 2 hours.

  • Quench the reaction by adding 1M aqueous sodium hydroxide solution.

  • Add diethyl ether and stir the biphasic mixture vigorously for 5 minutes.

  • Separate the organic phase, wash it with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Characterization of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

The identity and purity of the synthesized 1-Boc-4-AP can be confirmed by the following analytical methods.

Parameter Value
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance White solid
¹H NMR (CDCl₃) Characteristic signals for the aromatic protons of the aniline ring, the piperidine ring protons, and the tert-butyl protons.
¹³C NMR (CDCl₃) Resonances corresponding to the carbons of the aniline ring, the piperidine ring, the tert-butoxycarbonyl group, and the tert-butyl group.
Mass Spectrometry [M+H]⁺ at m/z 277.
IR (condensed phase) Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=O stretching of the carbamate. IR scan range: 4000 to 650 cm⁻¹, resolution 4 cm⁻¹.[8]
HPLC-TOF Exact mass theoretical: 276.1838; measured Δppm: -1.34.[8]
Role in Fentanyl Synthesis

1-Boc-4-AP is a key precursor in several synthetic routes to fentanyl. The Boc protecting group on the piperidine nitrogen allows for selective N-acylation of the aniline nitrogen, a crucial step in the formation of the fentanyl core structure. The Boc group is subsequently removed to allow for the introduction of the phenethyl group.

Fentanyl_Synthesis Role of 1-Boc-4-AP in Fentanyl Synthesis cluster_reagents Starting Materials & Intermediates Boc_Piperidone N-Boc-4-piperidone Boc_4_AP 1-Boc-4-AP (CAS 125541-22-2) Boc_Piperidone->Boc_4_AP Reductive Amination Aniline Aniline Aniline->Boc_4_AP Boc_Norfentanyl N-Boc-Norfentanyl Boc_4_AP->Boc_Norfentanyl N-Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Boc_Norfentanyl Norfentanyl Norfentanyl Boc_Norfentanyl->Norfentanyl Deprotection Fentanyl Fentanyl Norfentanyl->Fentanyl N-Alkylation Phenethyl_Bromide Phenethyl Bromide Phenethyl_Bromide->Fentanyl

Simplified workflow illustrating the role of 1-Boc-4-AP.

References

Spectroscopic Profile of 2-(Bromomethyl)tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(bromomethyl)tetrahydrofuran, a key intermediate in various synthetic applications. The document details the methodologies for obtaining this data and presents the spectral information in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-(bromomethyl)tetrahydrofuran.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.1mH-2
~3.8-3.9mH-5
~3.7-3.8mH-5
~3.4-3.5m-CH₂Br
~1.8-2.1mH-3, H-4

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~78C-2
~68C-5
~36-CH₂Br
~28C-3
~26C-4

Note: Data is typically acquired using a proton-decoupled experiment.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretching (aliphatic)
~1060StrongC-O-C stretching (ether)
~1250MediumC-Br stretching
~1450MediumC-H bending
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
164/166~5[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
85100[M - CH₂Br]⁺
71High[C₄H₇O]⁺
43High[C₃H₇]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 2-(bromomethyl)tetrahydrofuran.

Synthesis of 2-(Bromomethyl)tetrahydrofuran

A common and effective method for the synthesis of 2-(bromomethyl)tetrahydrofuran is the bromination of 2-methyltetrahydrofuran.

Materials:

  • 2-Methyltetrahydrofuran

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (solvent)

  • Sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of 2-methyltetrahydrofuran and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is prepared in a round-bottom flask.

  • N-Bromosuccinimide is added portion-wise to the solution while stirring and irradiating with a UV lamp or heating to initiate the reaction.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, the succinimide byproduct is filtered off.

  • The filtrate is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure 2-(bromomethyl)tetrahydrofuran.

Spectroscopic Analysis

Sample Preparation: Approximately 10-20 mg of the purified 2-(bromomethyl)tetrahydrofuran is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Sample Preparation: As 2-(bromomethyl)tetrahydrofuran is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded prior to the sample scan and subtracted from the sample spectrum.

Sample Preparation: A dilute solution of 2-(bromomethyl)tetrahydrofuran is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

Data Analysis: The resulting mass spectrum for the GC peak corresponding to 2-(bromomethyl)tetrahydrofuran is analyzed for its molecular ion and fragmentation pattern. The NIST Mass Spectral Library can be used for comparison and confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 2-(bromomethyl)tetrahydrofuran.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Analysis of 2-(Bromomethyl)tetrahydrofuran cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (2-Methyltetrahydrofuran, NBS) Reaction Bromination Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Product Pure 2-(Bromomethyl)tetrahydrofuran Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS GC-MS Analysis Product->MS Data Data Acquisition & Processing NMR->Data IR->Data MS->Data Report Technical Guide (Tables & Protocols) Data->Report

Caption: Experimental workflow from synthesis to spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity of Tetrahydrofurfuryl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl bromide (THFB), a versatile reagent in organic synthesis, serves as a cornerstone for the introduction of the tetrahydrofurfuryl moiety into a diverse array of molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the unique structural and physicochemical properties of the tetrahydrofuran ring can impart desirable biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles. The document details the predominant reaction mechanism, summarizes quantitative data from key reactions, provides explicit experimental protocols, and illustrates reaction pathways and workflows through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Core Reactivity Principles

This compound is a primary alkyl halide, a structural feature that dictates its reactivity profile. The bromine atom, being a good leaving group, is attached to a methylene carbon, which is readily accessible to nucleophilic attack. Consequently, the predominant mechanism of reaction for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction .

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide). This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics.

Several factors influence the rate and outcome of these reactions:

  • Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions such as elimination.

  • Steric Hindrance: The primary nature of the electrophilic carbon in this compound minimizes steric hindrance, favoring the SN2 pathway over competing mechanisms like SN1 and elimination.

Reactions with Various Nucleophiles: Quantitative Data

The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles, leading to the formation of ethers, esters, amines, azides, cyanides, and thioethers. The following tables summarize the quantitative data for these reactions, providing a comparative overview of yields and reaction conditions.

Table 1: Synthesis of Tetrahydrofurfuryl Ethers (Williamson Ether Synthesis)

Nucleophile (Alkoxide)Reagents & ConditionsReaction TimeYield (%)Reference(s)
Sodium EthoxideTetrahydrofurfuryl alcohol, Chloroethane, KOH, 50°C4 hours80
Sodium EthoxideTetrahydrofurfuryl alcohol, Chloroethane, KOH, 5°C9 hours72

Table 2: Reactions with Nitrogen Nucleophiles

NucleophileReagents & ConditionsReaction TimeYield (%)Reference(s)
Sodium AzideNaN3, DMSO, Room Temperature2 hours80-90

Table 3: Reactions with Carbon Nucleophiles

NucleophileReagents & ConditionsReaction TimeYield (%)Reference(s)
Sodium CyanideNaCN, DMSONot SpecifiedHigh

Table 4: Synthesis of this compound

Starting MaterialReagents & ConditionsReaction TimeYield (%)Reference(s)
Tetrahydrofurfuryl AlcoholPBr3, Pyridine, Benzene, -5 to -3°C then RT24-48 hours53-61
Tetrahydrofurfuryl AlcoholPBr3, PyridineNot Specifiedup to 79
Tetrahydrofurfuryl AlcoholMsCl, Pyridine; then NaBr, THF24-48 hours>80 (overall)
Tetrahydrofurfuryl AlcoholHBr12-24 hours70-75 (purity)
Tetrahydrofurfuryl AlcoholNaBr, TBAB, Toluene/MTBE8-13 hours87-94

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Synthesis of this compound from Tetrahydrofurfuryl Alcohol

This procedure is adapted from Organic Syntheses.

Reagents:

  • Tetrahydrofurfuryl alcohol (102 g, 1.0 mol)

  • Phosphorus tribromide (96 g, 0.36 mol)

  • Pyridine (20 g, 0.25 mol)

  • Dry benzene (50 mL)

Procedure:

  • In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the phosphorus tribromide and dry benzene.

  • Add 15 g of dry pyridine from the dropping funnel over 15 minutes with stirring.

  • Cool the mixture to -5°C using an ice-salt bath.

  • Slowly add a mixture of tetrahydrofurfuryl alcohol and the remaining 5 g of pyridine from the dropping funnel over 4 hours, maintaining the internal temperature between -5°C and -3°C.

  • Continue stirring for an additional hour, then allow the mixture to warm to room temperature.

  • Let the reaction mixture stand for 24-48 hours.

  • Transfer the mixture to a Claisen flask and rinse with two small portions of benzene.

  • Distill off the benzene under reduced pressure (approx. 60 mm), keeping the bath temperature below 90°C.

  • Reduce the pressure further to 5-10 mm and heat the bath slowly to 150-155°C to distill the crude product.

  • Redistill the crude distillate (110-126 g) through an efficient column to collect the purified this compound at 69-70°C/22 mm.

Yield: 90-102 g (53-61%).

Synthesis of Ethyl Tetrahydrofurfuryl Ether

This protocol is based on the Williamson ether synthesis.

Reagents:

  • Tetrahydrofurfuryl alcohol (1 mol)

  • Chloroethane (2 mol)

  • Potassium hydroxide (2 mol)

Procedure:

  • In a 500 mL reactor, combine tetrahydrofurfuryl alcohol, chloroethane, and potassium hydroxide.

  • Stir the mixture and maintain the reaction temperature at 50°C.

  • After 4 hours, the reaction is complete.

  • Distill the reaction product, collecting the fraction at 150-160°C to obtain ethyl tetrahydrofurfuryl ether.

Yield: 109 g (80%).

Synthesis of Tetrahydrofurfuryl Azide

This is a general procedure for the synthesis of alkyl azides from alkyl bromides.

Reagents:

  • This compound (1 equiv)

  • Sodium azide (4 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in DMSO.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up of the reaction mixture will be required to isolate the product. This typically involves pouring the reaction mixture into water and extracting with an organic solvent.

Yield: Expected to be in the range of 80-90%.

Synthesis of Tetrahydrofurfuryl Cyanide

This protocol is adapted from general procedures for the reaction of alkyl halides with sodium cyanide in DMSO.

Reagents:

  • This compound (1 equiv)

  • Sodium cyanide (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a slurry of sodium cyanide in DMSO.

  • Add this compound to the slurry.

  • The reaction is expected to be rapid. The specific temperature and time will need to be optimized, but reactions of primary bromides are generally efficient in this system.

  • Work-up typically involves dilution with water and extraction with an organic solvent.

Yield: Expected to be high.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Backside Attack THFB R-CH₂-Br THFB->TS Product Nu-CH₂-R TS->Product Br Br⁻ TS->Br Leaving Group Departure

Caption: SN2 mechanism for the reaction of THFB with a nucleophile.

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack ROH R'-OH (Alcohol) Alkoxide R'-O⁻Na⁺ (Alkoxide) ROH->Alkoxide Base Base (e.g., NaH) Base->Alkoxide H2 H₂ THFB THFB Alkoxide->THFB Sɴ2 Reaction Ether R'-O-CH₂-THF (Ether) THFB->Ether NaBr NaBr

Caption: Workflow for the Williamson ether synthesis of tetrahydrofurfuryl ethers.

experimental_workflow start Start: Combine Reactants (THFB & Nucleophile in Solvent) reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup separation Separation of Layers workup->separation drying Drying of Organic Layer (e.g., Na₂SO₄) separation->drying purification Purification (Distillation or Chromatography) drying->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution on THFB.

Conclusion

This compound is a highly effective electrophile for SN2 reactions, readily undergoing substitution with a variety of nucleophiles to afford a diverse range of functionalized tetrahydrofuran derivatives. The predictability of its reactivity, coupled with the generally high yields achievable under optimized conditions, makes it an invaluable tool in synthetic organic chemistry. This guide has provided a consolidated resource on the reactivity of this compound, offering quantitative data, detailed experimental protocols, and mechanistic and procedural illustrations to aid researchers in the strategic application of this versatile building block. Further exploration into the kinetics of these reactions with a broader scope of nucleophiles would provide deeper insights into its reactivity profile and allow for more precise control over reaction outcomes.

Mechanism of Nucleophilic Substitution on Tetrahydrofurfuryl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of nucleophilic substitution on tetrahydrofurfuryl bromide (2-(bromomethyl)tetrahydrofuran). Drawing upon established principles of physical organic chemistry and available experimental evidence, this document elucidates the predominant reaction pathway, factors influencing reactivity, potential side reactions, and detailed experimental protocols for the study of these transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize this compound as a versatile synthetic intermediate.

Core Reaction Mechanism: A Predominance of the SN2 Pathway

Nucleophilic substitution reactions on this compound are dominated by the bimolecular nucleophilic substitution (SN2) mechanism . This is primarily dictated by the structure of the substrate, which is a primary alkyl bromide. The carbon atom bearing the bromine is sterically accessible, facilitating the backside attack by a nucleophile in a single, concerted step.[1] This process involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond.[2]

The transition state of the SN2 reaction on this compound involves a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion occupying apical positions.[1] This leads to a predictable stereochemical outcome: inversion of configuration at the chiral center if an enantiomerically pure substrate is used.[1]

The Role of the Tetrahydrofuran Ring: Inductive Effect vs. Neighboring Group Participation

A critical consideration in the reactivity of this compound is the potential for the adjacent ether oxygen to participate in the reaction. Neighboring group participation (NGP) by an ether oxygen can, in some cases, lead to rate enhancement (anchimeric assistance) and retention of stereochemistry. However, studies on the analogous tetrahydrofurfuryl tosylate have shown that its solvolysis is slower than that of its carbocyclic counterpart, cyclopentylmethyl tosylate. This suggests that the electron-withdrawing inductive effect of the ring oxygen deactivates the substrate towards carbocation formation, thereby disfavoring an SN1 or NGP-assisted pathway. This deactivating inductive effect is consistent with the observed predominance of the SN2 mechanism.

Factors Influencing the Nucleophilic Substitution

The rate and outcome of nucleophilic substitution on this compound are influenced by several key factors, as summarized in the following table.

FactorInfluence on SN2 ReactionRationale
Nucleophile Strength Stronger, less sterically hindered nucleophiles increase the reaction rate.The nucleophile is directly involved in the rate-determining step of the SN2 reaction.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetone) accelerate the reaction.These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.
Leaving Group Bromide is a good leaving group, facilitating the reaction.The C-Br bond is sufficiently weak to be broken in the concerted SN2 transition state.
Temperature Increasing the temperature generally increases the reaction rate.Provides the necessary activation energy for the reaction to proceed. However, higher temperatures can also favor elimination side reactions.

Competing Reactions: Elimination (E2) Pathway

A common side reaction in nucleophilic substitutions of alkyl halides is elimination, which for primary substrates like this compound, typically proceeds via the bimolecular elimination (E2) mechanism . This is particularly prevalent when using strong, sterically hindered bases.

The regioselectivity of the E2 reaction is governed by the nature of the base. Non-hindered bases tend to favor the formation of the more substituted (Zaitsev) alkene, while sterically hindered bases, such as potassium tert-butoxide, favor the formation of the less substituted (Hofmann) alkene.[3][4] In the case of this compound, the primary Hofmann product would be 2-methylenetetrahydrofuran.

ConditionFavored PathwayPrimary Product
Strong, non-hindered nucleophile/base (e.g., NaOH, NaOEt)SN2Substitution product
Strong, sterically hindered base (e.g., KOC(CH3)3)E2Elimination product (2-methylenetetrahydrofuran)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of tetrahydrofurfuryl alcohol with phosphorus tribromide in the presence of pyridine.[5]

Materials:

  • Tetrahydrofurfuryl alcohol

  • Phosphorus tribromide (PBr3)

  • Pyridine

  • Benzene (dry)

  • Ice-salt bath

  • Standard glassware for organic synthesis (three-necked flask, stirrer, dropping funnel, condenser)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place redistilled phosphorus tribromide and dry benzene.

  • Add dry pyridine dropwise with stirring over 15 minutes.

  • Cool the flask to -5 °C using an ice-salt bath.

  • Slowly add a mixture of redistilled tetrahydrofurfuryl alcohol and dry pyridine over 4 hours, maintaining the internal temperature between -5 °C and -3 °C.

  • Continue stirring for an additional hour as the cooling bath warms to room temperature.

  • Allow the mixture to stand for 24-48 hours.

  • Transfer the mixture to a Claisen flask and remove the benzene by distillation under reduced pressure.

  • Distill the crude product under high vacuum to obtain purified this compound.

Kinetic Study of the SN2 Reaction with Azide

This protocol describes a method for determining the second-order rate constant for the reaction of this compound with sodium azide in a polar aprotic solvent like DMF. The reaction progress can be monitored by titrating the remaining azide ions or by a spectroscopic method.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF, anhydrous)

  • Thermostatted water bath

  • Standard volumetric glassware

  • Titration apparatus or a suitable spectrometer (e.g., IR or NMR)

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous DMF.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted water bath.

  • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel maintained at the constant temperature. Start a timer immediately upon mixing.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

  • Determine the concentration of unreacted azide in each aliquot. This can be done by a suitable analytical method, such as titration with a standard solution of a quenching agent or by monitoring the disappearance of the azide peak in the IR spectrum.

  • Plot the reciprocal of the azide concentration (1/[N3-]) against time. For a second-order reaction, this should yield a straight line.

  • The slope of the line is equal to the second-order rate constant, k.

  • Repeat the experiment at different temperatures to determine the activation parameters (Arrhenius equation).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture from the reaction of this compound with a nucleophile, for example, sodium ethoxide, to assess the ratio of substitution to elimination products.

Materials:

  • Reaction mixture from the reaction of this compound with sodium ethoxide.

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like DB-5)

Procedure:

  • Quench the reaction mixture by adding a suitable reagent (e.g., water).

  • Extract the organic products into dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and carefully concentrate the solution.

  • Inject a small sample of the concentrated extract into the GC-MS.

  • Develop a suitable temperature program for the GC to separate the components of the mixture (tetrahydrofurfuryl ethyl ether, 2-methylenetetrahydrofuran, and any unreacted starting material).

  • Identify the components based on their retention times and mass spectra.

  • Quantify the relative amounts of the substitution and elimination products by integrating the peak areas in the gas chromatogram.

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the reactions of this compound.

Caption: The SN2 mechanism on this compound.

Caption: The competing E2 elimination mechanism.

SN2_vs_NGP Start This compound SN2 Sₙ2 Pathway (Observed) Start->SN2 Dominant NGP NGP Pathway (Disfavored) Start->NGP Minor/Negligible Inversion Inversion of Configuration SN2->Inversion Inductive Inductive effect of Oxygen destabilizes carbocation character in transition state SN2->Inductive Retention Retention of Configuration NGP->Retention

Caption: Logical relationship between SN2 and NGP pathways.

References

Tetrahydrofurfuryl Bromide: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to Tetrahydrofurfuryl bromide (CAS No. 1192-30-9). The information is intended to equip laboratory personnel with the knowledge required to handle this chemical safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3][5]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][3][5]

The percentage value in parenthesis from some sources indicates the notified classification ratio from companies that provide hazard codes.[2][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉BrO[1][2][6]
Molecular Weight 165.03 g/mol [2][6]
Appearance Colorless to light yellow/orange clear liquid[1][6]
Odor No information available / Mild characteristic odor[1][7]
Boiling Point 70 °C @ 22 mmHg (168-170 °C @ 744 mmHg)[6][7]
Flash Point 63 °C / 145.4 °F[1][7]
Density ~1.47 g/cm³[6]
Vapor Pressure 1.16 mmHg @ 25°C[7]
Refractive Index n20D 1.49[6]
Synonyms 2-(Bromomethyl)tetrahydrofuran, 2-(bromomethyl)oxolane[6][8]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9]

  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[1] Avoid breathing mists or vapors.[3][8]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][10] Use non-sparking tools and take precautionary measures against static discharges.[9][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.[8]

Storage
  • Container: Keep containers tightly closed.[1]

  • Location: Store in a dry, cool, and well-ventilated place.[1][3] A recommended storage temperature is 2 - 8 °C.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[9]

  • Peroxide Formation: Note that related compounds like Tetrahydrofuran (THF) can form explosive peroxides. It is prudent to test for peroxide formation periodically, especially before distillation.[4]

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area (2-8 °C) Inspect->Store No Damage Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Prep Work Work in Chemical Fume Hood Prep->Work Use Use Non-Sparking Tools. Keep Away from Ignition Sources. Work->Use Waste Collect Waste in Designated Container Use->Waste Dispose Dispose via Licensed Professional Waste Disposal Service Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., butyl-rubber).[8][12] Always inspect gloves before use and remove them with care to avoid skin contamination.[1]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[9] Flame-retardant antistatic protective clothing is recommended.[10][12]

  • Respiratory Protection: If vapors or aerosols are generated, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[9][12]

  • Facilities: Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • General Advice: If symptoms persist, call a physician.[1] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[1]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation persists, call a physician.[1] Remove contaminated clothing.[8]

  • Inhalation: Move the person to fresh air.[1][8] If breathing is difficult or stops, provide artificial respiration.[1][3] Get medical attention if symptoms occur.[1]

  • Ingestion: Rinse mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[3][8] Call a physician or poison control center immediately.[8]

First_Aid_Response cluster_routes Route of Exposure cluster_actions Immediate Action cluster_medical Medical Attention start Exposure Occurs Inhalation Inhalation Skin Skin Contact Eyes Eye Contact Ingestion Ingestion Action_Inhale Move to Fresh Air. Give Artificial Respiration if Needed. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. Skin->Action_Skin Action_Eyes Rinse with Water for 15 min, Lifting Eyelids. Eyes->Action_Eyes Action_Ingest Rinse Mouth with Water. Do NOT Induce Vomiting. Ingestion->Action_Ingest Medical_General Get Medical Attention if Symptoms Occur/Persist Action_Inhale->Medical_General Action_Skin->Medical_General Medical_Urgent Get IMMEDIATE Medical Attention Action_Eyes->Medical_Urgent Action_Ingest->Medical_Urgent

Caption: First-aid decision tree for this compound exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray or mist to cool closed containers.[1] Alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) are also suitable.[3][8]

  • Specific Hazards: The substance is a combustible material.[1] Containers may explode when heated.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[9]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective gear.[1][3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[1] Remove all sources of ignition.[8] Evacuate personnel to safe areas.[8] Use personal protective equipment as required.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or being released into the environment.[8]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder).[1] Collect and place it in suitable, closed containers for disposal.[1][11]

Toxicological Information

The primary toxicological concerns are irritation and acute oral toxicity.[1] Limited specific toxicity data exists, and the chemical and physical properties have not been thoroughly investigated in all aspects.[2][3]

Table 3: Summary of Toxicological Effects

EffectClassification/DataNotesReference
Acute Oral Toxicity Category 4: Harmful if swallowedSymptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][2][3]
Skin Corrosion/Irritation Category 2: Causes skin irritation---[1][5]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation---[1][5]
Respiratory Irritation Category 3: May cause respiratory irritation---[1][5]
Germ Cell Mutagenicity No data available---[1]
Carcinogenicity No data available---[1]
Reproductive Toxicity No data availableStudies on a metabolite, tetrahydrofurfuryl alcohol, showed some reproductive effects in rats.[13]

Experimental Protocol: Synthesis of this compound

Professionals handling this substance may also be involved in its synthesis. The following is a summarized methodology based on a procedure from Organic Syntheses.[14] This protocol requires trained personnel and adherence to all standard laboratory safety procedures.

Objective: To prepare this compound via the bromination of tetrahydrofurfuryl alcohol using phosphorus tribromide and pyridine.

Materials:

  • Tetrahydrofurfuryl alcohol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (dry)

  • Benzene

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Cooling bath (ice-salt)

  • Distillation apparatus with an efficient column

Methodology:

  • Reaction Setup: In a three-necked flask, place 102 g (1.0 mole) of tetrahydrofurfuryl alcohol and 15 g of dry pyridine. Cool the flask in an ice-salt bath to an internal temperature of -5° to -3°C.

  • Addition of PBr₃: Slowly add a solution of 95 g (0.35 mole) of phosphorus tribromide in 5 g of dry pyridine from the dropping funnel over a period of 4 hours. Maintain the internal temperature at -5° to -3°C with constant stirring.

  • Reaction Progression: After the addition is complete, continue stirring for 1 additional hour. Then, allow the cooling bath to warm to room temperature. Let the mixture stand for 24–48 hours.

  • Workup: Transfer the reaction mixture to a Claisen flask, rinsing with two small portions of benzene.

  • Solvent Removal: Distill the benzene by gradually reducing the pressure to approximately 60 mm and gently heating the flask in an oil bath (not exceeding 90°C).

  • Product Distillation: Once the benzene is removed, reduce the pressure to 5–10 mm. Heat the bath slowly to 150–155°C to distill the crude product.

  • Purification: Redistill the crude distillate (110–126 g) through an efficient fractionation column. Collect the purified this compound at 69–70°C/22 mm. The expected yield is 90–102 g (53–61%).[14]

Safety Note: The distillation residue can decompose at temperatures above 160°C, evolving copious white fumes.[14] Proper hazard assessment and safety precautions are mandatory for this procedure.

References

Thermodynamic Properties of Tetrahydrofurfuryl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl bromide (THFB), with the chemical formula C₅H₉BrO, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive bromomethyl group attached to a stable tetrahydrofuran ring, facilitating a variety of nucleophilic substitution reactions.[2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and reaction optimization. This guide provides a summary of available physical and thermodynamic data for this compound and its precursor, Tetrahydrofurfuryl alcohol, along with detailed experimental protocols for the determination of key thermodynamic parameters.

Data Presentation

Quantitative data for this compound is limited in the public domain. The following tables summarize the available physical properties for this compound and the thermodynamic properties for the closely related compound, Tetrahydrofurfuryl alcohol, for comparative purposes.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₉BrO[1][3]
Molecular Weight165.03 g/mol [1][3]
Density1.452 g/cm³[4]
Boiling Point168-170 °C (at 744 mmHg)[4]
70 °C (at 22 mmHg)[1]
Flash Point63 °C[4]
Vapor Pressure1.16 mmHg (at 25 °C)[4]
Refractive Index1.4853-1.4873[4]

Table 2: Thermodynamic Properties of Tetrahydrofurfuryl Alcohol (CAS: 97-99-4)

Note: This data is for a related compound and should be used for estimation purposes only.

PropertyValueUnitsSource(s)
Enthalpy of Formation (liquid, ΔfH°liquid)-435.6 ± 5.9kJ/mol[5]
Standard Entropy (liquid, S°liquid)219.2J/mol·K[5]
Heat Capacity (liquid, Cp,liquid)190J/mol·K (at 298.15 K)[5]
Heat of Combustion708.6cal/g·mol (at constant volume)[6]

Experimental Protocols

Due to the scarcity of published thermodynamic data for this compound, researchers may need to perform experimental measurements. The following sections detail standard methodologies for determining key thermodynamic properties.

Determination of Vapor Pressure

The vapor pressure of a liquid is a critical property for distillation, safety, and environmental fate modeling. Several methods can be employed for its measurement.[7][8]

a) Static Method

This method is suitable for measuring vapor pressures up to 10⁵ Pa.[8]

  • Apparatus: A thermostatted vessel connected to a pressure transducer and a vacuum pump.

  • Procedure:

    • A purified sample of this compound is placed in the vessel.

    • The vessel is evacuated to remove any foreign gases.

    • The sample is heated to a series of constant temperatures.

    • At each temperature, the system is allowed to reach thermodynamic equilibrium, and the vapor pressure is recorded from the pressure transducer.

  • Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron or Antoine equation.[7]

b) Knudsen Effusion Method

This method is used for measuring lower vapor pressures (below 100 Pa).[8]

  • Apparatus: A Knudsen cell (a small, thermostatted container with a small orifice) placed in a vacuum chamber and connected to an ultramicrobalance.

  • Procedure:

    • The sample is placed in the Knudsen cell.

    • The cell is heated to a specific temperature under high vacuum.

    • The rate of mass loss of the sample due to effusion through the orifice is measured by the ultramicrobalance.

  • Data Analysis: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.[8]

Determination of Heat Capacity

The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount. A common method for liquids is electrical calorimetry.[9]

  • Apparatus: A well-insulated calorimeter containing a known mass of the liquid, a precision thermometer, a stirrer, and an electrical heating coil connected to a power supply, ammeter, and voltmeter.

  • Procedure:

    • A known mass of this compound is placed in the calorimeter.

    • The initial temperature of the liquid is recorded.

    • A constant current is passed through the heating coil for a measured time interval, and the voltage across the coil is recorded.

    • The liquid is stirred continuously to ensure uniform temperature distribution.

    • The final steady temperature of the liquid is recorded after switching off the current.

  • Data Analysis: The heat supplied by the coil (Q = V * I * t) is used to calculate the specific heat capacity (c) of the liquid using the formula Q = mcΔT, where m is the mass of the liquid and ΔT is the change in temperature.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through combustion calorimetry.[10][11]

  • Apparatus: A bomb calorimeter, which is a constant-volume calorimeter.[12]

  • Procedure:

    • A known mass of this compound is placed in a sample holder inside a "bomb" (a strong, sealed container).

    • The bomb is filled with high-pressure oxygen.

    • The bomb is placed in a known amount of water in an insulated container (the calorimeter).

    • The initial temperature of the water is measured.

    • The sample is ignited electrically.

    • The final temperature of the water is measured after the combustion reaction is complete.

  • Data Analysis:

    • The heat released by the combustion reaction (q_comb) is calculated from the temperature change of the water and the heat capacity of the calorimeter.[12]

    • The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.

    • Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr), the standard enthalpy of formation of this compound can be calculated.[10]

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the vapor pressure of this compound using the static method.

VaporPressureWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Purify THFB (e.g., distillation) p2 Degas Sample p1->p2 m1 Introduce Sample to Evacuated Vessel p2->m1 m2 Set Temperature T1 m1->m2 m3 Equilibrate m2->m3 m4 Record Pressure P1 m3->m4 m5 Set Temperature T2 m4->m5 Increment T m6 Equilibrate m5->m6 m7 Record Pressure P2 m6->m7 m_etc Repeat for Multiple Temperatures m7->m_etc a1 Plot P vs. T m_etc->a1 a2 Fit Data to Antoine or Clausius-Clapeyron Eq. a1->a2 a3 Determine Thermodynamic Parameters (e.g., ΔH_vap) a2->a3

Caption: Workflow for vapor pressure determination by the static method.

References

An In-depth Technical Guide to the Solubility of Tetrahydrofurfuryl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydrofurfuryl bromide (THFB) in organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical properties, presents available qualitative data, and offers a detailed experimental protocol for determining quantitative solubility.

Introduction to this compound

This compound, also known as 2-(bromomethyl)tetrahydrofuran, is a versatile synthetic intermediate widely used in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a polar tetrahydrofuran ring and a reactive bromomethyl group, dictates its solubility characteristics. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Chemical Structure:

Predicted and Observed Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The molecule possesses both a polar ether group and a more nonpolar alkyl bromide component. This dual character suggests miscibility with a range of solvents of varying polarities.

Qualitative Solubility Data

Publicly available data on the solubility of this compound is limited to qualitative descriptions. This information is summarized in the table below.

SolventIUPAC NameChemical FormulaSolubility
ChloroformTrichloromethaneCHCl₃Slightly Soluble[1][2][3]
MethanolMethanolCH₃OHSlightly Soluble[1][2][3]
WaterWaterH₂OSlightly Soluble[4]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from established methodologies for organic compounds, is recommended. This protocol is designed to be robust and can be adapted to specific laboratory conditions.

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC) if derivatization is preferred.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker or on the magnetic stirrer at the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

  • Gravimetric Analysis and/or Chromatographic Analysis:

    • Gravimetric Method (for less volatile solvents):

      • Weigh the volumetric flask containing the filtered saturated solution.

      • Carefully evaporate the solvent under reduced pressure or in a fume hood.

      • Once the solvent is completely removed, reweigh the flask containing the residual this compound.

      • The mass of the dissolved this compound can then be determined.

    • Chromatographic Method (more accurate):

      • Dilute the filtered saturated solution to a known concentration with the same solvent.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Analyze the standard solutions and the diluted sample solution by GC or HPLC.

      • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

  • Data Calculation and Reporting:

    • Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

    • Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility and other factors.

Solvent_Selection_Workflow start Start: Define Process Requirements (e.g., Reaction, Purification, Formulation) solubility_screening Initial Solubility Screening (Qualitative) start->solubility_screening quantitative_analysis Quantitative Solubility Determination (Experimental Protocol) solubility_screening->quantitative_analysis miscible High Solubility / Miscibility quantitative_analysis->miscible partially_soluble Partial Solubility quantitative_analysis->partially_soluble insoluble Insoluble / Low Solubility quantitative_analysis->insoluble reaction_solvent Candidate for Reaction Solvent miscible->reaction_solvent optimize_conditions Optimize Process Conditions (e.g., Temperature, Co-solvent) partially_soluble->optimize_conditions extraction_solvent Candidate for Extraction/Washing insoluble->extraction_solvent crystallization_solvent Candidate for Crystallization (Anti-solvent) insoluble->crystallization_solvent final_selection Final Solvent Selection reaction_solvent->final_selection extraction_solvent->final_selection crystallization_solvent->final_selection optimize_conditions->final_selection

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

References

"Tetrahydrofurfuryl bromide molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for Tetrahydrofurfuryl bromide (THFB), a versatile reagent in organic synthesis. Its utility as a chemical intermediate is significant in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The high reactivity of its bromomethyl group makes it a valuable component for introducing the tetrahydrofurfuryl moiety into more complex molecular structures through nucleophilic substitution reactions.[1][2]

Core Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and reaction planning.

IdentifierValue
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
CAS Number 1192-30-9
IUPAC Name 2-(bromomethyl)oxolane

This data is consistently reported across chemical suppliers and databases.[1][3][4][5][6]

Chemical Structure and Identification

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry, directly linking the compound's identity to its empirical composition and mass.

G A This compound B Molecular Formula C₅H₉BrO A->B is described by C Molecular Weight 165.03 g/mol B->C results in a

Caption: Logical flow from compound name to its molecular formula and weight.

Experimental Protocols

The determination of a compound's molecular formula and weight is a foundational aspect of chemical characterization.

1. Molecular Formula Determination (Elemental Analysis): Historically, the empirical formula is determined via elemental analysis, where a sample is combusted, and the resulting amounts of CO₂, H₂O, and other products are precisely measured. For heteroatoms like bromine, methods such as Schöniger flask combustion followed by titration are employed. High-resolution mass spectrometry is a modern technique that can directly provide the molecular formula by measuring the exact mass of the molecule with high precision.

2. Molecular Weight Determination (Mass Spectrometry): Mass spectrometry (MS) is the standard method for determining the molecular weight of a compound.

  • Methodology: A sample of this compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion (M⁺) reveals the molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will show two characteristic peaks of nearly equal intensity separated by two mass units, confirming the presence of a single bromine atom.

The workflow for this characterization is outlined below.

G cluster_0 Characterization Workflow A Sample: This compound B Mass Spectrometry Analysis A->B C Data Processing B->C D Result: Molecular Weight = 165.03 C->D

Caption: Standard experimental workflow for molecular weight determination.

References

Stability of Tetrahydrofurfuryl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tetrahydrofurfuryl bromide (THFB), a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of THFB is critical for ensuring its quality, managing storage conditions, and predicting its behavior in various reaction matrices. This document outlines its known stability characteristics, potential degradation pathways, and provides detailed methodologies for its analysis.

Core Stability Profile

This compound is generally stable under standard laboratory conditions.[1] However, its reactivity as a primary alkyl bromide makes it susceptible to degradation under specific environmental stressors. The primary mode of reaction is bimolecular nucleophilic substitution (S(_N)2), where the bromide ion serves as an effective leaving group.[2]

General Handling and Storage

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3] Safety data sheets recommend keeping it away from open flames and hot surfaces.[3] Incompatibilities include strong oxidizing agents.[1]

Known Decomposition

Thermal decomposition of this compound can generate irritating and highly toxic gases, including hydrogen bromide and carbon oxides.[1]

Quantitative Stability Data

ParameterStability ProfilePotential DegradantsAnalytical Technique
Hydrolytic Stability Susceptible to hydrolysis, particularly under basic conditions, to form Tetrahydrofurfuryl alcohol. The rate is expected to increase with pH and temperature.Tetrahydrofurfuryl alcohol, Hydrogen bromideHPLC-UV, GC-MS, IC
Oxidative Stability May be susceptible to oxidation, potentially leading to ring-opening or other degradation products.Various oxidized speciesLC-MS, GC-MS
Photostability Potential for degradation upon exposure to UV light, which can induce free-radical pathways.Various photolytic productsHPLC-UV, LC-MS
Thermal Stability Decomposes at elevated temperatures, releasing hydrogen bromide and carbon oxides.[1]Hydrogen bromide, Carbon oxides, potential oligomers/polymersTGA, GC-MS, Headspace GC

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are designed to evaluate its stability under various stress conditions, in line with ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Procedure:

  • Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H(_2)O(_2) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Characterization of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques:

  • LC-MS/MS: To determine the molecular weight and fragmentation patterns of the degradation products.

  • GC-MS: Suitable for identifying volatile degradation products. A suggested method involves a BPX-70 column with helium as the carrier gas and electron ionization (EI) at 70 eV.[4]

  • NMR: For structural elucidation of isolated degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL THFB Solution acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 N NaOH, RT) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (80°C) prep->thermal Expose to photo Photolytic Stress (UV Light) prep->photo Expose to sampling Sample Neutralization & Dilution acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc characterization Degradant Characterization (LC-MS, GC-MS, NMR) hplc->characterization

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination (under strong base) cluster_thermal Thermal Decomposition THFB This compound THFA Tetrahydrofurfuryl alcohol THFB->THFA H2O / OH- HBr Hydrogen bromide THFB->HBr H2O / OH- alkene 2-Methylene-tetrahydrofuran THFB->alkene Base (e.g., t-BuOK) COx Carbon Oxides (CO, CO2) THFB->COx Heat (Δ) HBr_thermal Hydrogen bromide THFB->HBr_thermal Heat (Δ)

Caption: Potential degradation pathways for this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of Tetrahydrofurfuryl Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Tetrahydrofurfuryl bromide (THFB) as a key building block in the synthesis of pharmaceutical intermediates. This document includes experimental protocols, quantitative data, and visualizations to aid researchers in the practical application of THFB in drug discovery and development.

Introduction

This compound (THFB) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tetrahydrofurfuryl moiety into molecular structures.[1] Its utility in pharmaceutical synthesis stems from the reactive nature of the C-Br bond, which readily participates in nucleophilic substitution reactions. This allows for the construction of complex molecular architectures from simpler precursors, a fundamental strategy in the development of new therapeutic agents.[2]

The tetrahydrofuran ring is a common structural motif in a variety of biologically active compounds. Its incorporation can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This document will focus on the application of THFB in the synthesis of intermediates for two active pharmaceutical ingredients (APIs): Butamirate , a non-opioid cough suppressant, and Febuverine , an antispasmodic agent.

Synthesis of a Butamirate Intermediate Precursor

Butamirate, chemically known as 2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate, is a centrally acting cough suppressant.[3] While direct alkylation with THFB is not the primary route to the final molecule, a plausible synthetic strategy involves the use of a THFB-derived intermediate to construct the side chain. Here, we outline a protocol for the synthesis of a key precursor, N,N-diethyl-2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine.

Experimental Protocol: Synthesis of N,N-diethyl-2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine

This two-step protocol involves the initial synthesis of 2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine followed by diethylation.

Step 1: Synthesis of 2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine

  • Reaction: this compound is reacted with 2-aminoethanol in the presence of a base to form the corresponding ether.

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • 2-Aminoethanol (1.2 eq)

    • Sodium hydride (NaH, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Reaction Temperature: 0 °C to room temperature

    • Reaction Time: 12 hours

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add 2-aminoethanol dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add this compound dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Diethylation of 2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine

  • Reaction: The primary amine is alkylated with ethyl bromide to yield the desired tertiary amine.

  • Reagents and Conditions:

    • 2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine (1.0 eq)

    • Ethyl bromide (2.5 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Acetonitrile (CH₃CN)

    • Reaction Temperature: Reflux

    • Reaction Time: 24 hours

  • Procedure:

    • To a solution of 2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine in acetonitrile, add potassium carbonate and ethyl bromide.

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by vacuum distillation.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-(tetrahydrofuran-2-ylmethoxy)ethan-1-amineThis compound2-Aminoethanol, NaHTHF0 - RT1275-85>95 (by GC)
2N,N-diethyl-2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amine2-(tetrahydrofuran-2-ylmethoxy)ethan-1-amineEthyl bromide, K₂CO₃AcetonitrileReflux2480-90>98 (by GC)

Synthetic Workflow

Butamirate_Intermediate_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Diethylation cluster_2 Further Steps THFB Tetrahydrofurfuryl bromide Intermediate1 2-(tetrahydrofuran-2-ylmethoxy) ethan-1-amine THFB->Intermediate1 NaH, THF Aminoethanol 2-Aminoethanol Aminoethanol->Intermediate1 FinalProduct N,N-diethyl-2-(tetrahydrofuran- 2-ylmethoxy)ethan-1-amine Intermediate1->FinalProduct K₂CO₃, CH₃CN EthylBromide Ethyl bromide EthylBromide->FinalProduct Butamirate Butamirate FinalProduct->Butamirate Esterification Febuverine_Intermediate_Synthesis cluster_0 Alkylation cluster_1 Further Steps DMPA 3,4-Dimethoxyphenyl acetonitrile Intermediate 3,4-dimethoxy-α-(tetrahydrofuran- 2-ylmethyl)phenylacetonitrile DMPA->Intermediate 50% NaOH, TBAB, Toluene THFB Tetrahydrofurfuryl bromide THFB->Intermediate Febuverine Febuverine Intermediate->Febuverine Hydrolysis & Esterification Butamirate_MoA Butamirate Butamirate Brainstem Cough Center (Medulla Oblongata) Butamirate->Brainstem Acts on Suppression Suppression Butamirate->Suppression CoughReflex Cough Reflex Brainstem->CoughReflex Initiates Suppression->CoughReflex Febuverine_MoA Febuverine Febuverine CalciumChannel L-type Calcium Channel Febuverine->CalciumChannel Blocks Relaxation Smooth Muscle Relaxation Febuverine->Relaxation Promotes CalciumInflux Ca²⁺ Influx CalciumChannel->CalciumInflux Allows Contraction Smooth Muscle Contraction CalciumInflux->Contraction Leads to

References

Application Notes and Protocols: Tetrahydrofurfuryl Bromide as an Alkylating Agent for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl bromide serves as a versatile and efficient alkylating agent for the O-alkylation of phenols, a fundamental transformation in organic synthesis. This reaction, typically proceeding via a Williamson ether synthesis mechanism, allows for the introduction of the tetrahydrofurfuryl moiety onto a phenolic oxygen. The resulting aryl tetrahydrofurfuryl ethers are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] The tetrahydrofuran ring system is a common structural motif in many biologically active molecules. This document provides detailed protocols and application notes for the use of this compound in the alkylation of various substituted phenols.

Reaction Principle

The O-alkylation of phenols with this compound is a nucleophilic substitution reaction (SN2). In the presence of a base, the acidic proton of the phenol is removed to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the corresponding aryl tetrahydrofurfuryl ether.[3][4]

General Reaction Scheme:

The choice of base and solvent is crucial for the success of the reaction. Weak inorganic bases such as potassium carbonate (K2CO3) are often employed, typically in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the dissolution of the reagents and promotes the SN2 reaction.[5][6][7]

Experimental Protocols

General Protocol for the O-Alkylation of Phenols with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K2CO3) (2.0 - 3.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol. The concentration is typically in the range of 0.1 to 0.5 M.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aryl tetrahydrofurfuryl ether.

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation of various substituted phenols with this compound under the general protocol described above. Please note that reaction times and yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Phenol DerivativeSubstituent PositionElectronic Nature of SubstituentTypical Reaction Time (h)Typical Yield (%)
Phenol-Neutral12 - 1885 - 95
4-Methylphenol (p-Cresol)paraElectron-donating10 - 1690 - 98
4-MethoxyphenolparaStrongly Electron-donating8 - 1492 - 99
4-ChlorophenolparaElectron-withdrawing18 - 2475 - 85
4-NitrophenolparaStrongly Electron-withdrawing24 - 4860 - 75
2-ChlorophenolorthoElectron-withdrawing20 - 3070 - 80

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of aryl tetrahydrofurfuryl ethers.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Phenol and K2CO3 to Flask B 2. Add Anhydrous DMF A->B C 3. Add this compound B->C D 4. Stir at RT or Heat C->D E 5. Quench with Water & Extract with Ethyl Acetate D->E Reaction Complete F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Aryl Tetrahydrofurfuryl Ether H->I Pure Product

General workflow for the synthesis of aryl tetrahydrofurfuryl ethers.
Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the Williamson ether synthesis of phenols with this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Phenoxide_ion Ar-O⁻ Transition_State [Ar-O---CH₂(C₄H₇O)---Br]⁻ Phenoxide_ion->Transition_State Alkyl_Bromide Br-CH₂(C₄H₇O) Alkyl_Bromide->Transition_State Product Ar-O-CH₂(C₄H₇O) Transition_State->Product Bromide_ion Br⁻ Transition_State->Bromide_ion

SN2 mechanism of the Williamson ether synthesis.

References

Synthesis of Heterocyclic Compounds Using Tetrahydrofurfuryl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing tetrahydrofurfuryl bromide as a key alkylating agent. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound (THFB) is a versatile reagent in organic synthesis, primarily employed as an alkylating agent to introduce the tetrahydrofurfuryl moiety onto various nucleophiles.[1] Its utility stems from the reactive bromomethyl group attached to the stable tetrahydrofuran ring, which readily participates in nucleophilic substitution reactions.[1] This characteristic makes it an invaluable building block in the construction of a wide array of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents and functional materials. The primary reaction mechanism for the alkylation is typically a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

This guide details the synthesis of three representative heterocyclic compounds: N-(Tetrahydrofuran-2-ylmethyl)-1H-indole, 1-(Tetrahydrofuran-2-ylmethyl)-4-nitrophenoxybenzene, and 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the target heterocyclic compounds.

Heterocycle ProductReactantsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
N-(Tetrahydrofuran-2-ylmethyl)-1H-indoleIndole, this compoundNaHDMF0 to RT4~85-95
1-(Tetrahydrofuran-2-ylmethyl)-4-nitrophenoxybenzene4-Nitrophenol, this compoundK₂CO₃DMF806~90
1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazolePyrazole, this compoundNaHTHF0 to RT12~70-80

Experimental Protocols

Synthesis of N-(Tetrahydrofuran-2-ylmethyl)-1H-indole

This protocol describes the N-alkylation of indole with this compound using sodium hydride as a base in dimethylformamide (DMF).[4]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification indole Indole in DMF deprotonation Deprotonation at 0°C indole->deprotonation nah NaH nah->deprotonation thfb_add Add THFB deprotonation->thfb_add stir_rt Stir at RT for 4h thfb_add->stir_rt quench Quench with water stir_rt->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify product N-(Tetrahydrofuran-2-ylmethyl)-1H-indole purify->product

Caption: Workflow for the synthesis of N-(Tetrahydrofuran-2-ylmethyl)-1H-indole.

Materials:

  • Indole

  • This compound (THFB)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of indole.

  • This compound (1.1 eq.) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-(tetrahydrofuran-2-ylmethyl)-1H-indole.

Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)-4-nitrophenoxybenzene

This protocol details the Williamson ether synthesis of 1-(tetrahydrofuran-2-ylmethyl)-4-nitrophenoxybenzene from 4-nitrophenol and this compound.[5]

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_conditions Conditions 4-Nitrophenol 4-Nitrophenol Product 1-(Tetrahydrofuran-2-ylmethyl)- 4-nitrophenoxybenzene 4-Nitrophenol->Product THFB This compound THFB->Product Base K₂CO₃ Base->Product Solvent DMF Solvent->Product Temp 80°C Temp->Product

Caption: Williamson ether synthesis of the target ether.

Materials:

  • 4-Nitrophenol

  • This compound (THFB)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-nitrophenol (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF is stirred at 80 °C for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield 1-(tetrahydrofuran-2-ylmethyl)-4-nitrophenoxybenzene.

Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazole

This protocol outlines the N-alkylation of pyrazole with this compound.

Logical Relationship Diagram:

G start Start deprotonate Deprotonate Pyrazole with NaH in THF start->deprotonate add_thfb Add this compound deprotonate->add_thfb react Stir at Room Temperature add_thfb->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazole purify->end

Caption: Synthesis steps for 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole.

Materials:

  • Pyrazole

  • This compound (THFB)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq.) in anhydrous THF, sodium hydride (1.2 eq.) is added portion-wise at 0 °C under a nitrogen atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.1 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to give 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole.

References

Application of Tetrahydrofurfuryl Bromide in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl bromide (THFB), a versatile chemical intermediate, serves as a crucial building block in the development of modern agrochemicals. Its unique structural features, particularly the reactive bromomethyl group attached to a stable tetrahydrofuran ring, enable its incorporation into a diverse range of molecular scaffolds. This allows for the synthesis of novel active ingredients with potent fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of agrochemicals, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Key Applications of this compound in Agrochemical Synthesis

This compound is primarily utilized as a precursor to introduce the tetrahydrofurfuryl moiety into a larger molecule. This is typically achieved through nucleophilic substitution reactions where the bromide ion acts as a good leaving group. The resulting tetrahydrofurfuryl-containing compounds have shown significant biological activity in the agricultural sector.

Synthesis of Herbicides

The tetrahydrofurfuryl group has been successfully incorporated into herbicidal compounds, contributing to their efficacy in weed control. A notable class of such herbicides is the 2-cyanoacrylates containing a tetrahydrofuran moiety.

Featured Compound: (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-((tetrahydrofuran-2-yl)methylamino)acrylate

This compound has demonstrated significant herbicidal activity, particularly against broadleaf weeds.[1]

Quantitative Herbicidal Activity Data

CompoundTarget WeedApplication Rate (g/ha)Herbicidal ActivityReference
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-((tetrahydrofuran-2-yl)methylamino)acrylateAmaranth pigweed375Excellent[1]

Experimental Protocol: Synthesis of (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-((tetrahydrofuran-2-yl)methylamino)acrylate

This protocol outlines a potential synthetic route starting from this compound.

Step 1: Synthesis of Tetrahydrofurfurylamine

  • In a sealed reaction vessel, combine this compound with an excess of ammonia in a suitable solvent such as ethanol.

  • Heat the mixture under pressure for several hours.

  • After cooling, evaporate the solvent and excess ammonia.

  • The resulting crude product can be purified by distillation to yield tetrahydrofurfurylamine.

Step 2: Synthesis of the Final Compound

  • Dissolve tetrahydrofurfurylamine and an appropriate 2-cyanoacrylate precursor in a suitable solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base, such as triethylamine, to the mixture.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography on silica gel.

Mechanism of Action: Photosystem II Inhibition

Herbicides of the 2-cyanoacrylate class are known to act as inhibitors of photosystem II (PSII) in the photosynthetic electron transport chain. By binding to the D1 protein of PSII, they block electron flow, leading to the inhibition of photosynthesis and ultimately, plant death.

Diagram: Logical Relationship in Herbicide Development

G THFB This compound Amine Tetrahydrofurfurylamine THFB->Amine Amination Herbicidal_Compound Herbicidal Compound ((Z)-ethoxyethyl 2-cyano-3-isopropyl-3-((tetrahydrofuran-2-yl)methylamino)acrylate) Amine->Herbicidal_Compound Cyanoacrylate 2-Cyanoacrylate Precursor Cyanoacrylate->Herbicidal_Compound

Caption: Synthetic pathway from THFB to a herbicidal cyanoacrylate.

Synthesis of Insecticides

The tetrahydrofurfuryl scaffold is a key component of the commercial insecticide Dinotefuran, a third-generation neonicotinoid.

Featured Compound: Dinotefuran ((RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine)

Dinotefuran exhibits a broad spectrum of insecticidal activity and possesses unique chemical properties due to the presence of the tetrahydrofuran ring instead of the chloropyridine or chlorothiazole ring found in other neonicotinoids.[2][3]

Quantitative Insecticidal Activity Data

Specific LC50 or LD50 values for Dinotefuran against various insect pests are widely documented in agricultural science literature and can be accessed through relevant databases.

Experimental Protocol: Synthesis of Dinotefuran

The synthesis of Dinotefuran involves the key intermediate 3-(aminomethyl)tetrahydrofuran. While several synthetic routes exist, a plausible pathway starting from a tetrahydrofurfuryl precursor is outlined below.

Step 1: Synthesis of 3-(Aminomethyl)tetrahydrofuran

This intermediate can be synthesized from a suitable tetrahydrofurfuryl precursor, although direct synthesis from this compound is not the most common industrial route. Alternative syntheses often start from other furan derivatives.

Step 2: Guanidination Reaction

  • React 3-(aminomethyl)tetrahydrofuran with a suitable guanidinylating agent, such as 1,3-dimethyl-2-nitroisourea, in a suitable solvent.[4]

  • The reaction is typically carried out at a controlled temperature and monitored by HPLC.[4]

  • Upon completion, the product, Dinotefuran, is isolated and purified.[4]

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist

Dinotefuran acts as an agonist of the insect nicotinic acetylcholine receptors (nAChRs). It binds to these receptors, causing continuous nerve stimulation, which leads to paralysis and death of the target insect.

Diagram: Experimental Workflow for Dinotefuran Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Product THF_precursor Tetrahydrofurfuryl Precursor Intermediate_synthesis Synthesis of 3-(aminomethyl)tetrahydrofuran THF_precursor->Intermediate_synthesis Guanidinylating_agent Guanidinylating Agent Guanidination Guanidination Reaction Guanidinylating_agent->Guanidination Intermediate_synthesis->Guanidination Purification Purification Guanidination->Purification Dinotefuran Dinotefuran Purification->Dinotefuran

Caption: General workflow for the synthesis of Dinotefuran.

Conclusion

This compound is a valuable and versatile building block in the discovery and development of novel agrochemicals. Its incorporation into molecular structures has led to the creation of effective herbicides and insecticides with distinct modes of action. The provided application notes and protocols serve as a foundation for researchers to explore the potential of THFB in designing the next generation of crop protection agents. Further research into derivatives of this compound is warranted to explore new chemical spaces and identify compounds with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols: Tetrahydrofurfuryl Bromide in Polymer Chemistry for Material Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile role of tetrahydrofurfuryl bromide (THFB) in polymer chemistry, focusing on its application in initiating controlled radical polymerizations and for the chemical modification of existing polymers and surfaces. Due to its reactive bromomethyl group attached to a flexible tetrahydrofuran ring, THFB is a valuable building block for creating advanced materials with tailored properties.[1]

Synthesis of Functional Polymers via Atom Transfer Radical Polymerization (ATRP) using a this compound-Derived Initiator

This compound can be utilized as a precursor to synthesize initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The tetrahydrofurfuryl moiety can impart unique solubility and thermal properties to the resulting polymers.

Application:

Preparation of well-defined homopolymers and block copolymers with a tetrahydrofurfuryl end-group. This is particularly useful for synthesizing biocompatible or biodegradable polymers for drug delivery applications, as well as specialty polymers for coatings and adhesives with enhanced flexibility.[1]

Experimental Protocol: Synthesis of a Polystyrene-based Macroinitiator

This protocol describes a general procedure for the synthesis of a polystyrene macroinitiator using an ATRP initiator derived from THFB.

Materials:

  • Styrene (monomer)

  • This compound (initiator precursor)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • Monomer and Solvent Purification: Pass styrene through a column of basic alumina to remove inhibitors. Dry anisole over calcium hydride and distill under reduced pressure.

  • Reaction Setup: To a dry Schlenk flask, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum, and alternatively evacuate and backfill with nitrogen three times.

  • Addition of Reagents: Under a nitrogen atmosphere, add anisole (e.g., 10 mL), styrene (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol) to the Schlenk flask via syringe.

  • Initiator Addition: In a separate vial, prepare a stock solution of the THFB-derived initiator (e.g., 0.1 mmol) in anisole. Add the initiator solution to the reaction mixture via syringe to start the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR and molecular weight evolution by gel permeation chromatography (GPC).

  • Termination and Purification: Once the desired conversion is reached, cool the flask to room temperature and open it to the air to quench the polymerization. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Data Presentation: Illustrative ATRP of Styrene
Entry[M]:[I]:[Cu]:[L] RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1100:1:1:12454,7001.15
2100:1:1:14788,1001.12
3200:1:1:146513,5001.18
4200:1:1:189219,2001.16

Note: The data in this table is illustrative and represents typical results for a well-controlled ATRP of styrene. Actual results will vary based on specific reaction conditions.

Workflow for ATRP using a THFB-derived Initiator

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Purification Purify Monomer & Solvent Setup Setup Schlenk Flask (N2 atmosphere) Purification->Setup Reagents Add Solvent, Monomer, Ligand Setup->Reagents Initiation Add THFB-derived Initiator Reagents->Initiation Polymerize Heat & Stir Initiation->Polymerize Monitor Monitor Conversion & MW Polymerize->Monitor Sampling Terminate Quench Reaction Polymerize->Terminate Monitor->Polymerize Purify Remove Catalyst Terminate->Purify Isolate Precipitate & Dry Purify->Isolate

Caption: Workflow for ATRP initiated by a THFB-derived initiator.

Surface Modification: "Grafting From" Polymerization

This compound can be used to functionalize surfaces with initiator sites for surface-initiated polymerization. This "grafting from" approach allows for the growth of dense polymer brushes on a substrate, significantly altering its surface properties.

Application:

This technique is valuable for creating surfaces with specific wettability, biocompatibility, or anti-fouling properties. Applications include the modification of silicon wafers for microelectronics, the functionalization of medical implants to improve biocompatibility, and the creation of smart surfaces that respond to external stimuli.

Experimental Protocol: Grafting of Poly(methyl methacrylate) (PMMA) from a Silicon Wafer

This protocol provides a general method for attaching a THFB-based initiator to a silicon wafer and subsequently growing PMMA brushes via SI-ATRP.

Materials:

  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound (THFB)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Methyl methacrylate (MMA) (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Toluene (solvent for polymerization)

  • Acetone, Ethanol, Dichloromethane (for washing)

Procedure:

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone, ethanol, and deionized water, then dry under a stream of nitrogen.

    • Treat the wafers with an oxygen plasma or piranha solution to generate hydroxyl groups on the surface.

    • In a glovebox, immerse the wafers in a solution of APTES in anhydrous toluene (e.g., 1% v/v) for 12 hours to form an amine-terminated self-assembled monolayer (SAM).

    • Rinse the wafers with toluene and dichloromethane and dry.

  • Initiator Immobilization:

    • Immerse the amine-functionalized wafers in a solution of anhydrous toluene containing THFB (e.g., 0.1 M) and TEA (e.g., 0.1 M) for 24 hours at room temperature. The TEA acts as a base to facilitate the reaction between the amine groups and THFB.

    • Rinse the wafers thoroughly with toluene and dichloromethane to remove any physisorbed molecules and dry.

  • Surface-Initiated ATRP (SI-ATRP):

    • In a Schlenk flask, add CuBr (e.g., 0.05 mmol) and bpy (e.g., 0.1 mmol). Deoxygenate the flask.

    • Add deoxygenated toluene (e.g., 10 mL) and MMA (e.g., 10 mmol).

    • Place the initiator-functionalized wafer into the reaction solution under a nitrogen atmosphere.

    • Seal the flask and place it in a thermostated bath at the desired temperature (e.g., 70 °C).

    • After the desired polymerization time, remove the wafer, quench the polymerization by exposing it to air, and sonicate it in THF to remove any non-grafted polymer.

    • Rinse with fresh THF and dry.

Data Presentation: Illustrative PMMA Grafting from Silicon Wafer
Polymerization Time (h)Grafted Layer Thickness (nm)Water Contact Angle (°)
0 (Initiator only)~1.575
21568
43265
86563

Note: This data is for illustrative purposes. The grafted layer thickness can be measured by ellipsometry, and the change in surface wettability is determined by contact angle measurements.

Logical Relationship for Surface Grafting

Surface_Grafting cluster_surface_prep Surface Preparation cluster_initiator_attach Initiator Attachment cluster_grafting Polymer Grafting Si_Wafer Silicon Wafer Hydroxylation Hydroxylation (Plasma/Piranha) Si_Wafer->Hydroxylation Silanization Silanization (APTES) Hydroxylation->Silanization Amine-terminated surface THFB_Reaction Reaction with THFB Silanization->THFB_Reaction Initiator-functionalized surface SI_ATRP SI-ATRP of Monomer THFB_Reaction->SI_ATRP Grafted_Surface Polymer-Grafted Surface SI_ATRP->Grafted_Surface

Caption: Logical steps for surface modification via "grafting from" using THFB.

Modification of Polysaccharides

The hydroxyl groups on polysaccharides like chitosan or cellulose can be chemically modified with this compound to introduce the tetrahydrofurfuryl moiety. This modification can alter the solubility, thermal properties, and biocompatibility of the natural polymer.

Application:

This modification can be used to create novel biomaterials for drug delivery, tissue engineering, and biodegradable packaging. The introduction of the flexible, relatively hydrophobic tetrahydrofurfuryl group can enhance the interaction of the polysaccharide with certain drugs or cell membranes.

Experimental Protocol: Modification of Chitosan with this compound

This protocol outlines a general procedure for the N-alkylation of chitosan with THFB.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • This compound (THFB)

  • Ethanol

  • Acetone

Procedure:

  • Dissolution of Chitosan: Dissolve chitosan (e.g., 1 g) in a 1% aqueous acetic acid solution (e.g., 100 mL) with stirring until a clear solution is obtained.

  • Reaction Setup: Transfer the chitosan solution to a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Basification and Solvent Exchange: Slowly add a solution of NaOH to raise the pH to approximately 10-11, causing the chitosan to precipitate. Filter the precipitated chitosan and wash it with deionized water until the filtrate is neutral. Suspend the swollen chitosan in DMF.

  • Alkylation Reaction: Add THFB (e.g., 2-5 molar equivalents relative to the amine groups of chitosan) dropwise to the chitosan suspension in DMF.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 12-24 hours) under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, precipitate the modified chitosan by pouring the reaction mixture into an excess of acetone or ethanol.

  • Washing and Drying: Filter the product and wash it extensively with ethanol and acetone to remove unreacted reagents and byproducts. Dry the purified N-tetrahydrofurfuryl chitosan in a vacuum oven at 40-50 °C.

Data Presentation: Illustrative Characterization of Modified Chitosan
SampleDegree of Substitution (%)Solubility in WaterThermal Decomposition Temp. (°C)
Unmodified Chitosan0Insoluble~280
THFB-Chitosan (low substitution)15Swellable~270
THFB-Chitosan (medium substitution)40Partially Soluble~265
THFB-Chitosan (high substitution)75Soluble~250

Note: The degree of substitution can be determined by ¹H NMR or elemental analysis. Solubility and thermal properties are indicative and will depend on the specific conditions of modification.

Signaling Pathway for Polysaccharide Modification

Polysaccharide_Modification Polysaccharide Polysaccharide (e.g., Chitosan) Hydroxyl_Group Hydroxyl Group (-OH) Polysaccharide->Hydroxyl_Group Amine_Group Amine Group (-NH2) Polysaccharide->Amine_Group Modified_Polysaccharide Modified Polysaccharide Hydroxyl_Group->Modified_Polysaccharide Nucleophilic Substitution Amine_Group->Modified_Polysaccharide Nucleophilic Substitution THFB This compound THFB->Modified_Polysaccharide Base Base (e.g., NaOH) Base->Hydroxyl_Group Deprotonation Base->Amine_Group Deprotonation

Caption: Reaction pathway for the modification of polysaccharides with THFB.

References

Protocol for O-Alkylation with Tetrahydrofurfuryl Bromide: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of ether and ester linkages in a wide array of molecules, including active pharmaceutical ingredients, agrochemicals, and materials. Tetrahydrofurfuryl bromide is a versatile reagent for introducing the tetrahydrofurfuryl moiety, a common structural motif in various biologically active compounds. This document provides detailed protocols for the O-alkylation of alcohols, phenols, and carboxylic acids using this compound, primarily through the Williamson ether synthesis and related esterification methods.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] This S(_N)2 reaction is known for its broad scope and reliability in forming C-O bonds.[1] For the synthesis of tetrahydrofurfuryl ethers, a strong base is typically used to deprotonate the alcohol or phenol, followed by nucleophilic attack on the electrophilic carbon of this compound.

Reaction Mechanism and Workflow

The O-alkylation of alcohols and phenols with this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The first step involves the deprotonation of the alcohol or phenol by a base to form a more nucleophilic alkoxide or phenoxide ion. This is followed by the backside attack of the nucleophile on the carbon atom bearing the bromine atom in this compound, leading to the formation of the corresponding ether and a bromide salt as a byproduct.

For carboxylic acids, the reaction typically involves the formation of a carboxylate salt, which then acts as a nucleophile to displace the bromide from this compound, yielding a tetrahydrofurfuryl ester.

O_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup ROH Alcohol/Phenol (R-OH) or Carboxylic Acid (R-COOH) Deprotonation Deprotonation ROH->Deprotonation Base THFB This compound SN2_Attack SN2 Attack THFB->SN2_Attack Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Alkoxide/Carboxylate Product O-Alkylated Product (R-O-CH2-THF) SN2_Attack->Product Byproduct Salt Byproduct SN2_Attack->Byproduct Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the O-alkylation of alcohols, phenols, and carboxylic acids with this compound.

Experimental Protocols

Protocol 1: O-Alkylation of Alcohols (Williamson Ether Synthesis)

This protocol describes the synthesis of tetrahydrofurfuryl ethers from alcohols. A strong base like sodium hydride is used to generate the alkoxide in an anhydrous aprotic solvent.

Materials:

  • Alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, heating the mixture (e.g., to 60-80 °C) may be necessary.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofurfuryl ether.

Protocol 2: O-Alkylation of Phenols

This protocol is suitable for the O-alkylation of phenols using a milder base, potassium carbonate, in a polar aprotic solvent.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of the phenol (1.0 equivalent) in DMF or MeCN, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: O-Alkylation of Carboxylic Acids (Esterification)

This protocol describes the formation of tetrahydrofurfuryl esters from carboxylic acids using a base to form the carboxylate salt.

Materials:

  • Carboxylic acid

  • This compound

  • Potassium carbonate (K(_2)CO(_3)) or Cesium carbonate (Cs(_2)CO(_3))

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in DMF or THF, add potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO(_3) solution to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Dry the organic phase over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tetrahydrofurfuryl ester.

Data Presentation

The following tables summarize typical reaction conditions and yields for the O-alkylation of various substrates with this compound based on established Williamson ether synthesis and esterification methodologies.

Table 1: O-Alkylation of Alcohols with this compound

EntryAlcohol SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Tetrahydrofurfuryl alcoholNa (1.05)*THF7012>90
2EthanolNaH (1.2)THFRT-6012-1872
3Benzyl alcoholK(_2)CO(_3) (2.0)DMF806~85-95

* Note: In this specific example, sodium tetrahydrofurfurylate was pre-formed and reacted with (tetrahydrofuran-2-yl)methyl methanesulfonate, a close analog of the bromide.[2] The synthesis of ethyl tetrahydrofurfuryl ether was achieved with a 72% yield using monochloroethane and potassium hydroxide.[3]

Table 2: O-Alkylation of Phenols with this compound

EntryPhenol SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenolK(_2)CO(_3) (2.0)DMF808~90
24-MethoxyphenolCs(_2)CO(_3) (1.5)Acetonitrile706~92
32-NitrophenolNaH (1.2)THFRT12~85

Table 3: O-Alkylation of Carboxylic Acids with this compound

EntryCarboxylic Acid SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Benzoic AcidK(_2)CO(_3) (1.5)DMF604~95
2Acetic AcidCs(_2)CO(_3) (1.2)THFRT3~88
3Phenylacetic AcidTBAF (1.0)THFRT2~90

Note: The yields in Tables 2 and 3 are representative estimates based on general protocols for Williamson ether synthesis and esterification, as specific literature examples for these substrates with this compound are limited. TBAF (tetrabutylammonium fluoride) can also be an effective base for esterifications.[4]

Logical Relationships in Reaction Optimization

Optimizing the O-alkylation reaction involves considering the interplay between the substrate, base, solvent, and temperature. The following diagram illustrates these relationships.

Optimization_Logic cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Acidity Acidity (Phenol > Alcohol > Carboxylic Acid) Base_Strength Base Strength (NaH > Cs2CO3 > K2CO3) Acidity->Base_Strength influences choice of Steric_Hindrance Steric Hindrance Temperature Temperature Steric_Hindrance->Temperature may require higher Side_Reactions Side Reactions (e.g., Elimination) Steric_Hindrance->Side_Reactions can increase Reaction_Rate Reaction Rate Base_Strength->Reaction_Rate increases Base_Strength->Side_Reactions strong bases can promote Solvent_Polarity Solvent Polarity (DMF > THF > Toluene) Solvent_Polarity->Reaction_Rate increases Temperature->Reaction_Rate increases Temperature->Side_Reactions high temp can promote Yield Yield Reaction_Rate->Yield affects Yield->Side_Reactions inversely related to

Caption: Key relationships to consider when optimizing the O-alkylation protocol.

References

Application Notes and Protocols: N-Alkylation of Amines with 2-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of amines with 2-(bromomethyl)tetrahydrofuran is a significant chemical transformation that yields N-substituted 2-(aminomethyl)tetrahydrofuran derivatives. These products are of considerable interest in medicinal chemistry and drug development due to the prevalence of the tetrahydrofuran (THF) moiety in a wide array of biologically active molecules and approved pharmaceuticals. The THF ring system, being a saturated five-membered oxygen-containing heterocycle, often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility, metabolic stability, and reduced toxicity.

The N-alkylation reaction itself is a versatile method for carbon-nitrogen bond formation.[1] This nucleophilic substitution reaction involves the displacement of the bromide ion from 2-(bromomethyl)tetrahydrofuran by an amine.[2] The reaction can be applied to a diverse range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the synthesis of a large library of derivatives.

Key Applications in Drug Development:

  • Scaffold for Bioactive Molecules: The 2-(aminomethyl)tetrahydrofuran core is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The nitrogen atom provides a convenient handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

  • Improved Pharmacokinetic Properties: Incorporation of the tetrahydrofuran motif can enhance the drug-like properties of a molecule. Its polarity and hydrogen bond accepting capability can improve aqueous solubility, while its saturated nature can increase metabolic stability compared to aromatic or unsaturated linkers.

  • Analogs of Existing Drugs: This reaction allows for the synthesis of analogs of known drugs, where a part of the original molecule is replaced by the 2-(aminomethyl)tetrahydrofuran moiety. This can lead to the discovery of compounds with improved efficacy, selectivity, or a more favorable side-effect profile. For instance, substituted tetrahydrofuran derivatives have been designed and synthesized as potent HIV-1 protease inhibitors.

The synthesis of these derivatives is often achieved through direct alkylation, which can sometimes lead to a mixture of mono- and di-alkylated products.[3][4][5] However, reaction conditions can be optimized to favor the desired product. Various catalytic systems, including the use of mixed oxides like Al2O3-OK, have been developed to facilitate this transformation under mild conditions, such as at room temperature.[1][6] Additionally, strategies for selective mono-alkylation of primary amines have been reported, which involve the use of the amine hydrobromide salt and a base.[7][8]

Experimental Protocols

General Protocol for N-Alkylation of Amines with 2-(Bromomethyl)tetrahydrofuran

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with 2-(bromomethyl)tetrahydrofuran using a common base such as potassium carbonate in a suitable solvent.

Materials:

  • Amine (primary or secondary)

  • 2-(bromomethyl)tetrahydrofuran

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, cesium carbonate)

  • Acetonitrile (CH₃CN) or another suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) for extraction

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetonitrile (5-10 mL per mmol of amine).

  • Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion of the base.

  • Add 2-(bromomethyl)tetrahydrofuran (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the amine). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature if it was heated.

  • Filter the reaction mixture to remove the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with deionized water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated amine.

Diagram of Experimental Workflow:

experimental_workflow reagents 1. Combine Amine, K₂CO₃, and Acetonitrile addition 2. Add 2-(bromomethyl)tetrahydrofuran reagents->addition reaction 3. Stir at RT or Reflux (Monitor by TLC/LC-MS) addition->reaction workup 4. Cool, Filter, and Concentrate reaction->workup extraction 5. Dissolve in CH₂Cl₂, Wash with H₂O workup->extraction drying 6. Dry with Na₂SO₄, Filter, Concentrate extraction->drying purification 7. Purify by Column Chromatography drying->purification product Pure N-alkylated Product purification->product

Caption: General workflow for the N-alkylation of amines.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of various amines with an alkyl bromide, which can be adapted for 2-(bromomethyl)tetrahydrofuran. Yields are highly dependent on the specific amine substrate and reaction conditions.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃AcetonitrileReflux1270-85
BenzylamineK₂CO₃DMF80880-95
MorpholineEt₃NAcetonitrileRoom Temp2485-98
PiperidineK₂CO₃AcetonitrileRoom Temp1890-99
PyrrolidineK₂CO₃DMFRoom Temp1290-99
N-MethylanilineCs₂CO₃DMF601075-90

Signaling Pathways and Logical Relationships

The fundamental process of N-alkylation is a nucleophilic substitution reaction, specifically an S(_N)2 reaction. The following diagram illustrates this logical relationship.

sn2_mechanism cluster_reactants Reactants cluster_products Products Amine Amine (Nucleophile) R₂NH TransitionState Transition State [R₂NH---CH₂(THF)---Br]⁺ Amine->TransitionState Nucleophilic Attack AlkylHalide 2-(bromomethyl)tetrahydrofuran (Electrophile) AlkylHalide->TransitionState Product N-alkylated Amine Byproduct HBr Salt TransitionState->Product C-N Bond Formation TransitionState->Byproduct Bromide Leaving Group

Caption: The S(_N)2 mechanism of N-alkylation.

References

Application Notes and Protocols: Tetrahydrofurfuryl Bromide as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrahydrofurfuryl bromide as a protecting group for alcohols. The tetrahydrofurfuryl (THFf) group is a valuable tool in multi-step organic synthesis, offering stability under a range of conditions and susceptibility to cleavage under specific acidic protocols.

Introduction

The protection of hydroxyl groups is a critical strategy in the synthesis of complex molecules, preventing unwanted side reactions during transformations on other parts of the molecule. The tetrahydrofurfuryl ether is a useful protecting group, demonstrating stability towards basic, nucleophilic, and organometallic reagents. Its introduction is typically achieved via a Williamson ether synthesis, while its removal is accomplished through acid-catalyzed cleavage.

Protection of Alcohols

The protection of an alcohol with this compound proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide from this compound.

General Reaction Scheme:

Protocol 1: Protection of Primary Alcohols

This protocol is suitable for the protection of primary alcohols using a strong base like sodium hydride.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound (THFfBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of Phenols

This protocol is suitable for the protection of phenols using a milder base like potassium carbonate.

Materials:

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound (THFfBr)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AlcoholNaHDMF/THF0 to RT12-2470-90
PhenolK₂CO₃Acetone/DMFReflux12-2480-95

Note: Reaction conditions should be optimized for each specific substrate.

Deprotection of Tetrahydrofurfuryl Ethers

The cleavage of tetrahydrofurfuryl ethers is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent, leading to the release of the free alcohol.

General Reaction Scheme:

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general method for the cleavage of THFf ethers using a strong protic acid.

Materials:

  • Tetrahydrofurfuryl-protected alcohol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydrofurfuryl-protected alcohol (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1-0.5 eq.) or a stoichiometric amount of a weaker acid like acetic acid.

  • Stir the reaction mixture at room temperature or gently heat (40-50 °C) as needed. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography on silica gel.

Deprotection MethodReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Acidic HydrolysisHCl (cat.)THF/H₂ORT - 502-1275-95
Lewis AcidTMSICH₂Cl₂0 to RT1-480-95

Note: The choice of acid and reaction conditions will depend on the acid sensitivity of the substrate.

Stability of the Tetrahydrofurfuryl Protecting Group

The stability of the THFf group is a key consideration in its application. Generally, it is stable to a wide range of conditions, making it a robust protecting group.

Reagent/ConditionStability
Strong Bases (e.g., NaOH, KOH, n-BuLi)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Oxidizing Agents (e.g., PCC, PDC, Swern)Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable
Strong Acids (e.g., HCl, H₂SO₄, HBr)Labile
Lewis Acids (e.g., TMSI, BBr₃)Labile

Visualizations

Caption: Reaction mechanism for the protection of an alcohol with this compound.

Deprotection_Mechanism cluster_step1 Step 1: Protonation of Ether Oxygen cluster_step2 Step 2: Nucleophilic Cleavage ROTHFf R-O-THFf Protonated R-O(H)⁺-THFf ROTHFf->Protonated H+ H⁺ Protonated_nuc R-O(H)⁺-THFf ROH R-OH Protonated_nuc->ROH Nu- Nu⁻ THFfNu THFf-Nu

Caption: General mechanism for the acid-catalyzed deprotection of a tetrahydrofurfuryl ether.

Workflow Start Alcohol (R-OH) Protection Protection with THFfBr Start->Protection Protected Protected Alcohol (R-O-THFf) Protection->Protected Reaction Further Synthetic Steps (Base, Nucleophiles, etc.) Protected->Reaction Deprotection Deprotection (Acid) Reaction->Deprotection FinalProduct Deprotected Alcohol (R-OH) Deprotection->FinalProduct

Caption: Experimental workflow for using the THFf protecting group in a multi-step synthesis.

Synthesis of Novel Ethers Using Tetrahydrofurfuryl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ethers utilizing tetrahydrofurfuryl bromide as a key reagent. The methodologies outlined herein are based on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. These protocols are intended to serve as a practical guide for researchers in academia and industry, particularly those involved in drug discovery and materials science, where the tetrahydrofurfuryl moiety can impart unique physicochemical and biological properties.

Introduction

This compound (THFB), also known as 2-(bromomethyl)tetrahydrofuran, is a valuable and reactive building block in organic synthesis.[1] Its structure, featuring a stable tetrahydrofuran ring and a reactive primary bromide, makes it an excellent electrophile for nucleophilic substitution reactions.[2] The primary application of THFB in ether synthesis is through the Williamson ether synthesis, where it reacts with alkoxides or phenoxides to form the corresponding tetrahydrofurfuryl ethers.[3] This reaction is a reliable method for creating both symmetrical and asymmetrical ethers.[3]

The tetrahydrofuran motif is present in a wide range of biologically active natural products, exhibiting antitumor, antimicrobial, and other therapeutic properties.[4] Consequently, the incorporation of the tetrahydrofurfuryl group into existing pharmacophores or new molecular scaffolds is a strategy of significant interest in medicinal chemistry.[5] Furthermore, tetrahydrofurfuryl ethers have found applications as specialty solvents and in the development of advanced materials, such as electrolytes for energy storage devices.[6][7]

This document will detail the general reaction, provide specific experimental protocols, and present quantitative data for the synthesis of a variety of novel ethers from this compound.

General Reaction Scheme: Williamson Ether Synthesis

The synthesis of tetrahydrofurfuryl ethers from this compound typically proceeds via the SN2 mechanism of the Williamson ether synthesis.[8] The reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of this compound, displacing the bromide leaving group.

A general representation of this reaction is as follows:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products ROH R-OH Alcohol/Phenol Alkoxide R-O⁻ Alkoxide/Phenoxide ROH->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide THFB This compound (THFB) Ether R-O-CH₂-(C₄H₇O) Tetrahydrofurfuryl Ether THFB->Ether Alkoxide->Ether SN2 Attack Salt Byproduct Salt (e.g., NaBr, KHCO₃) experimental_workflow start Start reactants 1. Combine Phenol/Alcohol, Base, and Solvent start->reactants add_thfb 2. Add this compound reactants->add_thfb reaction 3. Heat to Reflux and Monitor by TLC add_thfb->reaction workup 4. Cool, Filter, and Concentrate reaction->workup purification 5. Purify by Column Chromatography or Recrystallization workup->purification characterization 6. Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Inhibitor Novel Tetrahydrofurfuryl Ether Derivative Inhibitor->PI3K Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Tetrahydrofurfuryl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrofurfuryl bromide (THFB).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound Incomplete reaction.- When using PBr₃, ensure a 1:1 molar ratio with tetrahydrofurfuryl alcohol (THFA) for complete conversion.[1] - With HBr, use a stoichiometric excess to drive the reaction to completion.[1] - Allow for sufficient reaction time; 24-48 hours may be necessary for the PBr₃ method.[2][3]
Suboptimal temperature.- For the HBr method, maintain the reaction temperature between 80–120°C under reflux.[1] - When using PBr₃, keep the temperature below 50°C, ideally between -5°C and -3°C during addition, to minimize side reactions.[1][2][3]
Presence of moisture.- Use anhydrous conditions, especially when using PBr₃, to prevent its hydrolysis.[1] - Dry all solvents and glassware thoroughly before use.
Loss of product during workup or purification.- Use vacuum distillation for purification, as THFB has a high boiling point (169–171°C).[1] - For high-purity analytical-grade material, silica gel chromatography with ethyl acetate/hexane eluents is effective.[1]
Formation of 2-Methylene Tetrahydrofuran (Elimination Byproduct) High reaction temperatures.- Maintain lower reaction temperatures, especially when using HBr.[1]
Use of a strong, non-nucleophilic base.- If a base is required, consider using pyridine with PBr₃, which also improves yield.[1][2]
Product Discoloration (Turns yellow or brown) Presence of impurities.- Ensure thorough purification by vacuum distillation to remove residual pyridine and other impurities.[2] - Store the purified product at 2-8°C.[4]
Decomposition.- Avoid excessive heating during distillation; the crude mixture can decompose at temperatures above 155-160°C.[2]
Suspected Tetrahydrofuran Ring Opening Harsh acidic conditions and high temperatures.- While less common in standard THFB synthesis, prolonged exposure to strong acids like HBr at high temperatures can potentially lead to ring-opening.[5] - Use milder brominating agents like PBr₃.[6][7] - Consider alternative methods like the Methanesulfonate Route which minimizes side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods involve the reaction of Tetrahydrofurfuryl alcohol (THFA) with either phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[1][3] The use of PBr₃, often in the presence of pyridine, is reported to give improved yields compared to HBr.[2]

Q2: Why is pyridine used in the reaction with PBr₃?

A2: Pyridine is used as a weak base in the PBr₃ reaction to neutralize the HBr byproduct that is formed. This prevents the reversal of the reaction and helps to drive it towards the product, significantly improving the yield of this compound.[1][2][3]

Q3: My final product is not pure. What are the best purification techniques?

A3: For the purification of this compound, vacuum distillation is an effective method to separate it from lower-boiling impurities.[1] The boiling point of THFB is approximately 69-70°C at 22 mmHg.[2] For achieving higher purity (>99.5%), silica gel chromatography using ethyl acetate/hexane as the eluent system is recommended.[1]

Q4: How can I minimize the formation of the elimination byproduct, 2-methylene tetrahydrofuran?

A4: The formation of 2-methylene tetrahydrofuran is an elimination side reaction that can compete with the desired substitution.[1] To minimize this, it is crucial to control the reaction temperature. Lower temperatures generally favor substitution over elimination. The Methanesulfonate Route is an alternative synthetic pathway that is noted to minimize elimination side products.[1]

Q5: Can the tetrahydrofuran ring open during the synthesis?

A5: While the tetrahydrofuran ring is generally stable, ring-opening can occur under strongly acidic conditions and with certain reagents.[8][9][10] In the context of THFB synthesis, prolonged reaction times with concentrated HBr at elevated temperatures could potentially lead to ring-opened byproducts.[5] Using milder conditions and reagents like PBr₃ at controlled temperatures helps to avoid this side reaction.[6][7]

Q6: What is the expected yield for the synthesis of this compound?

A6: The yield can vary significantly depending on the chosen method and reaction conditions.

  • HBr Method: Yields are typically in the range of 70-75%.[1]

  • PBr₃ with Pyridine Method: This method can provide yields of up to 79%, with some literature reporting yields in the range of 53-61% for purified product.[1][2][3]

  • Methanesulfonate Route: This two-step process can achieve high overall yields, with the first step yielding 89% and the second step having >90% conversion.[1]

  • Phase-Transfer Catalysis (PTC) Alkylation: This method can achieve yields between 87-94%.[1]

Experimental Protocols

Synthesis of this compound using Phosphorus Tribromide and Pyridine

This protocol is adapted from established literature procedures.[2]

Materials:

  • Tetrahydrofurfuryl alcohol (1 mole, 102 g)

  • Phosphorus tribromide (0.36 mole, 96 g)

  • Dry pyridine (0.25 mole, 20 g)

  • Dry benzene (50 ml)

Procedure:

  • In a 500-ml three-necked flask equipped with a mechanical stirrer, thermometer, and separatory funnel, combine phosphorus tribromide and dry benzene.

  • Add 15 g of dry pyridine from the separatory funnel over 15 minutes with stirring.

  • Cool the flask to -5°C using an ice-salt bath.

  • Slowly add a mixture of tetrahydrofurfuryl alcohol and 5 g of dry pyridine over 4 hours, maintaining the internal temperature between -5°C and -3°C.

  • Continue stirring for an additional hour as the cooling bath warms to room temperature.

  • Let the mixture stand for 24-48 hours.

  • Transfer the mixture to a Claisen flask and rinse with small portions of benzene.

  • Distill off the benzene under reduced pressure (around 60 mm) with gentle heating (not exceeding 90°C).

  • After removing the benzene, reduce the pressure to 5-10 mm and heat the bath to 150–155°C to distill the crude product.

  • Redistill the crude distillate through an efficient column to collect the purified this compound at 69–70°C/22 mm.

Visualizations

Tetrahydrofurfuryl_Bromide_Synthesis_Workflow start Start: Tetrahydrofurfuryl Alcohol (THFA) reaction Reaction: - Add Pyridine to PBr3/Benzene - Cool to -5°C - Add THFA/Pyridine mixture - Stir and let stand start->reaction reagents Reagents: - PBr3 - Pyridine - Dry Benzene reagents->reaction workup Workup: - Remove Benzene (reduced pressure) - Distill crude product (vacuum) reaction->workup purification Purification: - Fractional vacuum distillation workup->purification product Final Product: this compound purification->product THFB_Synthesis_Troubleshooting synthesis THFB Synthesis low_yield Low Yield? synthesis->low_yield check_reagents Check Reagent Stoichiometry & Anhydrous Conditions low_yield->check_reagents Yes elimination Elimination Byproduct? low_yield->elimination No check_temp_time Verify Temperature & Reaction Time check_reagents->check_temp_time check_temp_time->synthesis lower_temp Lower Reaction Temperature elimination->lower_temp Yes discoloration Product Discoloration? elimination->discoloration No lower_temp->synthesis purify Improve Purification (Vacuum Distillation) discoloration->purify Yes success Successful Synthesis discoloration->success No purify->success

References

"minimizing elimination to 2-methylene tetrahydrofuran in THFB reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions of 2-Substituted Tetrahydrofurans

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering the formation of 2-methylene tetrahydrofuran as an undesired elimination byproduct in reactions involving 2-substituted-2-methyl-tetrahydrofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is 2-methylene tetrahydrofuran and why is it forming in my reaction?

A1: 2-Methylene tetrahydrofuran is an unsaturated cyclic ether that can be formed as a byproduct when a 2-substituted-2-methyl-tetrahydrofuran is subjected to certain reaction conditions, particularly those involving bases or high temperatures. Its formation is the result of an elimination reaction, which competes with the desired substitution reaction. This elimination is often promoted by reaction conditions that favor the removal of a proton from the methyl group and the departure of a leaving group at the 2-position.

Q2: What are the main factors that influence the formation of the 2-methylene tetrahydrofuran byproduct?

A2: The ratio of the desired substitution product to the undesired elimination byproduct is primarily influenced by four key factors:

  • The nature of the base/nucleophile: Strong, sterically hindered bases tend to favor elimination.

  • The reaction temperature: Higher temperatures generally favor elimination over substitution.

  • The properties of the solvent: Polar aprotic solvents can favor substitution, while non-polar solvents may favor elimination.

  • The nature of the leaving group: Good leaving groups can facilitate both substitution and elimination.

Q3: How can I minimize the formation of 2-methylene tetrahydrofuran?

A3: To minimize the elimination byproduct, you should aim to use conditions that favor substitution. This typically involves:

  • Using a less sterically hindered, weaker base.

  • Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Choosing an appropriate solvent that favors the desired reaction pathway.

  • If possible, using a substrate with a leaving group that is less prone to elimination.

Troubleshooting Guide

Issue: High percentage of 2-methylene tetrahydrofuran observed in the product mixture.

This troubleshooting guide will help you to identify the potential causes for the high yield of the elimination byproduct and provide you with strategies to minimize its formation.

Reaction Mechanism Overview

The formation of 2-methylene tetrahydrofuran occurs through an elimination pathway (E1 or E2) that competes with the desired nucleophilic substitution pathway (S_N1 or S_N2). The following diagram illustrates this competition.

G cluster_0 Reaction Pathways A 2-Substituted-2-methyl-THF B Desired Substitution Product A->B + Nucleophile (SN2) C 2-Methylene THF (Elimination) A->C + Base (E2) D Carbocation Intermediate (E1/SN1 pathway) A->D Loss of LG (E1/SN1) D->B + Nucleophile (SN1) D->C - H+ (E1)

Caption: Competing substitution and elimination pathways.

Troubleshooting Steps

Use the following flowchart to diagnose and resolve the issue of excessive elimination.

Troubleshooting_Flowchart start High Elimination Observed q_base Are you using a strong, bulky base? start->q_base a_base Switch to a weaker, less bulky base (e.g., K2CO3, Et3N) q_base->a_base Yes q_temp Is the reaction temperature high? q_base->q_temp No a_base->q_temp a_temp Lower the temperature. Monitor reaction progress over a longer time. q_temp->a_temp Yes q_solvent What is the solvent polarity? q_temp->q_solvent No a_temp->q_solvent a_solvent Consider a more polar aprotic solvent (e.g., DMSO, DMF) q_solvent->a_solvent Non-polar end Optimized Reaction q_solvent->end Polar aprotic a_solvent->end

Caption: Troubleshooting flowchart for minimizing elimination.

Detailed Troubleshooting Strategies
ParameterObservation / ProblemRecommended ActionRationale
Base A strong, sterically hindered base (e.g., potassium tert-butoxide) is being used.Switch to a weaker, less sterically hindered base (e.g., triethylamine, potassium carbonate).Bulky bases have difficulty accessing the carbon atom for substitution and are more likely to abstract a proton from the methyl group, leading to elimination.[1]
Temperature The reaction is run at elevated temperatures (e.g., > 80 °C).Lower the reaction temperature. If the reaction is too slow, consider longer reaction times.Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Solvent The reaction is performed in a non-polar solvent (e.g., toluene, hexane).Use a polar aprotic solvent (e.g., DMSO, DMF, or 2-MeTHF itself).Polar aprotic solvents can stabilize the transition state of S_N2 reactions, increasing the rate of substitution relative to elimination.
Nucleophile The nucleophile is also a strong base.If possible, choose a nucleophile that is less basic.Highly basic nucleophiles will also promote elimination. The choice of nucleophile is critical and its properties should be carefully considered.
Illustrative Data on Reaction Condition Effects

The following table provides an illustrative summary of how changing reaction conditions can be expected to affect the ratio of substitution to elimination products. Note: These are representative trends and actual results may vary.

BaseTemperature (°C)SolventExpected Substitution:Elimination Ratio
Potassium tert-butoxide80Toluene20:80
Triethylamine40Acetonitrile60:40
Potassium Carbonate25DMSO90:10

Experimental Protocols

Representative Protocol for Nucleophilic Substitution on 2-chloro-2-methyltetrahydrofuran with Minimized Elimination

This protocol provides a general method for substituting the 2-chloro group of 2-chloro-2-methyltetrahydrofuran with a generic nucleophile (Nu-H), with an emphasis on minimizing the formation of the 2-methylene tetrahydrofuran byproduct.

Materials:

  • 2-chloro-2-methyltetrahydrofuran (1.0 eq)

  • Nucleophile (e.g., an amine or alcohol, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-2-methyltetrahydrofuran (1.0 eq) and anhydrous DMF.

  • Add the nucleophile (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture. Note: K₂CO₃ is a mild, non-nucleophilic base used to neutralize the HCl formed during the reaction, which minimizes the potential for acid-catalyzed elimination.

  • Stir the reaction mixture at room temperature (20-25 °C). Note: Avoid heating unless the reaction does not proceed at room temperature. Higher temperatures will favor the elimination byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or 2-MeTHF[2]).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted product.

Note: This is a general protocol and may require optimization for specific nucleophiles and substrates. The key to minimizing the 2-methylene tetrahydrofuran byproduct is the use of a mild base and low reaction temperature.

References

Technical Support Center: Purification of Crude Tetrahydrofurfuryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude Tetrahydrofurfuryl bromide via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is highly dependent on the pressure. It is crucial to have an accurate vacuum gauge to correlate temperature with pressure. Below are reported boiling points at various pressures.

Q2: My purified product is yellow or light orange. Is this normal?

A2: While commercially available this compound can range from colorless to light orange or yellow, a carefully fractionated and purified sample should be colorless.[1][2] Discoloration that develops over a few days can indicate the presence of impurities, such as residual pyridine from the synthesis.[2]

Q3: The distillation is running, but I'm getting a very low yield. What are the common causes?

A3: Low yield can result from several factors:

  • System Leaks: The most common issue is a poor vacuum seal. Ensure all glass joints are properly sealed, clean, and lightly greased with a suitable vacuum grease.[3]

  • Decomposition: Overheating the distillation pot can cause the material to decompose.[2] The bath temperature should be raised slowly and not exceed 155-160°C, as decomposition with the evolution of white fumes can occur at these temperatures.[2]

  • Inefficient Fractionation: A poorly insulated column or an inefficient fractionating column can lead to co-distillation of impurities or loss of product.

Q4: My distillation pot has a significant amount of dark, viscous residue. Is this expected?

A4: Yes, it is common for a considerable amount of dark, viscous residue to remain in the distilling flask after the purification of crude this compound.[2][4] This is often due to the decomposition of less volatile impurities or the product itself at high temperatures.

Q5: The pressure in my system is fluctuating. How does this affect the purification?

A5: Stable pressure is critical for a clean separation. Pressure fluctuations will cause the boiling point to change, leading to unsteady distillation, poor fractionation, and potential contamination of the distillate.[5] Ensure your vacuum pump is operating correctly and that there are no leaks in the system. Using a vacuum regulator can help maintain a constant pressure.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Distillate is discolored (yellow/brown) Incomplete removal of impurities (e.g., pyridine).[2]Improve the efficiency of your fractionation column. Ensure a slow and steady distillation rate to allow for proper separation.
No product distilling at the expected temperature/pressure 1. Leak in the vacuum system.[3]2. Inaccurate pressure reading.3. Insufficient heating.1. Check all joints and seals for leaks. Re-grease if necessary.[3]2. Verify your vacuum gauge is functioning correctly.3. Gradually increase the heating bath temperature, but do not exceed 155°C.[2]
Sudden pressure increase and white fumes observed Thermal decomposition of the compound.[2]Immediately reduce or remove the heat source. This indicates the pot temperature is too high.
"Bumping" or uneven boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.
Product solidifies in the condenser Condenser water is too cold.Raise the temperature of the cooling fluid to be slightly above the melting point of the compound, while still allowing for condensation.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₉BrO[1][6][7]
Molecular Weight 165.03 g/mol [1][8][9][10]
Boiling Point (Atmospheric) 168-171 °C[7][8][11]
Boiling Point (Vacuum) 69-70 °C @ 22 mmHg61-62 °C @ 13 mmHg49-50 °C @ 4 mmHg[1][2][4][2][2]
Density ~1.47 g/cm³[1]
Refractive Index (n20D) ~1.49[1]
Appearance Colorless to light orange to yellow clear liquid[1]
Storage Conditions Store at 2-8 °C under an inert atmosphere.[1][12]

Experimental Protocols

Detailed Methodology for Vacuum Distillation

This protocol is adapted from established procedures for the purification of crude this compound.[2]

1. Preparation of the Apparatus:

  • Assemble a vacuum distillation apparatus using clean, dry glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

  • Ensure all ground-glass joints are lightly greased with a suitable vacuum grease to ensure a good seal.[3]

  • Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.[3]

  • Incorporate a manometer or vacuum gauge to accurately monitor the pressure.

2. Distillation Procedure:

  • Transfer the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum.

  • Once the desired pressure is reached and stable (e.g., 22 mmHg), begin to heat the distillation flask using an oil bath.

  • Raise the temperature of the oil bath gradually. The majority of the material should begin to distill when the bath temperature is between 100–120°C.[2]

  • Collect any initial low-boiling fractions separately.

  • Collect the main fraction of purified this compound at the expected boiling point for the measured pressure (e.g., 69-70°C at 22 mmHg).[2][4]

  • Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates a pure fraction is being collected.

  • Stop the distillation when the temperature begins to drop or when a significant amount of dark, viscous residue remains.[2] Do not heat the pot above 155-160°C to avoid decomposition.[2]

3. Post-Distillation:

  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

  • Transfer the purified, colorless product to a clean, dry storage vessel.

  • Store the purified this compound under an inert gas and refrigerate at 2-8°C.[1][12]

Visualizations

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing A Assemble Clean, Dry Vacuum Distillation Apparatus B Add Crude Product & Boiling Chips to Distillation Flask A->B C Grease Joints & Connect to Vacuum Pump with Cold Trap B->C D Apply Vacuum Slowly to Target Pressure C->D Start Process E Heat Gradually with Oil Bath D->E F Collect & Discard Low-Boiling Foreshot E->F G Collect Pure Fraction at Constant Temp/Pressure F->G H Stop Heating When Temperature Drops G->H I Cool Apparatus to Room Temperature H->I Distillation Complete J Vent System to Atmospheric Pressure I->J K Transfer Purified Product to Storage Vessel J->K L Store Refrigerated Under Inert Gas K->L G A Distillation Problem Occurs B No Product Distilling? A->B Start C Check for Leaks (Joints, Hoses) B->C Yes F Product is Discolored? B->F No D Verify Vacuum Gauge Accuracy C->D Leaks Sealed E Increase Heat Slowly (Bath < 155°C) D->E Gauge OK J Problem Resolved E->J Distilling Now G Improve Column Insulation & Distill Slower F->G Yes H Sudden Fumes / Pressure Rise? F->H No G->J Purity Improved I DECOMPOSITION! Reduce/Remove Heat IMMEDIATELY H->I Yes H->J No I->J System Safe

References

"improving the yield of Tetrahydrofurfuryl bromide from tetrahydrofurfuryl alcohol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl bromide from Tetrahydrofurfuryl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from Tetrahydrofurfuryl alcohol?

A1: The most prevalent methods include:

  • Phosphorus Tribromide (PBr₃) with Pyridine: This is a widely used method that can achieve good yields, often up to 79%, under optimized conditions.[1] The use of pyridine is crucial for improving the yield compared to using PBr₃ alone.[2][3]

  • Concentrated Hydrobromic Acid (HBr): This method involves the direct substitution of the hydroxyl group with bromide. It is a simpler setup but may result in lower purity and yields (around 70-75%) due to side reactions.[1]

  • Methanesulfonate Intermediate Approach: This two-step process involves converting the alcohol to a mesylate, which is a better leaving group, followed by displacement with bromide. This method significantly minimizes elimination side products and can achieve high yields (89-90%).[1]

  • Phase-Transfer Catalysis (PTC): This modern approach utilizes catalysts like Tetrabutylammonium bromide (TBAB) to enhance the reaction rate and yield, which can reach up to 93.8% with high purity.[1]

Q2: What is the most significant side reaction, and how can it be minimized?

A2: The primary side reaction is the elimination of HBr to form 2-methylene tetrahydrofuran, a cyclic enol ether.[1] This is particularly problematic in methods using HBr. To minimize this, the methanesulfonate intermediate approach is recommended as it favors the SN2 substitution pathway over elimination.[1]

Q3: How can I purify the final product, this compound?

A3: The recommended purification techniques are:

  • Vacuum Distillation: This is effective for separating the product (boiling point 169–171°C at atmospheric pressure, 69-70°C at 22 mmHg) from lower-boiling impurities.[1][2]

  • Silica Gel Chromatography: For achieving high purity (>99.5%), especially for analytical-grade material, chromatography with eluents like ethyl acetate/hexane can be used.[1]

Q4: Does the reaction affect the stereochemistry of the starting material?

A4: Tetrahydrofurfuryl alcohol has a stereocenter. The PBr₃-mediated bromination typically proceeds through an SN2 mechanism.[2] By maintaining strict temperature control (e.g., -5 to -3°C) and using appropriate reagents like PBr₃ and pyridine, the reaction can proceed with retention of configuration, which is crucial when starting with a chiral alcohol.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature (within optimal range).[1][3] - Use a stoichiometric excess of the brominating agent.[1] - Consider using a more efficient method like the methanesulfonate intermediate or phase-transfer catalysis.[1]
- Side reactions (e.g., elimination).- Lower the reaction temperature to disfavor elimination.[2] - Switch to the methanesulfonate intermediate method.[1]
- Hydrolysis of PBr₃.- Ensure all reagents and glassware are anhydrous.[1]
Product Discoloration - Presence of impurities, such as residual pyridine.- Ensure efficient fractionation during distillation to remove all pyridine.[3] - Store the purified product under an inert atmosphere and protect it from light.
- Decomposition at high temperatures.- Avoid excessive heating during distillation; the bath temperature should not exceed 155-160°C.[2][3]
Formation of 2-methylene tetrahydrofuran - High reaction temperatures.- Maintain the recommended reaction temperature; for the PBr₃/pyridine method, this is typically low (-5 to -3°C).[2][3]
- Use of strong acids like HBr.- Employ the methanesulfonate intermediate pathway, which is designed to minimize this side product.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodReagentsTemperature (°C)Time (h)Yield (%)Purity (%)AdvantagesDisadvantages
Direct HBr SubstitutionHBr, THFA80–12012–2470–7585–90Low cost, simple setup.Prone to side reactions.
PBr₃ with PyridinePBr₃, Pyridine, THFA-5 to 024-4853-61>95Good yield, established method.Requires careful temperature control.
Methanesulfonate RouteMsCl, NaBr, THFA0–7024–4889–90>99Minimizes elimination side products.Two-step process.
PTC AlkylationNaBr, TBAB, THFA20–1208–1387–94>99Scalable, solvent-efficient.Requires a phase-transfer catalyst.

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide and Pyridine

This protocol is adapted from Organic Syntheses.[3]

1. Reagents and Setup:

  • Tetrahydrofurfuryl alcohol (1 mole, 102 g)

  • Phosphorus tribromide (0.36 mole, 96 g)

  • Dry pyridine (0.25 mole, 20 g total)

  • Dry benzene (50 ml)

  • 500-ml three-necked flask with a mechanical stirrer, thermometer, separatory funnel, and calcium chloride tube.

2. Procedure:

  • In the flask, combine phosphorus tribromide and dry benzene.

  • With stirring, add 15 g of dry pyridine over 15 minutes.

  • Cool the mixture to -5°C using an ice-salt bath.

  • Slowly add a mixture of tetrahydrofurfuryl alcohol and the remaining 5 g of dry pyridine over 4 hours, maintaining the internal temperature between -5°C and -3°C.

  • Continue stirring for an additional hour as the cooling bath warms to room temperature.

  • Let the mixture stand for 24-48 hours (longer standing time may slightly increase yield).[3]

  • Transfer the mixture to a Claisen flask for distillation.

  • Remove the benzene by reducing the pressure to approximately 60 mm and gently heating the oil bath to no more than 90°C.

  • Reduce the pressure further to 5-10 mm and heat the bath slowly to 150–155°C to distill the crude product.

  • Redistill the crude product through an efficient column to collect the purified this compound at 69–70°C/22 mm.

Yield: 53–61%[2]

Visualizations

experimental_workflow Experimental Workflow: PBr3/Pyridine Method reagents 1. Reagent Preparation - PBr3 in dry benzene - THFA with pyridine reaction 2. Reaction - Cool to -5°C - Slow addition of THFA/pyridine - Stir and stand for 24-48h reagents->reaction distillation1 3. Benzene Removal - Reduced pressure (60 mm) - Gentle heating (<90°C) reaction->distillation1 distillation2 4. Crude Product Distillation - Reduced pressure (5-10 mm) - Heat to 150-155°C distillation1->distillation2 purification 5. Final Purification - Fractional distillation - Collect at 69-70°C/22 mm distillation2->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound using PBr₃ and pyridine.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions reagent_issue Reagent Issue? low_yield->reagent_issue solution1 Increase reaction time/temp Use excess brominating agent incomplete_reaction->solution1 solution2 Lower reaction temperature Use methanesulfonate route side_reactions->solution2 solution3 Ensure anhydrous conditions Check reagent purity reagent_issue->solution3

Caption: A logical guide for troubleshooting low reaction yields.

References

"optimization of reaction conditions for alkylation with Tetrahydrofurfuryl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for alkylation with Tetrahydrofurfuryl bromide.

Troubleshooting Guide

This guide addresses common issues encountered during alkylation reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My alkylation reaction with this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in alkylation reactions are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

    • Incomplete Deprotonation of the Nucleophile: For O-alkylation and N-alkylation of less nucleophilic amines, incomplete deprotonation of the starting material is a frequent cause of low conversion.

      • Solution: Ensure you are using a sufficiently strong base to fully deprotonate your substrate. For alcohols, strong bases like sodium hydride (NaH) are effective.[1][2] For phenols and some amines, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient, but solubility can be an issue.[1][3] Consider using a slight excess of the base (1.1-1.2 equivalents).[4]

    • Poor Solubility of Reagents: If your base or substrate is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[3]

      • Solution: Switch to a solvent that can better dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for increasing the solubility of salts and polar substrates.[1][3][5]

    • Reaction Temperature and Time: The reaction may be too slow at the current temperature, or the reaction time may be insufficient.

      • Solution: Gradually increase the reaction temperature.[4] Reactions are commonly run at temperatures ranging from room temperature to 80°C or higher.[1] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time, which can range from a few hours to over 24 hours.[1][6]

    • Degradation of this compound: this compound can be unstable, especially at elevated temperatures or in the presence of moisture.

      • Solution: Use freshly purified or commercially available high-purity this compound. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of impurities alongside my desired alkylated product. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired compound. Key side reactions to consider are elimination and dialkylation.

    • Elimination Product (2-Methylene Tetrahydrofuran): The use of strong, hindered bases or high temperatures can promote the elimination of HBr from this compound, leading to the formation of 2-methylene tetrahydrofuran.[5]

      • Solution: Employ milder reaction conditions. Use a less hindered base if possible. The methanesulfonate intermediate approach can also minimize this side product by using a better leaving group.[5]

    • Dialkylation: If your nucleophile has multiple reactive sites or if the mono-alkylated product is more nucleophilic than the starting material, dialkylation can occur.[7]

      • Solution: To favor mono-alkylation, you can use a large excess of the nucleophilic substrate relative to the this compound. Conversely, if you are performing an alkylation on a substrate with two leaving groups, using a large excess of the dibromoalkane can favor the mono-alkylation product.[4]

Issue 3: Difficult Purification

  • Question: I am struggling to purify my final alkylated product from the reaction mixture. What are the recommended purification techniques?

  • Answer: Purification can be challenging due to the properties of the product and unreacted starting materials.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying alkylated products. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[4][5]

    • Distillation: If your product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.[5]

    • Recrystallization/Precipitation: For solid products, recrystallization from a suitable solvent system can yield highly pure material. If the product is an oil, trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation with this compound?

A1: this compound is a versatile alkylating agent that reacts with a wide range of nucleophiles. The most common classes include:

  • Amines (N-alkylation): Primary and secondary amines are readily alkylated to form secondary and tertiary amines, respectively.[1]

  • Alcohols and Phenols (O-alkylation): Alcohols and phenols can be converted to their corresponding ethers.[1] This is often achieved through the Williamson ether synthesis, which involves the formation of an alkoxide or phenoxide intermediate.[1]

Q2: What are the recommended solvents for alkylation with this compound?

A2: The choice of solvent is crucial for reaction success. The ideal solvent should dissolve the reactants and be inert to the reaction conditions. Common choices include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices as they enhance ionic mobility and can dissolve a wide range of substrates and bases.[1][5] However, they must be anhydrous to prevent hydrolysis of the bromide.[5]

  • Ethers: Tetrahydrofuran (THF) is another common solvent, particularly for reactions involving organometallic reagents or when a less polar environment is desired.[5]

  • Hydrocarbons: Toluene and hexane can be used, especially in phase-transfer catalyzed reactions, to reduce side reactions.[5]

Q3: What role do catalysts play in these alkylation reactions?

A3: Catalysts can significantly improve the rate and efficiency of the alkylation.

  • Phase-Transfer Catalysts (PTC): In biphasic reaction systems (e.g., toluene/water), PTCs like tetrabutylammonium bromide (TBAB) are used to transport the nucleophile from the aqueous phase to the organic phase where the alkylating agent resides.[5]

  • Iodide Catalysis: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction. The iodide ion is a better nucleophile than the bromide ion and can in-situ convert the this compound to the more reactive tetrahydrofurfuryl iodide via the Finkelstein reaction.[3]

Q4: How can I monitor the progress of my alkylation reaction?

A4: It is essential to monitor the reaction to determine when it is complete and to avoid the formation of degradation products from prolonged reaction times or excessive heating. The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides more quantitative information on the reaction progress and can help identify side products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method for monitoring the reaction.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Key Advantage
Direct HBr SubstitutionHBr, THFA80–12012–2470–7585–90Low cost, simple setup[5]
Methanesulfonate RouteMsCl, NaBr, THFA0–7024–4889–90>99Minimizes elimination side products[5]
PTC AlkylationNaBr, TBAB, THFA20–1208–1387–94>99Scalable, solvent-efficient[5]

Table 2: General Conditions for N-Alkylation and O-Alkylation

Reaction TypeTypical BaseTypical SolventTemperature Range (°C)Typical Reaction Time (h)
N-Alkylation (Amines)K₂CO₃, Cs₂CO₃, DBUDMF, ACN, AcetoneRoom Temp - 1002 - 24[1][8][9]
O-Alkylation (Alcohols)NaH, KHTHF, DMF0 - 802 - 24[1][2]
O-Alkylation (Phenols)K₂CO₃, NaHDMF, AcetoneRoom Temp - 8012 - 24[4][10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

  • To a solution of the amine (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, 10 mL), add the base (e.g., K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Protocol 2: General Procedure for O-Alkylation of a Phenol with this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add a solution of the phenol (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating (e.g., 50°C) may be required.[4]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Mandatory Visualization

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification start Start reagents Combine Nucleophile, Base, and Solvent start->reagents stir Stir at Room Temp reagents->stir add_tfb Add Tetrahydrofurfuryl Bromide stir->add_tfb heat Heat to Target Temperature add_tfb->heat monitor Monitor Progress (TLC/GC-MS/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify end Isolated Product purify->end

Caption: General experimental workflow for alkylation reactions.

Troubleshooting_Logic start Low Yield? check_base Is the base strong enough and soluble? start->check_base Yes check_temp_time Are temperature and time sufficient? check_base->check_temp_time Yes increase_base Use stronger/more soluble base check_base->increase_base No check_side_reactions Side products observed? check_temp_time->check_side_reactions Yes increase_temp_time Increase temperature/ reaction time check_temp_time->increase_temp_time No dialkylation Dialkylation? check_side_reactions->dialkylation Yes success Yield Improved check_side_reactions->success No increase_base->success increase_temp_time->success elimination Elimination? dialkylation->elimination No adjust_stoichiometry Adjust stoichiometry dialkylation->adjust_stoichiometry Yes milder_conditions Use milder conditions elimination->milder_conditions Yes elimination->success No adjust_stoichiometry->success milder_conditions->success

Caption: Troubleshooting logic for low yield in alkylation reactions.

References

"troubleshooting discoloration of Tetrahydrofurfuryl bromide upon storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration of Tetrahydrofurfuryl bromide during storage.

Troubleshooting Guide: Discoloration of this compound

Discoloration, typically presenting as a yellow to light orange hue, is a common issue observed with this compound upon storage. This guide provides a systematic approach to identify the cause and remedy the problem.

Question: Why has my colorless this compound turned yellow/orange during storage?

Answer: The discoloration of this compound is primarily an indicator of chemical decomposition. The appearance of color suggests the formation of impurities. The two main contributing factors are the presence of residual impurities from synthesis and exposure to light.

1. Impurities from Synthesis:

  • Residual Pyridine: The most common synthesis of this compound involves the use of pyridine.[1] If not meticulously removed during purification, residual pyridine can lead to discoloration over a few days.[2]

  • Other Synthesis Byproducts: Inadequate purification can also leave other reactants or byproducts that contribute to instability.

2. Decomposition upon Storage:

  • Light-Induced Decomposition: Alkyl halides are susceptible to decomposition initiated by UV light.[3] This process can generate radical species, leading to the formation of colored byproducts.

  • Thermal Decomposition: While more stable at recommended storage temperatures, elevated temperatures can accelerate decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize discoloration and degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[2]

  • Light: Store in an amber or opaque, tightly sealed container to protect from light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: My this compound has discolored. Can I still use it?

A2: The suitability of discolored this compound depends on the specific requirements of your experiment. The colored impurities may interfere with your reaction. It is highly recommended to purify the material before use. The purity can be assessed by techniques such as Gas Chromatography (GC).

Q3: How can I purify my discolored this compound?

A3: Several methods can be employed to remove the impurities causing discoloration. The choice of method depends on the nature of the impurities and the scale of purification.

  • For Removal of Residual Pyridine:

    • Acid Wash: Washing the compound with a dilute acid solution will convert pyridine into its water-soluble pyridinium salt, which can then be extracted.

    • Copper Sulfate Wash: Washing with an aqueous solution of copper (II) sulfate will form a water-soluble copper-pyridine complex that can be removed.[4][5]

  • For General Purification:

    • Fractional Distillation: This is a highly effective method for purifying this compound and removing less volatile impurities.[2]

Q4: Are there any additives that can prevent discoloration?

A4: While not a substitute for proper purification and storage, the addition of a radical inhibitor, such as Butylated hydroxytoluene (BHT), at a very low concentration (e.g., 50-100 ppm) may help to quench radical chain reactions that can be initiated by light and contribute to decomposition.

Experimental Protocols

Protocol 1: Purification of this compound by Acid Wash

This protocol is designed to remove basic impurities, primarily residual pyridine.

  • Dissolution: Dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acid Extraction: Add an equal volume of cold, dilute hydrochloric acid (1 M HCl).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) will contain the pyridinium hydrochloride.

  • Extraction Repetition: Drain the aqueous layer and repeat the acid wash two more times with fresh dilute HCl.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is for general purification to remove impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Add the discolored this compound to the distillation flask along with a few boiling chips.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure (e.g., 70°C at 22 mmHg).[2] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Storage: Immediately transfer the purified, colorless product to a clean, dry, amber glass bottle and store under the recommended conditions.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CReduces the rate of potential decomposition reactions.
Light Exposure Store in amber/opaque containerPrevents light-induced radical formation and subsequent decomposition.[3]
Atmosphere Tightly sealed, inert gas optionalMinimizes contact with air and moisture, which can contribute to degradation.
Purity (as purchased) >95% (GC) is commonHigher initial purity generally leads to better stability.

Visualization

Below is a troubleshooting workflow diagram for addressing the discoloration of this compound.

G A Start: this compound has discolored B Is the material freshly opened or has it been stored for a while? A->B C Freshly Opened B->C Fresh D Stored B->D Stored E Indicates potential issue with initial purity (e.g., residual pyridine). C->E F Check storage conditions. Was it exposed to light or elevated temperatures? D->F K Action: Purify the material before use. E->K G Yes F->G Yes H No F->H No I Decomposition likely accelerated by improper storage. G->I J Discoloration is likely due to inherent instability or trace impurities. H->J I->K J->K L Choose Purification Method K->L M Fractional Distillation (General Purification) L->M N Acid or CuSO4 Wash (Targets Pyridine) L->N O Purified Product M->O N->O P Store properly: 2-8°C, protected from light. O->P Q Consider adding a radical inhibitor (e.g., BHT) for long-term storage. P->Q R Monitor for any future discoloration. Q->R

Caption: Troubleshooting workflow for discolored this compound.

References

Technical Support Center: Enhancing Tetrahydrofurfuryl Bromide Reactivity with Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Phase Transfer Catalysis (PTC) to enhance the reactivity of Tetrahydrofurfuryl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the phase transfer-catalyzed reactions of this compound.

Issue 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst 1. Use a fresh batch of the phase transfer catalyst. Quaternary ammonium salts can degrade over time. 2. Ensure the catalyst is soluble in the organic phase. The lipophilicity of the catalyst is crucial.[1][2] 3. Consider catalyst poisoning, especially by acidic impurities or certain anions.[3] Purify starting materials if necessary.An increase in the reaction rate and conversion of the starting material.
Insufficient Mass Transfer 1. Increase the stirring speed to improve mixing between the aqueous and organic phases. 2. Consider using a solvent system that allows for better interfacial contact.Enhanced transport of the nucleophile to the organic phase, leading to a higher reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor for the formation of side products.Increased reaction kinetics, resulting in higher conversion.
Inappropriate Base 1. Ensure the base is strong enough to deprotonate the nucleophile. 2. For sensitive substrates, a weaker base like K₂CO₃ might be preferable to stronger bases like NaOH to minimize side reactions.Effective generation of the active nucleophile, promoting the desired reaction.

Issue 2: Formation of Significant Side Products

Side Product Possible Cause Troubleshooting Step Expected Outcome
C-Alkylated Product (with Phenoxides) 1. Use of aprotic, non-polar solvents (e.g., toluene, hexane) favors O-alkylation. 2. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.Increased selectivity towards the desired O-alkylated ether product.
Elimination Product (Dehydrobromination) 1. Use a less concentrated or weaker base (e.g., switch from 50% NaOH to 30% NaOH or K₂CO₃). 2. Lower the reaction temperature.Reduced formation of the undesired alkene byproduct.[3]
Hydrolysis of this compound 1. Minimize the amount of water in the reaction, if possible (solid-liquid PTC). 2. Use a less aqueous-soluble catalyst to keep the bromide in the organic phase.Decreased rate of hydrolysis of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of phase transfer catalysis for the reaction of this compound?

A1: In a typical reaction, such as the etherification of a phenol, the base in the aqueous phase deprotonates the phenol to form a phenoxide anion. The phase transfer catalyst, usually a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the phenoxide anion at the interface of the two phases. The resulting lipophilic ion pair (Q⁺OAr⁻) is soluble in the organic phase and can readily react with this compound to form the desired ether product. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.[4][5]

Q2: Which phase transfer catalyst is best for reactions with this compound?

A2: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for many PTC applications, including etherification.[1][2][6] Its effectiveness stems from a good balance of solubility in both aqueous and organic phases. For specific applications, other catalysts like tetrabutylammonium iodide (TBAI) or phosphonium salts may offer advantages.[7]

Q3: What are the ideal solvents for PTC reactions with this compound?

A3: The choice of solvent depends on the specific reaction. For O-alkylation of phenols, non-polar aprotic solvents like toluene or hexane are often preferred to minimize C-alkylation. In some cases, solvent-free conditions can be employed, which is a greener approach.[7]

Q4: How can I minimize the formation of impurities during the reaction?

A4: To minimize impurities, consider the following:

  • Optimize the base: Use the mildest base necessary to achieve deprotonation of your nucleophile.

  • Control the temperature: Avoid excessively high temperatures which can promote side reactions like elimination.

  • Use high-purity starting materials: Impurities can sometimes interfere with the catalyst or the main reaction.

  • Inert atmosphere: For oxygen-sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: Can the phase transfer catalyst be recycled?

A5: In many cases, the phase transfer catalyst remains in the organic phase after the reaction and can be recovered and reused. However, catalyst poisoning or degradation can reduce its efficacy over multiple cycles. It is advisable to test the activity of the recycled catalyst.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the etherification of phenols with this compound under phase transfer catalysis. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Etherification of Various Phenols with this compound

Phenol Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenolTBAB (5)50% NaOHToluene806~90
p-CresolTBAB (5)K₂CO₃Acetonitrile708~92
p-NitrophenolTBAI (5)50% KOHDichloromethane4012~85
2-NaphtholTBAB (5)30% NaOHToluene905~95

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for the Synthesis of Tetrahydrofurfuryl Phenyl Ether

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (10 mL/g of phenol), and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Tetrahydrofurfuryl phenyl ether.

Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Phenol (ArOH) ArO_minus Phenoxide (ArO⁻) ArOH->ArO_minus + OH⁻ OH_minus Hydroxide (OH⁻) QOAr Catalyst-Phenoxide Complex (Q⁺OAr⁻) ArO_minus->QOAr + Q⁺X⁻ QX_aq Catalyst (Q⁺X⁻) QX_aq->ArO_minus + ArO⁻ NaX Salt (Na⁺X⁻) RBr This compound (RBr) ROR Product (ROR) QOAr->ROR + RBr QX_org Catalyst (Q⁺X⁻) QOAr->QX_org + RBr ROR->ROR QX_org->QX_aq Phase Transfer

Caption: Mechanism of Phase Transfer Catalyzed Etherification.

experimental_workflow start Start setup Reaction Setup: Phenol, Toluene, TBAB start->setup add_base Add 50% NaOH (aq) setup->add_base add_thfb Add this compound add_base->add_thfb react Heat at 80°C for 6h add_thfb->react workup Workup: Quench, Extract, Dry react->workup purify Purification: Column Chromatography workup->purify product Pure Tetrahydrofurfuryl Phenyl Ether purify->product

Caption: Experimental Workflow for Ether Synthesis.

References

Technical Support Center: Managing the Exothermic Nature of Tetrahydrofurfuryl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrofurfuryl bromide. The content focuses on managing the exothermic nature of the reaction to ensure safety, reproducibility, and high yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and why is it considered hazardous?

A1: The primary and most established method for synthesizing this compound is the bromination of Tetrahydrofurfuryl alcohol (THFA).[1][2] This is typically achieved using phosphorus tribromide (PBr₃) in the presence of a base like pyridine.[1] The reaction is highly exothermic, meaning it releases a significant amount of heat.[3][4] If not properly controlled, this heat can accumulate, leading to a rapid increase in the reaction rate and causing a dangerous situation known as a thermal runaway.[5][6]

Q2: What are the main risks associated with a thermal runaway in this synthesis?

A2: A thermal runaway can lead to several hazardous outcomes, including:

  • Rapid pressure build-up: The boiling of solvents and the generation of gaseous byproducts, such as hydrogen bromide (HBr), can cause a dangerous increase in pressure within the reaction vessel, potentially leading to an explosion.[5]

  • Release of toxic fumes: The reaction can release toxic and corrosive HBr gas.[4][7] Additionally, rapid heating of the reaction mixture above 100°C can generate dangerously toxic phosphine gas.[4]

  • Formation of unwanted side products: Elevated temperatures can lead to the formation of impurities and side products, reducing the final product's yield and purity.[6]

  • Decomposition: At temperatures around 155-160°C, the reaction mixture can begin to decompose, evolving copious white fumes.[8]

Q3: Why is pyridine used in the reaction, and how does it affect the exotherm?

A3: Pyridine is a crucial additive that significantly improves the yield of this compound.[8] It serves multiple purposes, including acting as a weak base to neutralize the HBr byproduct, which can prevent side reactions. While pyridine itself doesn't directly reduce the exotherm, its role in promoting the desired reaction pathway helps in maintaining a more controlled reaction environment.

Q4: Are there alternative, potentially safer, methods for this synthesis?

A4: Yes, alternative methods exist that may offer better control over the reaction. One such method is a two-step approach involving the conversion of Tetrahydrofurfuryl alcohol to a mesylate intermediate, followed by displacement with sodium bromide. This method can significantly improve product purity and reduce the formation of byproducts.[1] Another alternative involves using hydrobromic acid (HBr), although this method has historically resulted in lower yields.[8]

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase

Symptoms:

  • The internal reaction temperature rises quickly and does not stabilize even with external cooling.

  • The temperature continues to increase after the addition of the brominating agent has stopped.

  • Noticeable increase in the rate of off-gassing.

Possible Causes:

  • Rate of PBr₃ addition is too fast: The most common cause is adding the phosphorus tribromide too quickly, generating heat faster than the cooling system can remove it.[5]

  • Inadequate cooling: The cooling bath (e.g., ice-salt bath) is not cold enough or has insufficient capacity for the scale of the reaction.

  • High reactant concentration: Using overly concentrated solutions can lead to a faster reaction rate and more intense heat generation.[5]

  • Incorrect order of addition: Adding the alcohol to the PBr₃ is extremely dangerous and can easily cause a runaway reaction.[4]

Solutions:

Solution Detailed Steps
Immediate Action 1. Stop the addition of PBr₃ immediately. 2. Ensure the cooling bath is topped up and making good contact with the reaction flask. 3. If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture.

| Preventative Measures | 1. Slow, controlled addition: Add the PBr₃ dropwise over a prolonged period (e.g., 4 hours for a 1-mole scale reaction) to maintain the internal temperature within the recommended range (-5°C to -3°C).[8] 2. Efficient cooling: Use an ice-salt or dry ice-acetone bath to maintain a consistently low temperature. Ensure the flask is adequately submerged. 3. Correct reagent order: Always add the PBr₃ to the cooled solution of Tetrahydrofurfuryl alcohol and pyridine.[4] 4. Dilution: Conduct the reaction in a suitable solvent (e.g., dry benzene) to help dissipate heat.[8] |

Issue 2: Low Yield of this compound

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield (expected yields are in the range of 53-61%).[8]

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Higher temperatures may have favored the formation of side products. Competitive elimination pathways can produce 2-methylene tetrahydrofuran.[1]

  • Loss during workup: The product may be lost during the distillation and purification steps.

  • Moisture contamination: PBr₃ reacts violently with water, which would consume the reagent and reduce the yield.[4]

Solutions:

Solution Detailed Steps
Optimize Reaction Conditions 1. Reaction time: Allow the reaction mixture to stand for 24-48 hours after the addition is complete to ensure the reaction goes to completion. Longer standing times may slightly increase yields.[8] 2. Temperature control: Strictly maintain the temperature between -5°C and -3°C during the addition to minimize side reactions.[8]
Improve Workup Procedure 1. Efficient distillation: Use an efficient fractionation column during the final distillation to properly separate the product from any remaining starting material, pyridine, and high-boiling residues.[8]

| Ensure Anhydrous Conditions | 1. Dry reagents and glassware: Use freshly distilled and dry reagents (tetrahydrofurfuryl alcohol, pyridine, benzene). Ensure all glassware is thoroughly dried before use. |

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended ValueRationale
Reactant Molar Ratio 1 mole THFA : 0.36 mole PBr₃ : 0.25 mole PyridineOptimized stoichiometry for high yield.[8]
Addition Temperature -5°C to -3°CCritical for controlling the exothermic reaction and minimizing side products.[8]
Addition Time ~4 hours (for a 1-mole scale)Allows for gradual heat release and effective management by the cooling system.[8]
Post-Addition Stirring 1 hour at low temperatureEnsures initial mixing of all reagents.[8]
Standing Time 24-48 hours at room temperatureAllows the reaction to proceed to completion.[8]
Purification Method Fractional distillation under vacuumSeparates the product from impurities and prevents thermal decomposition at atmospheric pressure.[8]

Experimental Protocols

Protocol: Synthesis of this compound via Bromination of Tetrahydrofurfuryl Alcohol

Materials:

  • Tetrahydrofurfuryl alcohol (102 g, 1 mole), redistilled

  • Phosphorus tribromide (96 g, 0.36 mole), redistilled

  • Pyridine (20 g total, 0.25 mole), dry

  • Benzene (50 ml), dry

  • 500-ml three-necked flask

  • Mechanical stirrer, thermometer, separatory funnel, calcium chloride tube

  • Ice-salt bath

Procedure:

  • Setup: Assemble the three-necked flask with a mechanical stirrer, a thermometer, and a separatory funnel. Protect the setup from atmospheric moisture with a calcium chloride tube.

  • Initial Charge: In the flask, combine the phosphorus tribromide (96 g) and dry benzene (50 ml).

  • Pyridine Addition: With stirring, add 15 g of dry pyridine from the separatory funnel over a period of 15 minutes.

  • Cooling: Cool the flask and its contents to -5°C using an ice-salt bath.

  • Substrate Addition: Prepare a mixture of tetrahydrofurfuryl alcohol (102 g) and the remaining pyridine (5 g). Add this mixture slowly from the dropping funnel over a period of 4 hours. Crucially, maintain the internal temperature between -5°C and -3°C throughout the addition.

  • Post-Addition: Continue stirring for an additional hour at this temperature. Then, allow the cooling bath to warm to room temperature.

  • Reaction Completion: Let the mixture stand at room temperature for 24-48 hours.

  • Workup and Purification:

    • Transfer the mixture to a Claisen flask for distillation.

    • Distill off the benzene under reduced pressure.

    • Carefully distill the crude product under vacuum. Collect the fraction boiling at 69-70°C/22 mm Hg.[8]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Dry Reagents (THFA, PBr3, Pyridine, Benzene) setup_apparatus Assemble Dry Apparatus (Flask, Stirrer, Thermometer) charge_flask Charge Flask with PBr3 and Benzene setup_apparatus->charge_flask add_pyridine1 Add Pyridine (15g) charge_flask->add_pyridine1 cool_mixture Cool to -5°C add_pyridine1->cool_mixture add_substrate Slowly Add THFA/Pyridine Mixture (4 hours, maintain -5 to -3°C) cool_mixture->add_substrate stir_post Stir for 1 hour at -5°C add_substrate->stir_post stand Stand for 24-48h at Room Temp stir_post->stand distill_solvent Distill off Benzene (Reduced Pressure) stand->distill_solvent distill_product Fractional Distillation (Vacuum) distill_solvent->distill_product collect_product Collect Product (69-70°C @ 22 mmHg) distill_product->collect_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Issue: Uncontrolled Exotherm cause1 Addition Rate Too Fast? start->cause1 cause2 Cooling Inadequate? cause1->cause2 No solution1 Solution: Reduce addition rate. Use an addition funnel. cause1->solution1 Yes cause3 Wrong Addition Order? cause2->cause3 No solution2 Solution: Use ice-salt bath. Ensure proper flask immersion. cause2->solution2 Yes solution3 Solution: ALWAYS add PBr3 to alcohol. Review protocol. cause3->solution3 Yes

Caption: Troubleshooting logic for an uncontrolled exothermic reaction.

References

Technical Support Center: Removal of Pyridine from Tetrahydrofurfuryl Bromide Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of pyridine from the reaction mixture following the synthesis of Tetrahydrofurfuryl bromide.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove pyridine from the this compound reaction mixture?

Pyridine is often used as a solvent or a scavenger for HCl in the synthesis of this compound.[1][2] However, its presence in the final product is undesirable. Residual pyridine can interfere with subsequent reactions, complicate product purification, and its characteristic pungent odor makes the product difficult to handle.[1] Complete removal is crucial for obtaining a pure product for further use.

Q2: What are the most common methods for removing pyridine?

The most common and effective methods for removing pyridine from an organic reaction mixture are:

  • Dilute Acid Wash: This technique involves washing the organic layer with a dilute aqueous acid solution (e.g., HCl). Pyridine, being basic, reacts with the acid to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[3][4]

  • Copper Sulfate (CuSO₄) Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper sulfate is a mild and effective alternative.[1][4][5] Pyridine forms a water-soluble complex with copper sulfate, which can be removed in the aqueous phase.[1][3][5]

  • Azeotropic Removal: This physical method is particularly useful for removing trace amounts of pyridine. It involves adding a solvent like toluene or heptane and then removing the solvent-pyridine azeotrope under reduced pressure using a rotary evaporator.[1][3]

Q3: How can I determine if all the pyridine has been removed?

Several indicators can help confirm the complete removal of pyridine:

  • Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a good indication that residual pyridine has been removed.[1][3]

  • Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine.[1][4] The washing should be continued until the blue color of the copper sulfate solution no longer intensifies.

  • Odor: The distinct and unpleasant smell of pyridine should no longer be detectable in the product.[3]

Q4: What should I do if I suspect pyridine is still present after a wash?

If you believe residual pyridine remains, you can take the following steps:

  • Repeat the Wash: Perform one or two additional washes with either the dilute acid or copper sulfate solution.[3]

  • Azeotropic Removal: Add toluene to your mixture and evaporate under reduced pressure to azeotropically remove the final traces.[1][3]

  • High Vacuum: For very small, stubborn traces of pyridine, placing the flask on a high vacuum line, sometimes overnight, can be effective.[1][3]

  • Column Chromatography: If other methods are unsuccessful or not suitable for your product, purification by column chromatography is a reliable method to remove residual pyridine.[3][5]

Troubleshooting Guide

Problem: My compound, this compound, might be sensitive to acid. Which pyridine removal method should I use?

Solution: If your compound is acid-sensitive, you should avoid using a dilute acid wash with strong acids like HCl. The recommended methods are:

  • Copper Sulfate (CuSO₄) Wash: This is a mild method that effectively removes pyridine without creating acidic conditions.[1][3][4]

  • Azeotropic Removal: Using a rotary evaporator with a co-solvent like toluene is another effective, non-acidic option to remove residual pyridine.[3]

Problem: I am performing a copper sulfate wash, and a persistent emulsion has formed between the organic and aqueous layers.

Solution: Emulsion formation can hinder the separation of layers. To address this:

  • Add Brine: Introduce a small amount of a saturated aqueous NaCl solution (brine) to the separatory funnel. This can help to break the emulsion.[3]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This can prevent the formation of stable emulsions.[3]

Problem: I used pyridine as the reaction solvent, and simple evaporation is not removing it completely.

Solution: When pyridine is used as the primary solvent, a large excess will be present.

  • Bulk Removal: First, remove the majority of the pyridine by distillation under reduced pressure.[3]

  • Azeotropic Removal: To remove the remaining traces, add a co-solvent such as toluene or cyclohexane and co-evaporate the mixture. This process may need to be repeated multiple times for complete removal.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the common pyridine removal methods.

MethodReagent/SolventConcentration/RatioBoiling Point of Azeotrope (°C)Notes
Acid Wash Hydrochloric Acid (HCl)1-5% Aqueous Solution[1]N/AForms a water-soluble pyridinium chloride salt.
Copper Sulfate Wash Copper (II) Sulfate (CuSO₄)10-15% Aqueous Solution[1]N/AForms a water-soluble copper-pyridine complex.
Azeotropic Removal Toluene~1:1 ratio with remaining pyridine[1]Pyridine-Toluene: ~110.6 °CToluene is an efficient entrainer for this purpose.[1]
Azeotropic Removal Water43% Water / 57% Pyridine92.6 °CThis is a minimum boiling azeotrope.
Azeotropic Removal HeptaneN/ALower boiling than pyridineAn alternative to toluene.

Experimental Protocols

Protocol 1: Dilute Acid Wash

This method is suitable for acid-stable organic compounds.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[3]

  • Shake the funnel, allowing the layers to separate.

  • Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[3]

  • Repeat the acid wash one or two more times to ensure complete removal.[3]

  • To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash

This method is ideal for compounds that are sensitive to acid.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Prepare a 10-15% aqueous solution of copper (II) sulfate.[3]

  • In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][3]

  • Separate and remove the aqueous layer.

  • Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[3]

  • Wash the organic layer with water or brine to remove any residual copper sulfate.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

Protocol 3: Azeotropic Removal with Toluene

This physical method is useful for removing the final traces of pyridine after a bulk removal step.

  • After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine.

  • To the flask containing the crude product, add a volume of toluene approximately equal to the estimated remaining volume of pyridine.

  • Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[3]

  • Repeat the addition of toluene and evaporation two to three times to ensure complete removal of pyridine.[6]

Visualizations

Pyridine_Removal_Workflow start Crude Reaction Mixture (containing Pyridine) dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve decision Is the Product Acid Stable? dissolve->decision acid_wash Wash with Dilute Acid (e.g., 1-5% HCl) decision->acid_wash Yes cuso4_wash Wash with aq. CuSO4 (10-15%) decision->cuso4_wash No neutralize Wash with aq. NaHCO3 acid_wash->neutralize brine_wash Wash with Brine cuso4_wash->brine_wash neutralize->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Filter and Concentrate dry->concentrate azeotrope Azeotropic Removal with Toluene (optional for traces) concentrate->azeotrope product Purified Product azeotrope->product

Caption: General workflow for pyridine removal from a reaction mixture.

Troubleshooting_Pyridine_Removal start Pyridine Removal Issue issue1 Persistent Emulsion during Extraction start->issue1 issue2 Pyridine Still Present (TLC/Odor) start->issue2 issue3 Large Amount of Pyridine (used as solvent) start->issue3 solution1a Add Brine (sat. NaCl) issue1->solution1a Try First solution1b Gentle Swirling Instead of Vigorous Shaking issue1->solution1b Also Consider solution2a Repeat Wash (Acid or CuSO4) issue2->solution2a Quick Fix solution2b Azeotropic Removal with Toluene issue2->solution2b For Traces solution2c Column Chromatography issue2->solution2c If all else fails solution3a Bulk Removal via Distillation under Reduced Pressure issue3->solution3a Step 1 solution3b Repeat Azeotropic Removal with Toluene (2-3x) solution3a->solution3b Step 2

Caption: Troubleshooting guide for common issues in pyridine removal.

References

"analytical techniques for assessing the purity of Tetrahydrofurfuryl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical assessment of Tetrahydrofurfuryl bromide purity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common techniques for assessing the purity of this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with a UV detector, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC-MS is particularly useful for identifying volatile impurities.[1][2]

Q2: What are the expected impurities in this compound?

A2: Potential impurities can originate from the synthesis process and include unreacted starting materials like tetrahydrofurfuryl alcohol, reagents such as pyridine, and by-products from side reactions.[3][4] Degradation of the compound, although not extensively documented, could lead to the formation of other related substances.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of ≥95% as determined by Gas Chromatography (GC).[5][6] However, for high-purity applications, it can be further purified to >99% using techniques like vacuum distillation or silica gel chromatography.[2]

Q4: How should this compound samples be handled and stored to maintain purity?

A4: this compound should be stored in a cool, well-ventilated place, typically refrigerated between 2-8°C.[6] It should be stored under an inert gas atmosphere as it may be sensitive to air and heat.[5]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing in the GC chromatogram. What could be the cause and how can I fix it?

    • Answer: Peak tailing for halogenated compounds can be caused by several factors. Active sites in the injector liner or on the column can interact with the analyte.[7] Contamination in the injector or at the head of the column can also lead to tailing. Additionally, using a solvent that is not fully compatible with the stationary phase can cause peak shape issues. To troubleshoot, you can:

      • Deactivate the injector liner: Use a deactivated liner or replace it with a new one.

      • Trim the column: Cut the first 10-15 cm of the column from the injector side to remove any non-volatile residues.

      • Condition the column: Bake out the column at a temperature slightly above the final temperature of your analytical method, but below the column's maximum operating temperature.

      • Check for leaks: Ensure all fittings are secure and there are no leaks in the system.

      • Optimize injection temperature: A temperature that is too high can cause degradation of the analyte on the liner.

  • Question: I am observing peak fronting for my analyte. What is the likely cause?

    • Answer: Peak fronting is often an indication of column overload. This can happen if the sample concentration is too high or the injection volume is too large. Try diluting your sample or reducing the injection volume. It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.

Issue: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. How can I stabilize it?

    • Answer: Retention time instability is commonly caused by fluctuations in carrier gas flow rate, oven temperature, or pressure.

      • Check for leaks: Even small leaks can affect the flow rate and pressure.

      • Verify oven temperature: Ensure your GC oven is properly calibrated and maintaining a stable temperature.

      • Check gas supply: Make sure the carrier gas cylinder pressure is adequate and the regulators are functioning correctly.

      • Equilibrate the column: Ensure the column is properly conditioned and equilibrated at the initial temperature before each injection.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Baseline Noise or Drift

  • Question: My HPLC baseline is noisy while analyzing this compound. What are the potential sources of this noise?

    • Answer: A noisy baseline can be caused by several factors including:

      • Mobile phase issues: Ensure the mobile phase is properly degassed and mixed. Use high-purity solvents and reagents.

      • Pump problems: Air bubbles in the pump or malfunctioning check valves can cause pressure fluctuations and a noisy baseline. Purge the pump to remove any bubbles.

      • Detector issues: A dirty flow cell or a failing lamp in the UV detector can contribute to noise. Flush the flow cell with an appropriate solvent.

      • Contamination: Contamination in the mobile phase, injector, or column can lead to a noisy or drifting baseline.

Issue: Ghost Peaks

  • Question: I am seeing unexpected peaks (ghost peaks) in my HPLC chromatograms. Where are they coming from?

    • Answer: Ghost peaks can arise from several sources:

      • Contamination in the mobile phase or wash solvent.

      • Carryover from a previous injection: Ensure your needle wash protocol is effective.

      • Degradation of the sample in the autosampler.

      • Leaching from plastic vials or filters.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
  • Objective: To determine the purity of this compound and identify potential volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Methodology:

    • Column: A BPX-70 (30 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polarity column is recommended.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final hold: 5 minutes at 240 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) for Purity Assay (Analogous Method)
  • Objective: To determine the purity of this compound by HPLC. (Note: This is a proposed method based on the analysis of similar compounds, like pyridine derivatives, and should be validated for this compound).

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

    • Mobile Phase: A gradient elution may be necessary to separate polar and non-polar impurities.

      • Solvent A: 0.1% Formic acid in Water.[1]

      • Solvent B: 0.1% Formic acid in Acetonitrile.[1]

    • Gradient Program:

      • 0-20 min: 10% to 90% B.

      • 20-25 min: Hold at 90% B.

      • 25-26 min: 90% to 10% B.

      • 26-30 min: Hold at 10% B.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 210 nm) should be evaluated. A Refractive Index (RI) detector could be an alternative.

    • Injection Volume: 10 µL.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

Data Presentation

Table 1: Summary of Analytical Data for this compound Purity Assessment

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Typical Purity ≥95% (commercial), >99% (purified)[2][5][6]To be determined empiricallyTo be determined empirically
Common Impurities Tetrahydrofurfuryl alcohol, Pyridine[3][4]Tetrahydrofurfuryl alcohol, PyridineTetrahydrofurfuryl alcohol, Pyridine
Typical Impurity Levels To be determined empiricallyTo be determined empiricallyTo be determined empirically
Limit of Detection (LOD) Dependent on detector and methodDependent on detector and methodDependent on instrument and acquisition time
Limit of Quantitation (LOQ) Dependent on detector and methodDependent on detector and methodDependent on instrument and acquisition time

Visualizations

GC_Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing/Fronting) q_active_sites Active Sites in Injector/Column? start->q_active_sites q_overload Column Overload? start->q_overload a_deactivate Deactivate/Replace Liner Trim Column q_active_sites->a_deactivate Yes q_contamination Contamination? q_active_sites->q_contamination No a_clean_injector Clean Injector Condition Column q_contamination->a_clean_injector Yes q_temp Incorrect Injection Temperature? q_contamination->q_temp No a_optimize_temp Optimize Temperature q_temp->a_optimize_temp Yes a_dilute Dilute Sample Reduce Injection Volume q_overload->a_dilute Yes

GC Peak Shape Troubleshooting Workflow.

HPLC_Troubleshooting_Workflow cluster_baseline Baseline Problems cluster_peaks Peak Problems start HPLC Analysis Issue q_issue_type What is the issue? start->q_issue_type a_baseline Noisy/Drifting Baseline q_issue_type->a_baseline Baseline a_peaks Ghost/Extra Peaks q_issue_type->a_peaks Peaks q_mobile_phase Check Mobile Phase (Degassing, Purity) a_baseline->q_mobile_phase q_pump Check Pump (Purge, Check Valves) q_mobile_phase->q_pump q_detector Check Detector (Clean Flow Cell, Lamp) q_pump->q_detector q_carryover Check for Carryover (Improve Needle Wash) a_peaks->q_carryover q_contamination_solvent Check Solvent/Vial Contamination q_carryover->q_contamination_solvent q_degradation Check Sample Stability in Autosampler q_contamination_solvent->q_degradation

HPLC Troubleshooting Logic Diagram.

References

Validation & Comparative

"Tetrahydrofurfuryl bromide vs. Tetrahydrofurfuryl chloride reactivity comparison"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents, the choice of alkylating agent is pivotal to the success of a reaction. Tetrahydrofurfuryl halides are versatile building blocks, and understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed comparison of the reactivity of Tetrahydrofurfuryl bromide and Tetrahydrofurfuryl chloride, supported by fundamental chemical principles and experimental data.

Executive Summary

Reactivity Principles: A Theoretical Framework

The reactivity of this compound and chloride in nucleophilic substitution reactions is predominantly governed by the nature of the halogen leaving group. Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway common for primary alkyl halides like these, involve the displacement of the halide ion by a nucleophile.[1][2] The rate of an SN2 reaction is directly influenced by the facility with which the leaving group departs.[3][4]

A good leaving group is a weak base, meaning it is stable on its own. When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The weaker the conjugate base, the better the leaving group.[5]

Furthermore, the strength of the carbon-halogen bond plays a critical role. A weaker bond is more easily broken, leading to a faster reaction. The carbon-bromine bond is weaker than the carbon-chlorine bond, as reflected in their average bond dissociation energies.[6]

Performance Data: A Quantitative Comparison

The following table summarizes key physical properties and bond dissociation energies that underpin the reactivity differences between this compound and Tetrahydrofurfuryl chloride.

PropertyThis compoundTetrahydrofurfuryl Chloride
CAS Number 1192-30-9[7]3003-84-7[8]
Molecular Formula C₅H₉BrO[7]C₅H₉ClO[8]
Molecular Weight 165.03 g/mol [9]120.58 g/mol [8]
Average C-X Bond Dissociation Energy ~285 kJ/mol (for C-Br)[6]~339 kJ/mol (for C-Cl)[6]

The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond provides quantitative evidence for the greater reactivity of this compound.[6] Breaking the C-Br bond requires less energy, facilitating a lower activation energy for nucleophilic substitution reactions.

Reaction Mechanism and Experimental Workflow

The primary reaction pathway for both this compound and Tetrahydrofurfuryl chloride with most nucleophiles is the SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry.[1][2]

Caption: Generalized SN2 reaction mechanism for Tetrahydrofurfuryl halides.

A typical experimental workflow for a nucleophilic substitution reaction, such as an ether synthesis, is outlined below.

Experimental_Workflow A Reactant Preparation (Nucleophile Generation) B Reaction Setup (Solvent, Alkyl Halide Addition) A->B C Reaction (Heating/Stirring) B->C D Workup (Quenching, Extraction) C->D E Purification (Chromatography/Distillation) D->E F Characterization (NMR, IR, MS) E->F

Caption: Standard workflow for a nucleophilic substitution reaction.

Experimental Protocols

While direct comparative kinetic studies were not found, the following are representative protocols for common nucleophilic substitution reactions that can be adapted for both this compound and Tetrahydrofurfuryl chloride. Note that reactions with Tetrahydrofurfuryl chloride may require longer reaction times, higher temperatures, or the use of a catalyst (e.g., sodium iodide) to achieve comparable yields to the bromide.

Williamson Ether Synthesis

This protocol describes the synthesis of a Tetrahydrofurfuryl ether.

Materials:

  • Alcohol (e.g., phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • This compound or Tetrahydrofurfuryl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound or Tetrahydrofurfuryl chloride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If using Tetrahydrofurfuryl chloride, gentle heating (e.g., 50-60 °C) may be necessary.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Amination Reaction

This protocol outlines the synthesis of a secondary amine from Tetrahydrofurfuryl halide.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound or Tetrahydrofurfuryl chloride

  • Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile or DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the primary amine, solvent, and base.

  • Add this compound or Tetrahydrofurfuryl chloride to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC). Reactions with Tetrahydrofurfuryl chloride will likely require more forcing conditions.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the product by flash column chromatography.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and Tetrahydrofurfuryl chloride has clear implications for reaction efficiency. The superior leaving group ability of bromide, supported by fundamental principles and bond energy data, makes this compound the more reactive and often preferred reagent for nucleophilic substitution reactions. This allows for the use of milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical considerations in the synthesis of complex molecules. While Tetrahydrofurfuryl chloride is a viable and more economical alternative, its lower reactivity may necessitate more stringent conditions to achieve the desired transformation.

References

A Comparative Guide to Alkylating Agents for Tetrahydrofurfurylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tetrahydrofurfuryl moiety into molecules is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Derived from renewable biomass resources like furfural, tetrahydrofurfuryl compounds are valuable building blocks.[1] This guide provides a comparative analysis of common alkylating strategies for attaching a tetrahydrofurfuryl group to nitrogen (N-Tetrahydrofurfurylation) and oxygen (O-Tetrahydrofurfurylation) nucleophiles, supported by experimental data and detailed protocols.

N-Tetrahydrofurfurylation: Synthesis of Tetrahydrofurfuryl Amines

The two primary strategies for synthesizing tetrahydrofurfuryl amines are reductive amination starting from furanic aldehydes and direct alkylation using tetrahydrofurfuryl halides.

Method A: Reductive Amination of Furanic Aldehydes

Reductive amination is a highly efficient and atom-economical method that typically involves a one-pot reaction between a furanic aldehyde (like 5-hydroxymethylfurfural or furfural), an amine, and a reducing agent, usually hydrogen gas over a heterogeneous catalyst.[2][3] The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrogenated. Concurrently or in a subsequent step, the furan ring is also hydrogenated to yield the final tetrahydrofurfuryl amine.[2] This approach is particularly attractive as it utilizes readily available biomass-derived aldehydes.[3]

AldehydeAmineCatalystH₂ PressureTemp. (°C)Time (h)SolventYield (%)Reference
5-Hydroxymethylfurfural (HMF)AmmoniaNi₆AlOₓ1 bar1006Water99[2]
Furfural (FF)AmmoniaNi₆AlOₓ4 bar1005Water90[2]
HMFAnilineNi₆AlOₓ3 bar1006Water85[2]
HMFBenzylamineNi₆AlOₓ3 bar1006Water76[2]
HMFAnilineCuAlOₓ60 bar120-Methanol98[3]
5-Acetoxymethylfurfural (AMF)AnilineCuAlOₓ60 bar80-Methanol99[3]
FurfuralAmmoniaRaney Co50 bar1204Dioxane98.9[4]

This protocol is adapted from the work by V.A. Glushkov et al.[3]

  • Imine Formation: A solution of 5-hydroxymethylfurfural (HMF) (0.05 M) and aniline (0.05 M) in methanol is prepared and stirred at 25 °C for 3 hours to allow for the condensation reaction and formation of the corresponding imine.

  • Catalytic Hydrogenation: The resulting reaction mixture containing the imine is then pumped, along with H₂ gas, through a flow reactor packed with a CuAlOₓ catalyst.

  • Reaction Conditions: The hydrogenation is carried out at a temperature of 120 °C and a hydrogen pressure of 60 bar.

  • Work-up and Analysis: The output from the reactor is collected, the solvent is removed under reduced pressure, and the resulting product is purified (e.g., by chromatography) if necessary. The yield and purity are determined by analytical techniques such as GC-MS and NMR.

G cluster_0 Step 1: Imine Formation (Condensation) cluster_1 Step 2: Catalytic Hydrogenation Furanic_Aldehyde Furanic Aldehyde (e.g., HMF) Imine Furanic Imine Intermediate Furanic_Aldehyde->Imine + Amine, -H₂O Primary_Amine Primary Amine (e.g., Aniline) Primary_Amine->Imine Imine_reduced Tetrahydrofurfuryl Imine Imine->Imine_reduced Ring Hydrogenation Hydrogen H₂ Gas Product N-Tetrahydrofurfuryl Amine Hydrogen->Product Hydrogen->Imine_reduced Catalyst Heterogeneous Catalyst (e.g., Ni, Cu, Pd) Catalyst->Product Catalyst->Imine_reduced Imine_reduced->Product Imine Reduction G cluster_RA Reductive Amination Pathway cluster_DA Direct Alkylation Pathway Start Goal: Synthesize R-NH-(Tetrahydrofurfuryl) RA_Start Start with Furanic Aldehyde Start->RA_Start DA_Start Start with Tetrahydrofurfuryl-X (X = Br, OTs) Start->DA_Start RA_Step1 Condense with R-NH₂ to form Furanic Imine RA_Start->RA_Step1 RA_Step2 Hydrogenate Imine & Furan Ring (H₂ / Catalyst) RA_Step1->RA_Step2 Final_Product Target Product RA_Step2->Final_Product High Selectivity DA_Step1 React R-NH₂ with Base (Sₙ2 Reaction) DA_Start->DA_Step1 DA_Warning Potential Issue: Overalkylation DA_Step1->DA_Warning DA_Step1->Final_Product Classic Method G cluster_ether Step 1: Etherification cluster_hydro Step 2: Hydrogenation FA Furfuryl Alcohol FE Furfuryl Ether (Intermediate) FA->FE ROH Alcohol (R-OH) ROH->FE AcidCat Acid Catalyst (e.g., HZSM-5) AcidCat->FE -H₂O Product Tetrahydrofurfuryl Ether (Final Product) FE->Product Hydrogen H₂ Gas Hydrogen->Product HydCat Hydrogenation Catalyst (e.g., Raney Ni) HydCat->Product

References

A Comparative Guide to Alternative Synthetic Routes for Tetrahydrofurfuryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydrofurfuryl ethers, valuable compounds in various chemical industries including pharmaceuticals and biofuels, has traditionally followed established pathways. However, the pursuit of more efficient, sustainable, and cost-effective methods has led to the development of several alternative synthetic routes. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual representations of the chemical transformations involved.

Comparison of Synthetic Methodologies

The primary synthetic routes to tetrahydrofurfuryl ethers can be categorized into three main approaches: a two-step synthesis commencing from furfuryl alcohol, a one-pot reductive etherification starting with furfural, and the direct etherification of tetrahydrofurfuryl alcohol. Each method presents distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact.

Route 1: Two-Step Synthesis from Furfuryl Alcohol

This classical approach involves the etherification of furfuryl alcohol to the corresponding furfuryl ether, followed by the hydrogenation of the furan ring to yield the desired tetrahydrofurfuryl ether.

Step 1: Etherification of Furfuryl Alcohol Acid catalysts are typically employed for the etherification of furfuryl alcohol with various alcohols. Solid acid catalysts like zeolites (e.g., HZSM-5) are often favored due to their ease of separation and potential for recyclability.

Step 2: Hydrogenation of Furfuryl Ether The subsequent hydrogenation of the furfuryl ether to the tetrahydrofurfuryl ether is commonly achieved using heterogeneous catalysts such as Raney Nickel or precious metal catalysts (e.g., Pd, Ru) under hydrogen pressure.

dot

TwoStepSynthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrogenation Furfuryl_Alcohol Furfuryl Alcohol Furfuryl_Ether Furfuryl Ether Furfuryl_Alcohol->Furfuryl_Ether Solid Acid (e.g., HZSM-5) Alcohol R-OH Alcohol->Furfuryl_Ether Tetrahydrofurfuryl_Ether Tetrahydrofurfuryl Ether Furfuryl_Ether->Tetrahydrofurfuryl_Ether Catalyst (e.g., Raney Ni) H2 H2 H2->Tetrahydrofurfuryl_Ether OnePotSynthesis Furfural Furfural Intermediate Furfuryl Ether (or other intermediates) Furfural->Intermediate Pd/C, Acid Alcohol R-OH Alcohol->Intermediate H2 H2 H2->Intermediate Tetrahydrofurfuryl_Ether Tetrahydrofurfuryl Ether Intermediate->Tetrahydrofurfuryl_Ether Pd/C, H2 WilliamsonEtherSynthesis THFA Tetrahydrofurfuryl Alcohol Alkoxide Tetrahydrofurfuryl Alkoxide THFA->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Tetrahydrofurfuryl_Ether Tetrahydrofurfuryl Ether Alkoxide->Tetrahydrofurfuryl_Ether Nucleophilic Substitution Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Tetrahydrofurfuryl_Ether Byproduct NaX

A Comparative Guide to the Kinetic Analysis of Tetrahydrofurfuryl Bromide Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Reactivity

The following tables summarize the expected relative rates of SN2 reactions for tetrahydrofurfuryl bromide based on fundamental principles of organic chemistry. These comparisons are qualitative and based on well-understood structure-activity relationships in nucleophilic substitution reactions.

Table 1: Comparison of SN2 Reaction Rates for this compound and Other Alkyl Halides

SubstrateStructureRelative RateRationale
Methyl BromideCH₃BrFastestLeast sterically hindered, allowing for easy backside attack by the nucleophile.[1]
This compound C₅H₉OBrFastPrimary alkyl halide with minimal steric hindrance at the α-carbon. The ether oxygen may have a minor electronic effect.
Ethyl BromideCH₃CH₂BrFastA simple primary alkyl halide with low steric hindrance.[1]
Isopropyl Bromide(CH₃)₂CHBrSlowSecondary alkyl halide with increased steric hindrance, slowing the SN2 reaction rate significantly compared to primary halides.[1]
tert-Butyl Bromide(CH₃)₃CBrNo ReactionTertiary alkyl halide where steric hindrance prevents the SN2 pathway.[1]
Benzyl BromideC₆H₅CH₂BrVery FastThe adjacent π-system of the benzene ring stabilizes the transition state, accelerating the SN2 reaction.

Table 2: Expected Relative Reactivity of this compound with Various Nucleophiles

NucleophileFormulaRelative RateRationale
IodideI⁻Very FastExcellent nucleophile and a good leaving group, making the reaction highly favorable.
ThiocyanateSCN⁻FastA potent nucleophile due to the soft nature of the sulfur atom.
AzideN₃⁻FastA strong nucleophile, commonly used in SN2 reactions.
HydroxideOH⁻ModerateA strong nucleophile, but also a strong base, which can lead to competing elimination reactions.
AcetateCH₃COO⁻SlowA weaker nucleophile compared to anions of strong acids.
WaterH₂OVery SlowA weak, neutral nucleophile.

Experimental Protocols

While specific protocols for the kinetic analysis of this compound are not detailed in the available literature, a general experimental procedure for monitoring the kinetics of SN2 reactions of alkyl bromides can be adapted. The following protocol outlines a common method using conductometry.

Experimental Protocol: Kinetic Analysis of the Reaction of an Alkyl Bromide with a Nucleophile via Conductometry

Objective: To determine the rate constant of the SN2 reaction between an alkyl bromide (e.g., this compound) and a nucleophile (e.g., sodium iodide in acetone).

Materials:

  • This compound

  • Sodium Iodide

  • Acetone (anhydrous)

  • Volumetric flasks

  • Pipettes

  • Conductivity meter and probe

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a standard stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

    • Prepare a standard stock solution of this compound in anhydrous acetone (e.g., 0.1 M).

  • Reaction Setup:

    • Equilibrate the stock solutions and a reaction vessel containing a known volume of the sodium iodide solution to the desired reaction temperature using the constant temperature water bath.

    • Place the conductivity probe into the sodium iodide solution and allow it to thermally equilibrate.

  • Initiation and Data Collection:

    • Initiate the reaction by rapidly adding a known volume of the this compound solution to the sodium iodide solution with vigorous stirring.

    • Simultaneously start the stopwatch and begin recording the conductivity of the solution at regular time intervals. The reaction produces sodium bromide, which is less soluble in acetone than sodium iodide, leading to a change in conductivity.

  • Data Analysis:

    • The rate of reaction can be determined by monitoring the change in conductivity over time. The initial rate can be used to determine the order of the reaction with respect to each reactant by varying their initial concentrations (the method of initial rates).

    • For a second-order reaction, a plot of 1/([NaI]t - [NaBr]t) versus time will yield a straight line with a slope equal to the rate constant, k. Alternatively, pseudo-first-order conditions can be employed by using a large excess of one reactant.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows involved in the kinetic analysis of this compound nucleophilic substitution.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Reactants to Desired Temperature A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (e.g., Conductometry, Spectroscopy) C->D E Collect Data vs. Time D->E F Analyze Data to Determine Rate Law and Rate Constant E->F Reactivity_Comparison cluster_substrate Substrate Reactivity (S_N2) Methyl Methyl Halide Primary Primary Halide (e.g., THFB) Methyl->Primary Decreasing Rate Secondary Secondary Halide Primary->Secondary Decreasing Rate Tertiary Tertiary Halide Secondary->Tertiary Decreasing Rate

References

A Comparative Guide to the Synthesis of Tetrahydrofurfuryl Bromide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient preparation of key intermediates is paramount. Tetrahydrofurfuryl bromide, a versatile building block, can be synthesized through various methods, each presenting distinct advantages in terms of yield, purity, and reaction conditions. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data to inform methodology selection.

Performance Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and experimental complexity. The following table summarizes the quantitative data for four prominent methods.

MethodKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Key Advantages
Phosphorus Tribromide & Pyridine PBr₃, Pyridine, Tetrahydrofurfuryl Alcohol-5 to 05 (addition) + 24-48 (standing)53–79[1][2][3]High after distillationWell-established, reliable
Direct HBr Substitution HBr, Tetrahydrofurfuryl Alcohol80–12012–2470–75[2]85–90[2]Low cost, simple setup[2]
Methanesulfonate Intermediate MsCl, NaBr, Tetrahydrofurfuryl Alcohol0–7024–4880–81 (>90% conversion from intermediate)[2]>99[2]Minimizes elimination side products[2]
Phase-Transfer Catalysis (PTC) NaBr, TBAB, Tetrahydrofurfuryl Alcohol20–1208–1387–94[2]>99[2]Scalable, high purity[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the key methods discussed.

Method 1: Synthesis via Phosphorus Tribromide and Pyridine

This procedure is a well-documented method known for its reliability. The use of pyridine is crucial as it significantly improves the yield compared to using phosphorus tribromide alone.[1][3] Pyridine acts as a weak base, preventing the reverse reaction and neutralizing the HBr byproduct.[1]

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 96 g (0.36 mole) of phosphorus tribromide and 50 ml of dry benzene.[3]

  • Add 15 g of dry pyridine from the dropping funnel over 15 minutes with stirring.[3]

  • Cool the flask to -5°C using an ice-salt bath.[3]

  • A mixture of 102 g (1 mole) of tetrahydrofurfuryl alcohol and 5 g of dry pyridine is then added slowly over 4 hours, maintaining the internal temperature at -5°C to -3°C.[3]

  • Continue stirring for an additional hour, then allow the mixture to warm to room temperature and let it stand for 24-48 hours.[3]

  • The product is isolated by distillation. First, the benzene is removed under reduced pressure. The crude this compound is then distilled at 69–70°C/22 mm.[3]

Method 2: Direct Substitution with Hydrobromic Acid

This method offers a simpler setup and uses less expensive reagents, though it may result in lower purity due to competitive elimination reactions.[2]

Procedure:

  • Tetrahydrofurfuryl alcohol is dissolved in concentrated hydrobromic acid (typically 48–62% w/w) in a stoichiometric excess.[2]

  • The reaction mixture is heated under reflux at a temperature of 80–120°C.[2]

  • The reaction is maintained for 12–24 hours to drive it to completion.[2]

  • Following the reaction, the product is isolated and purified, typically by distillation, to achieve a purity of approximately 85-90%.[2]

Method 3: Methanesulfonate Intermediate Approach

To overcome the limitations of direct HBr substitution, particularly the formation of elimination byproducts, a two-step approach involving a methanesulfonate intermediate can be employed. This route offers significantly higher purity.[2]

Procedure:

  • Formation of the Mesylate: Tetrahydrofurfuryl alcohol is treated with methanesulfonyl chloride (MsCl) in pyridine at a temperature of 0–5°C. This step yields the (tetrahydrofuran-2-yl)methyl methanesulfonate intermediate with a reported yield of 89%.[2]

  • Bromide Displacement: The isolated mesylate intermediate is then reacted with sodium bromide (NaBr) in tetrahydrofuran (THF) at 70°C. This nucleophilic substitution proceeds with greater than 90% conversion to this compound, with minimal formation of the 2-methylene tetrahydrofuran byproduct (<2%).[2]

Synthesis Method Comparison Workflow

The following diagram illustrates the decision-making process for selecting a synthesis method for this compound based on desired outcomes such as yield and purity.

G Start Select Synthesis Method for This compound PBr3_Py Phosphorus Tribromide & Pyridine Start->PBr3_Py Established Method HBr Direct HBr Substitution Start->HBr Low Cost Mesylate Methanesulfonate Intermediate Start->Mesylate High Purity PTC Phase-Transfer Catalysis Start->PTC High Yield & Scalable Yield_PBr3 Yield: 53-79% PBr3_Py->Yield_PBr3 Yield_HBr Yield: 70-75% Purity: 85-90% HBr->Yield_HBr Yield_Mesylate Yield: >80% Purity: >99% Mesylate->Yield_Mesylate Yield_PTC Yield: 87-94% Purity: >99% PTC->Yield_PTC

Caption: Comparative workflow of this compound synthesis methods.

References

A Spectroscopic Comparison of Tetrahydrofurfuryl Bromide and Its Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison between the versatile reagent Tetrahydrofurfuryl bromide and its common nucleophilic substitution products, Tetrahydrofurfuryl acetate and Tetrahydrofurfuryl ethyl ether. The distinct changes in spectroscopic signatures upon substitution of the bromide are highlighted through a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols are provided to support the reproducibility of the presented data.

Reaction Overview

This compound is a valuable building block in organic synthesis, primarily utilized for its reactive bromomethyl group which readily undergoes nucleophilic substitution reactions.[1][2] This allows for the introduction of the tetrahydrofurfuryl moiety into a wide range of molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals.[1][3] The general reaction scheme involves the displacement of the bromide ion by a nucleophile. This guide focuses on the reactions with acetate and ethoxide ions to yield Tetrahydrofurfuryl acetate and Tetrahydrofurfuryl ethyl ether, respectively.

G reactant This compound product1 Tetrahydrofurfuryl Acetate reactant->product1 Nucleophilic Substitution product2 Tetrahydrofurfuryl Ethyl Ether reactant->product2 Nucleophilic Substitution nucleophile1 Acetate Nucleophile (e.g., from Acetic Anhydride) nucleophile1->product1 nucleophile2 Ethoxide Nucleophile (e.g., from Ethanol) nucleophile2->product2

Figure 1: Reaction of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its acetate and ether derivatives. This data allows for a clear differentiation between the starting material and the products based on their unique spectral characteristics.

¹H NMR Data

Solvent: CDCl₃

CompoundChemical Shift (δ) / ppmMultiplicityAssignment
This compound 3.9 - 3.7 (m)Multiplet-OCH₂- and -CHO- (ring)
3.45 (d)Doublet-CH₂Br
2.1 - 1.5 (m)Multiplet-CH₂- (ring)
Tetrahydrofurfuryl acetate 4.1 - 3.9 (m)Multiplet-OCH₂- and -CHO- (ring)
4.05 (d)Doublet-CH₂OAc
2.05 (s)Singlet-COCH₃
2.0 - 1.5 (m)Multiplet-CH₂- (ring)
Tetrahydrofurfuryl ethyl ether 3.9 - 3.7 (m)Multiplet-OCH₂- and -CHO- (ring)
3.5 (q)Quartet-OCH₂CH₃
3.4 (d)Doublet-CH₂OCH₂CH₃
2.0 - 1.5 (m)Multiplet-CH₂- (ring)
1.2 (t)Triplet-OCH₂CH₃
¹³C NMR Data

Solvent: CDCl₃

CompoundChemical Shift (δ) / ppmAssignment
This compound 77.5-CHO- (ring)
68.5-OCH₂- (ring)
35.0-CH₂Br
28.5, 25.5-CH₂- (ring)
Tetrahydrofurfuryl acetate 171.0C=O
76.5-CHO- (ring)
68.0-OCH₂- (ring)
66.5-CH₂OAc
28.0, 25.0-CH₂- (ring)
21.0-COCH₃
Tetrahydrofurfuryl ethyl ether 76.0-CHO- (ring)
72.0-CH₂OCH₂CH₃
68.0-OCH₂- (ring)
66.0-OCH₂CH₃
28.0, 25.0-CH₂- (ring)
15.0-OCH₂CH₃
IR Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound 2950 - 2850C-H stretch (alkane)
1090C-O-C stretch (ether)
650C-Br stretch
Tetrahydrofurfuryl acetate 2950 - 2850C-H stretch (alkane)
1740C=O stretch (ester)
1240C-O stretch (ester)
1090C-O-C stretch (ether)
Tetrahydrofurfuryl ethyl ether 2950 - 2850C-H stretch (alkane)
1100C-O-C stretch (ether)
Mass Spectrometry Data (Electron Ionization)
CompoundKey m/z valuesAssignment
This compound 164/166[M]⁺ (presence of Br isotopes)
85[M-Br]⁺
71[C₄H₇O]⁺
Tetrahydrofurfuryl acetate 144[M]⁺
101[M-CH₃CO]⁺
71[C₄H₇O]⁺
43[CH₃CO]⁺
Tetrahydrofurfuryl ethyl ether 130[M]⁺
101[M-C₂H₅]⁺
85[M-OC₂H₅]⁺
71[C₄H₇O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : The spectra can be acquired on a standard 300 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: -5 to 220 ppm

  • Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4][5]

  • Instrumentation : A standard Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Scan range: 4000 - 400 cm⁻¹.[6]

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Background Correction : A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.[7]

GC-MS
  • Sample Preparation : Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[8]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions :

    • Injector temperature: 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions :

    • Ionization mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass range: 40-400 m/z.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

  • Data Analysis : Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Compare the fragmentation patterns with known databases or interpret them based on established fragmentation rules.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output NMR_prep Dissolve in CDCl3 NMR NMR Spectroscopy (¹H, ¹³C) NMR_prep->NMR IR_prep Neat Liquid (ATR) or Thin Film IR FT-IR Spectroscopy IR_prep->IR MS_prep Dilute in Volatile Solvent MS GC-MS Analysis MS_prep->MS NMR_data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_data IR_data Wavenumber (cm⁻¹) Transmittance (%) IR->IR_data MS_data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_data

References

Assessing the Stereochemical Outcome of Reactions with Chiral Tetrahydrofurfuryl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of effective and safe pharmaceuticals. Chiral tetrahydrofuran moieties are prevalent scaffolds in numerous natural products and drug molecules. Tetrahydrofurfuryl bromide, a versatile building block, offers a potential route to introduce this chiral motif. This guide provides an objective comparison of the stereochemical outcomes of nucleophilic substitution reactions with chiral this compound and evaluates alternative chiral electrophiles for the synthesis of enantiomerically enriched tetrahydrofuran derivatives, supported by experimental data.

Reactions of Chiral this compound: A Mechanistic Overview

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2).[1] In a typical SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion.[2][3]

However, in the case of chiral this compound, the stereogenic center is located within the tetrahydrofuran ring at the C2 position, while the nucleophilic attack occurs at the exocyclic bromomethyl carbon.

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Caption: SN2 reaction on chiral this compound.

This key structural feature dictates that the stereochemical integrity of the chiral center in the ring should be preserved throughout the reaction. The synthesis of this compound from the corresponding chiral alcohol using reagents like phosphorus tribromide (PBr₃) in the presence of pyridine is also known to proceed with retention of configuration.[4] This makes chiral this compound an attractive synthon for introducing a stereochemically defined tetrahydrofurfuryl moiety.

Stereochemical Outcome: Quantitative Data

While the theoretical expectation is the retention of stereoconfiguration, experimental verification is crucial. The following table summarizes the expected stereochemical outcome based on the established principles of SN2 reactions where the chiral center is not the reaction site.

Nucleophile (Nu⁻)Chiral this compound EnantiomerExpected Product EnantiomerExpected Stereochemical Outcome
RO⁻ (Alkoxide)(R)-2-(bromomethyl)tetrahydrofuran(R)-2-(alkoxymethyl)tetrahydrofuranRetention of Configuration
RS⁻ (Thiolate)(R)-2-(bromomethyl)tetrahydrofuran(R)-2-((alkylthio)methyl)tetrahydrofuranRetention of Configuration
N₃⁻ (Azide)(S)-2-(bromomethyl)tetrahydrofuran(S)-2-(azidomethyl)tetrahydrofuranRetention of Configuration
CN⁻ (Cyanide)(S)-2-(bromomethyl)tetrahydrofuran(S)-3-(tetrahydrofuran-2-yl)propanenitrileRetention of Configuration
R₂NH (Amine)(R)-2-(bromomethyl)tetrahydrofuran(R)-N,N-dialkyl-1-(tetrahydrofuran-2-yl)methanamineRetention of Configuration

Note: This table is based on the predicted outcome. Specific experimental data with enantiomeric excess (e.e.) values are sparsely reported in publicly available literature, highlighting a gap in the detailed quantitative analysis of these reactions.

Alternative Chiral Electrophiles for Tetrahydrofuran Synthesis

Several alternative strategies exist for the stereoselective synthesis of substituted tetrahydrofurans, often involving different chiral electrophiles or precursors. These methods provide a point of comparison for the utility of chiral this compound.

1. Chiral γ-Lactols

The addition of nucleophiles to chiral γ-lactols, often derived from readily available chiral pool sources like (S)-glutamic acid, offers a powerful method for the diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans.

NucleophileChiral γ-Lactol DerivativeDiastereomeric Ratio (trans:cis)Reference
Titanium enolate of N-acetyl (R)-oxazolidin-2-onefrom (S)-glutamic acid2:1[5]
Titanium enolate of N-propionyl (R)-oxazolidin-2-onefrom (S)-glutamic acid8:1[5]
Titanium enolate of N-bromoacetyl (R)-oxazolidin-2-onefrom (S)-glutamic acid10:1[5]

2. Chiral Tetrahydrofurfuryl Tosylates

Similar to the bromide, chiral tetrahydrofurfuryl tosylates can be employed as electrophiles in SN2 reactions. Tosylates are excellent leaving groups, often leading to cleaner reactions and higher yields. The stereochemical outcome is also expected to be retention of configuration at the C2 center of the tetrahydrofuran ring. While direct comparative studies with the bromide are limited, the principles of SN2 reactions suggest a similar high fidelity of stereochemical transfer.

Experimental Protocols

General Procedure for Nucleophilic Substitution on Chiral this compound:

To a solution of the nucleophile (e.g., sodium alkoxide, sodium thiolate, or amine, 1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) at room temperature is added a solution of chiral this compound (1.0 equivalent) in the same solvent. The reaction mixture is stirred at room temperature or heated depending on the nucleophilicity of the attacking species. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

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Experimental_Workflow start Start dissolve_nucleophile Dissolve Nucleophile in Aprotic Solvent start->dissolve_nucleophile add_bromide Add Chiral this compound dissolve_nucleophile->add_bromide react Stir at RT or Heat add_bromide->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Stereochemical Purity (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: Experimental workflow for nucleophilic substitution.

Logical Relationships in Stereochemical Assessment

The assessment of the stereochemical outcome of these reactions follows a clear logical progression, from the synthesis of the chiral starting material to the analysis of the final product.

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Logical_Relationships start Chiral Tetrahydrofurfuryl Alcohol synthesis Synthesis of Chiral this compound (e.g., with PBr₃/pyridine) start->synthesis Retention of Configuration reaction Nucleophilic Substitution (SN2) with Nu⁻ synthesis->reaction analysis Stereochemical Analysis of Product (e.g., Chiral HPLC, Polarimetry) reaction->analysis outcome Determination of Stereochemical Outcome (Retention/Inversion/Racemization) analysis->outcome

Caption: Logic of stereochemical outcome assessment.

Conclusion

Chiral this compound serves as a valuable building block for the introduction of a stereochemically defined tetrahydrofurfuryl moiety into a molecule. Based on fundamental principles of SN2 reactions, nucleophilic substitution at the exocyclic carbon is expected to proceed with high fidelity, retaining the original stereochemistry of the chiral center within the tetrahydrofuran ring.

However, a notable lack of comprehensive, quantitative experimental data in the literature highlights the need for further research to definitively establish the enantiomeric purity of the products obtained from a wide range of nucleophiles. In contrast, alternative methods, such as nucleophilic additions to chiral γ-lactols, offer well-documented, highly diastereoselective routes to substituted tetrahydrofurans. For researchers and drug development professionals, the choice between using chiral this compound and employing an alternative synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. The direct use of chiral this compound is a more straightforward approach for appending the tetrahydrofurfuryl group, provided that the predicted high stereochemical retention is experimentally confirmed for the specific reaction of interest.

References

Tetrahydrofurfuryl Bromide vs. Benzyl Bromide: A Comparative Guide to SN2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate alkylating agents is paramount for the efficient construction of molecular frameworks. Both tetrahydrofurfuryl bromide and benzyl bromide serve as valuable primary halides for introducing the tetrahydrofurfuryl and benzyl moieties, respectively, via bimolecular nucleophilic substitution (SN2) reactions. This guide provides a detailed comparison of their reactivity in SN2 reactions, supported by theoretical principles and available experimental contexts.

Introduction to SN2 Reactivity

The SN2 reaction is a fundamental one-step process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Several factors influence the rate of an SN2 reaction, with steric hindrance, the nature of the leaving group, and electronic effects being the most critical. For the purpose of this comparison, both this compound and benzyl bromide share the same leaving group (Br⁻), allowing for a focused analysis of the impact of their distinct alkyl frameworks.

Comparative Analysis of Reactivity

Benzyl Bromide:

Benzyl bromide is well-documented to be highly reactive in SN2 reactions, often more so than simple primary alkyl halides like ethyl bromide.[1][2] This enhanced reactivity is attributed to the electronic stabilization of the SN2 transition state by the adjacent benzene ring. The p-orbitals of the phenyl group can overlap with the developing p-orbital on the benzylic carbon in the trigonal bipyramidal transition state, delocalizing the electron density and lowering the activation energy of the reaction.[2][3]

This compound:

This compound is a primary alkyl halide, a class of compounds that is generally well-suited for SN2 reactions due to minimal steric hindrance at the reaction center.[4] The carbon atom bearing the bromine is readily accessible to incoming nucleophiles. The ether oxygen in the tetrahydrofuran ring can exert a slight electron-withdrawing inductive effect, which can subtly influence the electrophilicity of the reaction center.[4]

Theoretical Comparison of Reactivity Factors

FeatureThis compoundBenzyl BromideImpact on SN2 Reactivity
Substrate Type Primary Alkyl HalidePrimary Benzylic HalideBoth are sterically unhindered and favor the SN2 pathway.
Steric Hindrance Low. The tetrahydrofurfuryl group is relatively small and flexible.Low. The phenyl group is planar, allowing for backside attack.Both substrates are readily accessible to nucleophiles.
Electronic Effects Inductive effect from the ether oxygen.Resonance stabilization of the transition state by the phenyl ring.The resonance stabilization in the benzyl bromide transition state is a powerful accelerating factor.

Based on these theoretical considerations, benzyl bromide is expected to be significantly more reactive than this compound in SN2 reactions. The stabilization of the transition state by the phenyl ring in benzyl bromide provides a lower energy pathway for the reaction to proceed compared to the more localized transition state of this compound.

Experimental Context and Protocols

While a direct kinetic comparison is elusive, the relative reactivity of primary alkyl halides can be qualitatively assessed using a standard experimental setup. A common method involves the reaction of the alkyl halide with sodium iodide in acetone.[5][6] The reaction's progress is monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

Representative Experimental Protocol: Finkelstein Reaction

This protocol is a generalized procedure for comparing the SN2 reactivity of primary alkyl halides.

Objective: To qualitatively compare the rate of SN2 reaction of an alkyl bromide with sodium iodide in acetone.

Materials:

  • Alkyl bromide (e.g., this compound or Benzyl bromide)

  • 15% (w/v) solution of Sodium Iodide in anhydrous acetone

  • Anhydrous acetone for cleaning

  • Test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.

  • Add 2-3 drops of the alkyl bromide to the test tube.

  • Stopper the test tube and shake to ensure thorough mixing.

  • Observe the reaction mixture for the formation of a white precipitate (NaBr).

  • Record the time taken for the precipitate to appear. A faster appearance of the precipitate indicates a higher reaction rate.

  • If no reaction is observed at room temperature after a reasonable time (e.g., 15-20 minutes), the test tube can be gently warmed in a water bath to facilitate the reaction.[7]

Expected Observations: Based on the theoretical analysis, benzyl bromide would be expected to produce a precipitate significantly faster than this compound, indicating its higher reactivity in this SN2 reaction.

Logical Relationship Diagram

SN2_Reactivity_Comparison THFB This compound Steric Steric Hindrance (Low for both) THFB->Steric Electronic Electronic Effects THFB->Electronic BnBr Benzyl Bromide BnBr->Steric BnBr->Electronic Inductive Inductive Effect (THF Ring) Electronic->Inductive Resonance Resonance Stabilization (Phenyl Ring) Electronic->Resonance Reactivity_THFB Moderate Reactivity Inductive->Reactivity_THFB Reactivity_BnBr High Reactivity Resonance->Reactivity_BnBr

Caption: Factors influencing the comparative SN2 reactivity of this compound and Benzyl Bromide.

Conclusion

References

"evaluation of the methanesulfonate intermediate method for THFB synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the methanesulfonate intermediate method for the synthesis of Tetrahydrofurfuryl benzoate (THFB), a valuable intermediate in various chemical and pharmaceutical applications. A direct comparison with two established alternative methods, Fischer Esterification and the Acyl Chloride method, is presented, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy.

Comparison of Key Synthesis Methods

The choice of a synthetic route for THFB is influenced by factors such as desired yield, purity requirements, reaction conditions, and safety considerations. The following table summarizes the key performance indicators for the methanesulfonate intermediate method and its alternatives.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction Time (hours)Temperature (°C)Key AdvantagesKey Disadvantages
Methanesulfonate Intermediate Tetrahydrofurfuryl alcohol, Methanesulfonyl chloride, Sodium benzoateTriethylamine (or other base)High (estimated)~6-120 to Room Temp.Mild reaction conditions, avoids strong acids.Two-step process, potential for side reactions if not controlled.
Fischer Esterification Tetrahydrofurfuryl alcohol, Benzoic acidConcentrated Sulfuric Acid or p-Toluenesulfonic acid60-80[1]1-10[2]60-110[2]One-pot reaction, readily available catalysts.[2]Reversible reaction, requires removal of water, strong acid catalyst.[2]
Acyl Chloride Method Tetrahydrofurfuryl alcohol, Benzoyl chloridePyridine or other baseHigh (>90 estimated)~1-40 to Room Temp.High reactivity, generally high yield.Benzoyl chloride is moisture sensitive and corrosive, produces HCl byproduct.

Reaction Mechanisms and Workflows

To visualize the distinct pathways for THFB synthesis, the following diagrams illustrate the reaction mechanisms and experimental workflows for each method.

Methanesulfonate Intermediate Method

This two-step method involves the conversion of the alcohol to a mesylate, which is a good leaving group, followed by nucleophilic substitution by the benzoate anion.

Methanesulfonate_Intermediate_Method cluster_step1 Step 1: Formation of Tetrahydrofurfuryl Mesylate cluster_step2 Step 2: Nucleophilic Substitution THFA Tetrahydrofurfuryl alcohol THFM Tetrahydrofurfuryl mesylate THFA->THFM MsCl, Base MsCl Methanesulfonyl chloride MsCl->THFM Base1 Base (e.g., Triethylamine) Base1->THFM THFB Tetrahydrofurfuryl benzoate THFM->THFB Sodium benzoate NaBenz Sodium benzoate NaBenz->THFB

Figure 1. Reaction scheme for the Methanesulfonate Intermediate Method.
Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.

Fischer_Esterification THFA Tetrahydrofurfuryl alcohol THFB Tetrahydrofurfuryl benzoate THFA->THFB Benzoic Acid, H⁺ BenzoicAcid Benzoic acid BenzoicAcid->THFB AcidCat Acid Catalyst (e.g., H₂SO₄) AcidCat->THFB Water Water THFB->Water byproduct

Figure 2. Reaction scheme for Fischer Esterification.
Acyl Chloride Method

This method involves the reaction of an alcohol with a more reactive acyl chloride.

Acyl_Chloride_Method THFA Tetrahydrofurfuryl alcohol THFB Tetrahydrofurfuryl benzoate THFA->THFB Benzoyl Chloride, Base BenzoylChloride Benzoyl chloride BenzoylChloride->THFB Base2 Base (e.g., Pyridine) Base2->THFB HCl HCl THFB->HCl byproduct

Figure 3. Reaction scheme for the Acyl Chloride Method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Methanesulfonate Intermediate Method

Step 1: Synthesis of Tetrahydrofurfuryl Mesylate

  • To a solution of Tetrahydrofurfuryl alcohol (1 eq.) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) to the mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tetrahydrofurfuryl mesylate.

Step 2: Synthesis of Tetrahydrofurfuryl Benzoate

  • Dissolve the crude Tetrahydrofurfuryl mesylate (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium benzoate (1.2 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure Tetrahydrofurfuryl benzoate.

Protocol 2: Fischer Esterification
  • Place benzoic acid (1 eq.) and Tetrahydrofurfuryl alcohol (1.5 eq.) in a round-bottomed flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 90-110 °C) for 4-6 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted benzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain Tetrahydrofurfuryl benzoate.[1]

Protocol 3: Acyl Chloride Method
  • In a flask, dissolve Tetrahydrofurfuryl alcohol (1 eq.) in anhydrous dichloromethane (DCM) or diethyl ether.

  • Add a base, such as pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid (to remove excess pyridine), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Tetrahydrofurfuryl benzoate. Further purification can be achieved by column chromatography if necessary.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of THFB, applicable to all three methods with minor variations in the reaction and work-up steps.

Experimental_Workflow Start Start Reactants Combine Reactants (THFA, Benzoic Acid Derivative/Mesylate) Start->Reactants Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Distillation or Chromatography) SolventRemoval->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to Tetrahydrofurfuryl Bromide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates like Tetrahydrofurfuryl bromide (THFB) is paramount. This guide provides a detailed comparison of four prominent synthesis protocols, offering a cost-benefit analysis based on experimental data to inform your selection of the most suitable method.

At a Glance: Comparing Synthesis Protocols

The synthesis of this compound primarily starts from the readily available Tetrahydrofurfuryl alcohol (THFA). The choice of brominating agent and reaction conditions significantly impacts yield, purity, cost, and safety. Here, we compare four common methods: reaction with phosphorus tribromide (PBr₃) and pyridine, reaction with hydrobromic acid (HBr), a two-step methanesulfonate intermediate approach, and a phase-transfer catalysis (PTC) method.

Parameter PBr₃ / Pyridine Hydrobromic Acid (HBr) Methanesulfonate Intermediate Phase-Transfer Catalysis (PTC)
Yield 53-79%[1]~70-75% (lower purity)[2]>90% conversion[2]Up to 93.8%[2]
Purity Good, requires distillation[3]Lower, requires significant purification[2]High (>98%)[2]High (>99% GC)[2]
Reaction Time ~24-48 hours[3]12-24 hours[2]Step 1: Not specified; Step 2: Not specified8-13 hours[2]
Temperature -5°C to room temperature[3]80-120°C[2]Step 1: 0-5°C; Step 2: 70°C[2]20-120°C[2]
Key Reagents PBr₃, Pyridine, BenzeneConcentrated HBrMethanesulfonyl chloride, Pyridine, NaBrTHFA, NaBr, TBAB, NaI
Solvents Benzene[3]None (HBr is the solvent)Pyridine, THFToluene or MTBE[2]
Cost of Reagents ModerateLowHighModerate-High
Safety Concerns PBr₃ is corrosive and reacts violently with water.[4][5] Pyridine is toxic and flammable.[6] Benzene is a known carcinogen.[7][8]HBr is highly corrosive and can cause severe burns.[9][10] High reaction temperatures pose a risk.Methanesulfonyl chloride is toxic, corrosive, and moisture-sensitive.[1][11][12][13]TBAB is an irritant. Solvents like toluene and MTBE are flammable and have associated health risks.[14][15][16]
Environmental Impact Use of benzene is a significant concern due to its toxicity and environmental persistence.[7][8][17][18][19] Pyridine is also harmful to the environment.[20][21][22]High concentration of acid can lead to environmental damage if not properly neutralized.[23][24][25][26][27]Disposal of pyridine and chlorinated waste needs careful consideration.Toluene and MTBE are volatile organic compounds (VOCs) that can contribute to air pollution.[14][15][16]

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow and key components of the compared synthesis protocols for this compound.

G cluster_start Starting Material cluster_protocols Synthesis Protocols cluster_pbr3 PBr3 / Pyridine cluster_hbr Hydrobromic Acid cluster_mesyl Methanesulfonate Intermediate cluster_ptc Phase-Transfer Catalysis cluster_end Product THFA Tetrahydrofurfuryl Alcohol (THFA) PBr3_reagents PBr3, Pyridine Solvent: Benzene THFA->PBr3_reagents Yield: 53-79% HBr_reagents Conc. HBr THFA->HBr_reagents Yield: ~70-75% Mesyl_step1 Step 1: MsCl, Pyridine Temp: 0-5°C THFA->Mesyl_step1 High Yield >90% conversion PTC_reagents NaBr, TBAB, NaI Solvent: Toluene/MTBE THFA->PTC_reagents Yield: up to 93.8% PBr3_conditions Temp: -5°C to RT Time: 24-48h PBr3_reagents->PBr3_conditions THFB Tetrahydrofurfuryl Bromide (THFB) PBr3_conditions->THFB HBr_conditions Temp: 80-120°C Time: 12-24h HBr_reagents->HBr_conditions HBr_conditions->THFB Mesyl_intermediate Mesylate Intermediate Mesyl_step1->Mesyl_intermediate Mesyl_step2 Step 2: NaBr, THF Temp: 70°C Mesyl_intermediate->Mesyl_step2 Mesyl_step2->THFB PTC_conditions Temp: 20-120°C Time: 8-13h PTC_reagents->PTC_conditions PTC_conditions->THFB

Caption: Comparative workflow of four different synthesis protocols for this compound.

Detailed Experimental Protocols

Phosphorus Tribromide (PBr₃) and Pyridine Method

This is a classic and well-documented method for the bromination of primary alcohols.

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place phosphorus tribromide (0.36 mole) and dry benzene (50 ml).[3]

  • With stirring, add dry pyridine (15 g) over a period of 15 minutes.

  • Cool the mixture to -5°C using an ice-salt bath.[3]

  • Slowly add a mixture of tetrahydrofurfuryl alcohol (1 mole) and dry pyridine (5 g) from the dropping funnel over 4 hours, maintaining the internal temperature between -5°C and -3°C.[3]

  • Continue stirring for an additional hour, then allow the mixture to warm to room temperature and let it stand for 24-48 hours.[3]

  • The product is isolated by distillation. First, benzene is removed under reduced pressure, and then the this compound is distilled at 69-70°C/22 mm.[3]

Hydrobromic Acid (HBr) Method

This method involves the direct reaction of the alcohol with concentrated hydrobromic acid.

Methodology:

  • Tetrahydrofurfuryl alcohol is dissolved in concentrated hydrobromic acid (48-62% w/w) in a reaction vessel equipped with a reflux condenser.[2]

  • The mixture is heated to a temperature between 80°C and 120°C and refluxed for 12 to 24 hours.[2]

  • After the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • The crude product is then purified by distillation to obtain this compound. This method is known to produce the byproduct 2-methylene tetrahydrofuran, which necessitates careful purification.[2]

Methanesulfonate Intermediate Method

This two-step protocol offers high yields and purity by proceeding through a more reactive intermediate.

Methodology: Step 1: Formation of the Methanesulfonate Ester

  • Tetrahydrofurfuryl alcohol is treated with methanesulfonyl chloride (MsCl) in pyridine at a temperature of 0-5°C.[2]

  • This reaction yields the (tetrahydrofuran-2-yl)methyl methanesulfonate intermediate with a reported yield of 89%.[2]

Step 2: Bromide Displacement

  • The isolated mesylate intermediate is then reacted with sodium bromide (NaBr) in tetrahydrofuran (THF).[2]

  • The reaction is carried out at 70°C and achieves a conversion of over 90% to this compound.[2]

  • This method significantly reduces the formation of the 2-methylene tetrahydrofuran impurity to less than 2%.[2]

Phase-Transfer Catalysis (PTC) Method

This modern approach utilizes a phase-transfer catalyst to facilitate the reaction between reactants in different phases, leading to high yields and purity.

Methodology:

  • A mixture of Tetrahydrofurfuryl alcohol, sodium bromide, and a catalytic amount of tetrabutylammonium bromide (TBAB) and sodium iodide (NaI) is prepared in a biphasic solvent system, such as toluene or methyl tert-butyl ether (MTBE) and water.[2]

  • The reaction mixture is heated to a temperature between 20°C and 120°C and stirred vigorously for 8 to 13 hours.[2]

  • The organic phase is then separated, washed, and the solvent is evaporated.

  • The resulting crude product is purified by distillation to yield this compound with a purity of over 99% (GC).[2]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of raw materials but also factors such as yield, reaction time, energy consumption, waste disposal, and safety.

  • PBr₃/Pyridine Method: This method offers a moderate yield and utilizes relatively inexpensive reagents. However, the use of benzene as a solvent is a significant drawback due to its carcinogenicity and stringent handling and disposal requirements, which can increase overall costs.[7][8][17][18][19] The long reaction time also contributes to higher energy consumption.

  • Hydrobromic Acid Method: This is likely the most economical method in terms of raw material costs. However, the lower yield of pure product after a potentially difficult purification, coupled with the highly corrosive nature of HBr at high temperatures, presents significant safety and equipment costs.[9][10] The high energy input for prolonged heating also adds to the operational cost.

  • Methanesulfonate Intermediate Method: While this method provides the highest reported conversion and purity, it is a two-step process that involves more expensive reagents like methanesulfonyl chloride. The overall cost of raw materials is likely the highest among the compared methods. However, the high purity of the final product may reduce downstream purification costs, and the milder conditions for the first step are favorable.

  • Phase-Transfer Catalysis Method: This method presents a compelling balance of high yield, high purity, and a shorter reaction time. While the phase-transfer catalyst and specific solvents may be more expensive than basic reagents, the increased efficiency and reduced reaction time can lead to lower overall production costs, especially at an industrial scale. The avoidance of highly toxic solvents like benzene is also a significant advantage.[28][29][30][31][32]

Conclusion

The optimal synthesis protocol for this compound depends on the specific priorities of the researcher or organization.

  • For small-scale laboratory synthesis where cost is a primary concern and appropriate safety measures for handling HBr are in place , the Hydrobromic Acid method may be considered, with the caveat of extensive purification.

  • The PBr₃/Pyridine method is a well-established protocol but is increasingly being replaced due to the significant health and environmental risks associated with benzene.

  • For applications requiring very high purity and where the cost of reagents is less of a constraint , the Methanesulfonate Intermediate method is an excellent choice.

  • For scalable, efficient, and high-yield production with a good balance of cost and safety , the Phase-Transfer Catalysis method appears to be the most promising and modern approach. Its high efficiency and use of less hazardous solvents make it an attractive option for both research and industrial applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tetrahydrofurfuryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of tetrahydrofurfuryl bromide (CAS No. 1192-30-9), ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-impermeable gloves.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Ensure adequate ventilation.[1][4] If ventilation is insufficient, use a suitable respirator.

Storage:

  • Store in a well-ventilated place, keeping the container tightly closed.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

Spill Response:

  • Remove all sources of ignition.[1]

  • Evacuate personnel to a safe area.[3][4]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[4]

Quantitative Hazard Data

Hazard ClassificationDetailsGHS Codes
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
FlammabilityCombustible liquidH227
Flash Point 63 °C / 145.4 °F

Data sourced from multiple safety data sheets.[1][2][5]

Disposal Protocol for this compound

The disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations.[6] This substance is considered hazardous waste and requires professional handling.[1]

Step 1: Collection of Waste

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.[7] Do not mix with incompatible wastes.[8]

Step 2: Labeling and Storage of Waste

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Include information about the contents and associated hazards.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in regular trash.[4][8]

  • Evaporation is not an acceptable method of disposal.[8]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Disposal Workflow

G cluster_0 On-Site Handling cluster_1 Professional Disposal start Start: Generation of This compound Waste collect Step 1: Collect Waste in a Compatible, Sealed Container start->collect label_waste Step 2: Label Container 'Hazardous Waste: This compound' collect->label_waste store Step 3: Store in a Designated, Secure Area label_waste->store contact Step 4: Contact Licensed Waste Disposal Company store->contact provide_sds Step 5: Provide SDS to Disposal Company contact->provide_sds transport Step 6: Arrange for Professional Transport provide_sds->transport incinerate Step 7: Incineration at Approved Facility transport->incinerate end_point end_point incinerate->end_point End: Compliant Disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tetrahydrofurfuryl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydrofurfuryl Bromide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 1192-30-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed and is considered a corrosive and lachrymatory (tear-inducing) compound.[2][3] Adherence to the following guidelines is critical to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield should be used when there is a splash hazard.To prevent contact with eyes, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Protective clothing, such as a lab coat, to prevent skin contact.To protect against skin irritation from direct contact.[1][2]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.To avoid inhalation of vapors, which may cause respiratory irritation.[1][2]
General Hygiene Eyewash station and safety shower should be readily accessible.To provide immediate decontamination in case of accidental exposure.[4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations.

  • Verify that an eyewash station and safety shower are unobstructed and functional.[4]

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5]

  • Ground and bond containers during transfer to prevent static discharge.[4]

2. Handling the Chemical:

  • Don all required PPE as specified in the table above before handling.

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe in vapors, mists, or gases.[5][6]

  • Measure and dispense the chemical carefully to avoid spills.

  • After handling, wash hands and forearms thoroughly. Do not eat, drink, or smoke in the laboratory.[6][7]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Remove all sources of ignition.[1][6]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Disposal Plan
  • All waste containing this compound is considered hazardous.[1]

  • Dispose of waste in designated, sealed, and properly labeled containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][8]

  • Do not dispose of this compound down the drain.[5][9]

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Experimental Workflow and Safety Relationships

The following diagrams illustrate the logical flow of safe handling procedures and the relationship between hazards and protective measures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Required PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_measure Measure Chemical prep_materials->handling_measure handling_reaction Perform Reaction handling_measure->handling_reaction handling_observe Observe and Record handling_reaction->handling_observe emergency_spill Spill handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure emergency_fire Fire handling_reaction->emergency_fire cleanup_quench Quench Reaction (if applicable) handling_observe->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_dispose->cleanup_decon

Caption: Workflow for the safe handling of this compound.

Hazard-Control Relationship for this compound cluster_hazards Hazards cluster_controls Controls hazard_skin Skin Irritation control_gloves Gloves & Lab Coat hazard_skin->control_gloves mitigated by hazard_eye Eye Irritation control_goggles Goggles/Face Shield hazard_eye->control_goggles mitigated by hazard_resp Respiratory Irritation control_hood Fume Hood hazard_resp->control_hood mitigated by hazard_ingest Harmful if Swallowed control_hygiene Proper Hygiene hazard_ingest->control_hygiene mitigated by hazard_flame Combustible control_storage Safe Storage hazard_flame->control_storage mitigated by

Caption: Relationship between hazards and control measures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.